AEW-541 HCl
Beschreibung
Eigenschaften
CAS-Nummer |
1618643-96-1 |
|---|---|
Molekularformel |
C27H31Cl2N5O |
Molekulargewicht |
439.56 |
IUPAC-Name |
7-((1r,3r)-3-(azetidin-1-ylmethyl)cyclobutyl)-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
InChI |
InChI=1S/C27H29N5O.2ClH/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31;;/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30);2*1H/t20-,22-;; |
InChI-Schlüssel |
XBUCKSAZHWFXGF-NINBLYJGSA-N |
SMILES |
NC1=C2C(N([C@H]3C[C@H](CN4CCC4)C3)C=C2C5=CC=CC(OCC6=CC=CC=C6)=C5)=NC=N1.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AEW-541 HCl; AEW-541 dihydrochloride; NVP-AEW541; NVP-AEW 541; NVP-AEW-541; AEW-541; AEW 541; AEW541; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AEW-541 HCl: A Selective IGF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cellular growth, proliferation, differentiation, and survival.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[3] AEW-541 HCl, a pyrrolo[2,3-d]pyrimidine derivative, has emerged as a potent and selective small-molecule inhibitor of the IGF-1R tyrosine kinase.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of AEW-541 HCl, detailing its molecular interactions, cellular effects, and methodologies for its characterization.
Molecular Mechanism of Action: Competitive ATP Inhibition
AEW-541 exerts its inhibitory effect through direct, reversible competition with adenosine triphosphate (ATP) at the catalytic kinase domain of the IGF-1R.[1] Upon binding of its cognate ligands, IGF-1 or IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of tyrosine residues within its intracellular domain. This autophosphorylation event is the critical first step in activating downstream signaling cascades.[1][5]
AEW-541 effectively blocks this initial step. An X-ray co-crystal structure of AEW-541 bound to the IGF-1R kinase domain reveals that the molecule occupies the ATP-binding pocket, forming hydrogen bonds with the canonical ATP binding hinge of the kinase.[6] This occupation physically prevents ATP from binding, thereby inhibiting the receptor's autophosphorylation and subsequent phosphorylation of downstream substrates.[5][7]
Figure 1: Competitive Inhibition of ATP Binding by AEW-541.
Selectivity Profile
A crucial aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity. AEW-541 demonstrates a notable selectivity for IGF-1R over the highly homologous Insulin Receptor (InsR), despite the kinase domains of both receptors sharing approximately 84% amino acid sequence identity.[8] This selectivity is critical for minimizing metabolic side effects, such as hyperglycemia, which can arise from the inhibition of insulin signaling.[9]
| Target Kinase | IC50 (Cell-free assay) | IC50 (Cell-based assay) | Reference |
| IGF-1R | 150 nM | 86 nM | [4][10] |
| InsR | 140 nM | 2,300 nM | [4][10] |
| c-KIT | >5 µM | Not Reported | [8] |
| HER2 | >10 µM | Not Reported | [8] |
| PDGFR | >10 µM | Not Reported | [8] |
| VEGFR2 | >10 µM | Not Reported | [8] |
| BCR-ABL | >10 µM | Not Reported | [8] |
Table 1: Selectivity profile of AEW-541 HCl against various tyrosine kinases. The significantly higher cell-based IC50 for InsR highlights its functional selectivity in a cellular context.
While cell-free kinase assays show similar potency against IGF-1R and InsR, cell-based assays reveal a greater than 25-fold selectivity for IGF-1R.[4][9] This discrepancy suggests that cellular factors, such as receptor localization and trafficking, contribute to the observed in-cell selectivity. However, it is important to note that at higher concentrations, AEW-541 can inhibit InsR, leading to effects on glucose metabolism.[5][7]
Inhibition of Downstream Signaling Pathways
By preventing IGF-1R autophosphorylation, AEW-541 effectively abrogates the activation of its two major downstream signaling cascades: the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MAPK pathway.[1][2] These pathways are central to the pro-proliferative and anti-apoptotic signals mediated by IGF-1R.
-
PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell growth, survival, and metabolism. AEW-541 has been shown to potently block the phosphorylation of AKT, a central node in this cascade.[5][11][12]
-
Ras/Raf/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation. Inhibition of IGF-1R by AEW-541 leads to a reduction in the phosphorylation of ERK (extracellular signal-regulated kinase), a downstream effector of this pathway.[11][12]
Figure 2: AEW-541 Inhibition of IGF-1R Downstream Signaling.
Experimental Characterization of AEW-541 Activity
A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of AEW-541. The following protocols outline key assays for assessing its inhibitory properties.
In Vitro Kinase Assay
This assay directly measures the ability of AEW-541 to inhibit the kinase activity of purified IGF-1R.
Protocol:
-
Reagents: Recombinant IGF-1R kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu4, Tyr1)), AEW-541, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of AEW-541 in a suitable buffer. b. In a 96-well plate, combine the recombinant IGF-1R kinase, the peptide substrate, and the AEW-541 dilutions. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate the reaction at 37°C for a specified time (e.g., 25 minutes).[3] e. Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection system.[3][13]
-
Data Analysis: Calculate the percentage of inhibition for each AEW-541 concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Sources
- 1. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 3. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
Technical Deep Dive: NVP-AEW541 Selectivity & The IGF-1R/InsR Homology Challenge
Executive Summary
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative designed as a potent, small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2][3] Its development represents a critical case study in kinase drug discovery: overcoming the "homology trap."
The catalytic domains of IGF-1R and the Insulin Receptor (InsR) share 84% amino acid sequence identity and 100% identity in the ATP-binding cleft. Non-selective inhibition leads to severe metabolic toxicity (hyperglycemia). NVP-AEW541 distinguishes itself by displaying a 27-fold selectivity window in cellular environments, a profile that allows for antitumor efficacy without the catastrophic metabolic deregulation seen in pan-inhibitors.
This guide analyzes the selectivity data, explains the structural-cellular discrepancy, and provides a validated protocol for quantifying this selectivity in your own laboratory.
The Homology Challenge: IGF-1R vs. InsR[4][5]
To understand the significance of NVP-AEW541, one must first quantify the similarity between its target (IGF-1R) and its anti-target (InsR).
-
Extracellular Domain: High homology; both bind insulin and IGF-1/2 with varying affinities.
-
Intracellular Kinase Domain: The ATP-binding pockets are virtually identical.
-
The Risk: Blocking InsR inhibits glucose uptake in muscle/adipose tissue and glycogen synthesis in the liver, leading to acute diabetes-like phenotypes.
Signaling Divergence Visualization
The following diagram illustrates the overlapping yet distinct signaling outcomes. NVP-AEW541 targets the proliferative arm (IGF-1R) while sparing the metabolic arm (InsR) at therapeutic doses.
Figure 1: Differential inhibition profile. NVP-AEW541 preferentially blocks the IGF-1R axis, sparing the InsR metabolic axis at therapeutic concentrations.
Biochemical vs. Cellular Selectivity Profile[4][6]
A critical insight for researchers is the discrepancy between enzymatic (cell-free) assays and cellular assays. NVP-AEW541 appears less selective in isolation but highly selective in the cellular context.
Comparative Potency Data
| Assay Type | Target | IC50 (µM) | Selectivity Factor (IGF-1R vs. InsR) |
| Enzymatic (Cell-Free) | IGF-1R Kinase | 0.15 | -- |
| Enzymatic (Cell-Free) | InsR Kinase | 0.14 | ~1x (Equipotent) |
| Cellular (NWT-21) | IGF-1R | 0.086 | -- |
| Cellular (NWT-21) | InsR | 2.3 | ~27x |
Technical Interpretation: In cell-free systems using recombinant kinase domains, the structural rigidity is often lost, and ATP concentrations are artificial. In the cellular environment, the full-length receptors maintain specific conformational constraints. NVP-AEW541 exploits these subtle conformational differences in the ATP-binding cleft of the intact receptor, resulting in the observed 27-fold selectivity window.
Validated Experimental Protocol: Cellular Kinase Assay
To verify NVP-AEW541 activity and selectivity in your specific cell lines, use the following "Capture ELISA" or Western Blot workflow. This protocol is designed to minimize background noise from basal phosphorylation.
Protocol Logic (Self-Validating)
-
Starvation Step: Essential to reduce basal p-IGF-1R levels so that ligand-induced phosphorylation is measurable.
-
Ligand Specificity: We use IGF-1 to stimulate IGF-1R and Insulin to stimulate InsR. The selectivity is determined by the drug's ability to block IGF-1 response at concentrations where Insulin response remains intact.
Step-by-Step Workflow
Materials:
-
NVP-AEW541 (10 mM stock in DMSO)[3]
-
MCF-7 or NWT-21 cells (High IGF-1R expression)
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Sodium Orthovanadate is critical).
Method:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 6-well plates. Allow to adhere overnight. -
Starvation: Wash 2x with PBS. Add serum-free medium (0.1% BSA) and incubate for 16–24 hours .
-
Validation Check: If cells detach, reduce starvation time to 6 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of NVP-AEW541 in serum-free medium (Range: 0.01 µM to 10 µM).
-
Add to cells and incubate for 1 hour at 37°C.
-
Control: DMSO vehicle only.
-
-
Stimulation:
-
Set A (IGF-1R Test): Add rhIGF-1 (50 ng/mL) for 10 minutes.
-
Set B (InsR Test): Add Insulin (10 µg/mL) for 10 minutes.
-
Note: High insulin concentration is required to robustly activate InsR in some cancer lines.
-
-
Lysis & Analysis:
-
Rapidly aspirate media and wash with ice-cold PBS.
-
Lyse directly on ice. Clarify lysates via centrifugation (
, 10 min). -
Perform Western Blot probing for p-Tyr (4G10) or specific p-IGF-1R (Tyr1131)/p-InsR (Tyr1146) .
-
Experimental Workflow Diagram
Figure 2: Cellular Kinase Assay Workflow. Parallel stimulation arms are required to calculate the selectivity ratio.
In Vivo Implications[1][7][8][9]
The selectivity profile of NVP-AEW541 translates directly to its toxicological profile in animal models.
-
Efficacy: In NWT-21 fibrosarcoma xenografts, oral administration (20–80 mg/kg, bid) results in significant tumor growth inhibition and regression.
-
Metabolic Safety: Unlike pan-inhibitors, NVP-AEW541 does not induce permanent hyperglycemia at therapeutic doses.
-
Note: Transient increases in blood glucose can occur at very high doses, but the 27-fold window allows for a therapeutic index where tumor signaling is blocked while host metabolic signaling remains functional.
-
Application Note: When designing in vivo studies, monitor blood glucose levels 1-hour post-dosing. A slight elevation is a biomarker of target engagement (systemic IGF-1R/InsR interface), but sustained hyperglycemia indicates overdosing and loss of selectivity.
References
-
Garcia-Echeverria, C. et al. (2004).[1][4][5][6] In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[1][2][7][5][6][8] Cancer Cell, 5(3), 231-239.[1][5][6] [Link]
-
Hewish, M. et al. (2009). Insulin-like growth factor 1 receptor inhibition with NVP-AEW541 causes G1 cell cycle arrest in synovial sarcoma cells.[4] BMC Cancer, 9, 1-12. [Link]
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. mcgill.ca [mcgill.ca]
- 4. Antitumor activity of the insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 in musculoskeletal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: AEW-541 Inhibition of the IGF-1 Signaling Pathway
[1][2][3]
Executive Summary
AEW-541 (NVP-AEW541) is a pyrrolo[2,3-d]pyrimidine derivative and a potent, selective small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2][3][4][5][6][7] Unlike earlier generation non-selective tyrosine kinase inhibitors (TKIs), AEW-541 distinguishes itself by a ~27-fold selectivity for IGF-1R over the structurally homologous Insulin Receptor (IR) in cellular assays.[3] This guide details the physicochemical properties, mechanistic intervention points, and validated experimental protocols for utilizing AEW-541 in preclinical oncology research.
Molecular Profile & Kinase Selectivity
AEW-541 functions as an ATP-competitive inhibitor, binding to the kinase domain of the IGF-1R beta-subunit. Its utility stems from its ability to disrupt the autocrine loops driving tumor survival without causing the immediate, severe metabolic toxicity associated with pan-IGF-1R/IR inhibition.
Kinase Selectivity Profile
The following data highlights the window of selectivity that allows AEW-541 to be used as a probe for IGF-1R specific signaling.
| Target Kinase | IC50 (Enzymatic/Cell-Free) | IC50 (Cellular) | Selectivity Note |
| IGF-1R | 86 nM | ~150 nM | Primary Target |
| Insulin Receptor (IR) | 2.3 µM | > 2-4 µM | ~27-fold selectivity window |
| Tek (Tie2) | ~500 nM | N/A | Moderate off-target |
| Flt1 (VEGFR1) | ~600 nM | N/A | Moderate off-target |
| Flt3 | ~400 nM | N/A | Moderate off-target |
Critical Insight: While the enzymatic IC50 values for IGF-1R and IR appear closer in some cell-free assays, the cellular selectivity is significantly higher.[4] This is likely due to differential intracellular ATP competition dynamics. Researchers must maintain dosing within the 0.5 – 2.0 µM range in vitro to maintain specificity; exceeding 5 µM risks inhibiting the Insulin Receptor.
The IGF-1R Signaling Cascade & Inhibition Mechanism
IGF-1R signaling is bifurcated into the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways. AEW-541 acts at the receptor level, preventing autophosphorylation of the tyrosine residues (Tyr1131, Tyr1135, Tyr1136) in the activation loop.
Pathway Visualization
The following diagram illustrates the signal transduction flow and the precise block induced by AEW-541.
Figure 1: Mechanism of Action. AEW-541 competitively binds the ATP pocket of IGF-1R, preventing downstream activation of PI3K/AKT and MAPK pathways.
In Vitro Application Guidelines
Solubilization & Storage[9]
-
Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM .
-
Storage: Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause micro-precipitation.
-
Working Solution: Dilute in culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (ideally 0.1%) to avoid solvent toxicity.
Protocol: Assessing Pathway Inhibition (Western Blot)
This protocol validates that the observed phenotypic effects are due to IGF-1R inhibition and not off-target toxicity.
-
Cell Seeding: Seed cells (e.g., MCF-7, SK-N-MC) at 60-70% confluency.
-
Starvation (Crucial): Serum-starve cells for 12–24 hours.
-
Why: Serum contains insulin and IGFs that create high background noise. Starvation sensitizes the system.
-
-
Inhibitor Treatment: Treat with AEW-541 (0.1, 0.5, 1.0, 5.0 µM) for 1–2 hours .
-
Stimulation: Stimulate with recombinant human IGF-1 (50 ng/mL) for 10–15 minutes .
-
Note: Do not stimulate longer than 15 minutes, or phosphatases will degrade the signal.
-
-
Lysis: Lyse immediately on ice using RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Detection Targets:
-
Primary: p-IGF-1R (Tyr1131/Tyr1135/Tyr1136).
-
Secondary: p-AKT (Ser473) – This is the most sensitive downstream readout for AEW-541.
-
Control: Total IGF-1R and Total AKT.
-
Troubleshooting: If p-IGF-1R bands are weak, consider immunoprecipitating (IP) IGF-1R first, then blotting for Phospho-Tyrosine (4G10 antibody).
In Vivo Experimental Framework
AEW-541 is orally bioavailable, but its solubility in water is poor. The formulation is critical for consistent pharmacokinetics.
Vehicle Formulation
The "Gold Standard" vehicle established by Novartis (Garcia-Echeverria et al.) is 25 mM L-tartaric acid .
-
Preparation: Dissolve L-tartaric acid in molecular biology grade water to 25 mM.
-
Compound Addition: Add AEW-541 powder to the tartaric acid solution.
-
Sonication: Sonicate in a water bath at RT until fully dissolved. The slightly acidic pH helps solubilize the pyrrolo-pyrimidine structure.
-
Alternative (If precipitation occurs): 50% DMSO / 40% PEG300 / 10% Ethanol (Use only for short-term studies due to vehicle tolerability issues).
Dosing Regimen (Xenograft Models)
-
Route: Oral Gavage (p.o.).
-
Dosage: 20 mg/kg to 50 mg/kg.
-
Frequency: b.i.d. (Twice Daily) .
-
Reasoning: The half-life of AEW-541 in mice is relatively short. Once-daily dosing often allows receptor phosphorylation to recover overnight, leading to tumor resistance.
-
Experimental Workflow Visualization
Figure 2: In Vivo Workflow. Note the requirement for glucose monitoring due to potential Insulin Receptor cross-reactivity at high doses.
Troubleshooting & Critical Controls
The Homology Problem (IGF-1R vs. IR)
The intracellular domains of IGF-1R and Insulin Receptor share ~84% homology. Many antibodies against p-IGF-1R cross-react with p-IR.
-
Solution: When performing Western Blots, use antibodies validated for specificity (e.g., Cell Signaling Technology clones). If unsure, perform an ELISA specific for IGF-1R to confirm target engagement.
Metabolic Toxicity
High doses of AEW-541 (>50 mg/kg) can inhibit IR, leading to transient hyperglycemia.
-
Protocol Adjustment: Measure blood glucose levels 1 hour post-dosing in pilot studies. If glucose spikes >250 mg/dL, reduce dose or increase dosing frequency with lower concentration.
Cardiac Function
Recent data suggests AEW-541 may cause reversible cardiac contractile dysfunction in rodent models.
-
Recommendation: For long-term studies (>3 weeks), perform echocardiography to monitor ejection fraction, ensuring observed mortality is tumor-related and not cardiac toxicity.
References
-
Garcia-Echeverria C, et al. (2004).[1][2] In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[1][2][5][6][7] Cancer Cell.[2][8]
-
Tazzari PL, et al. (2007). The insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 induces apoptosis in acute myeloid leukemia cells exhibiting autocrine insulin-like growth factor-I secretion.[2] Leukemia.[2]
-
Selleck Chemicals. NVP-AEW541 Datasheet and IC50 Values.
-
Kekäläinen P, et al. (2022). The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. Cells (MDPI).
-
Novartis Institutes for BioMedical Research. Original characterization data for NVP-AEW541. (Referenced within Garcia-Echeverria et al., 2004).[1][2]
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Treatment of biliary tract cancer with NVP-AEW541: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: AEW-541 as a Precision Probe for IGF-1R Signaling
Executive Summary
NVP-AEW541 (AEW-541) is a pyrrolo[2,3-d]pyrimidine derivative designed as a potent, cell-permeable, and selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) .[1][2][3][4][5] While superseded in clinical development by second-generation inhibitors (e.g., linsitinib), AEW-541 remains a critical "tool compound" in oncology research for dissecting the IGF-1R axis.
This guide provides a rigorous technical framework for utilizing AEW-541 to validate biological targets, emphasizing the critical selectivity window between IGF-1R and the homologous Insulin Receptor (IR).
Pharmacological Profile & Target Specificity[1][4][5]
The utility of AEW-541 relies entirely on dosing within its window of selectivity. It functions as an ATP-competitive inhibitor of the IGF-1R kinase domain.
Kinase Selectivity Profile
The structural homology between the kinase domains of IGF-1R and IR (approx. 84% identity) poses a significant challenge. AEW-541 distinguishes between these two, but selectivity is concentration-dependent .
| Target Kinase | IC50 (Cell-Free/Enzymatic) | IC50 (Cellular Autophosphorylation) | Selectivity Note |
| IGF-1R | 150 nM | 86 nM | Primary Target |
| Insulin Receptor (IR) | 140 nM | 2.3 µM | ~27-fold selectivity window in cells |
| Flt1 (VEGFR1) | 420 nM | N/A | Angiogenesis off-target |
| Tek (Tie2) | 530 nM | N/A | Angiogenesis off-target |
| Flt3 | 420 nM | N/A | Hematopoietic off-target |
| HER1 (EGFR) | > 10 µM | > 10 µM | No significant inhibition |
Critical Insight: In enzymatic assays (cell-free), AEW-541 appears equipotent against IGF-1R and IR. However, in cellular contexts, the selectivity window widens significantly (27-fold).[6] This discrepancy is likely due to differences in ATP Km or intracellular conformational dynamics. Researchers must maintain concentrations < 1 µM to avoid confounding metabolic effects via IR inhibition.
Molecular Mechanism & Signaling Architecture
AEW-541 binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of IGF-1R. Upon ligand binding (IGF-1 or IGF-2), the receptor undergoes dimerization and trans-autophosphorylation. AEW-541 prevents this phosphorylation event, thereby silencing the recruitment of docking proteins like IRS-1 and Shc.
Pathway Visualization
The following diagram illustrates the primary blockade of the PI3K/AKT survival pathway and the potential "escape routes" (Resistance) often observed in solid tumors.
Figure 1: Mechanism of Action. AEW-541 competitively inhibits ATP binding at the IGF-1R kinase domain, primarily ablating the PI3K/AKT survival axis.
Experimental Protocols: The "Starvation-Pulse" Assay
To rigorously validate IGF-1R inhibition, one cannot simply treat cells in full serum (FBS). Serum contains high levels of insulin and undefined growth factors that mask specific IGF-1R activity. The following "Starvation-Pulse" protocol is the industry standard for specific target validation.
Protocol: Cellular Phosphorylation Analysis (Western Blot)[7]
Objective: Determine if AEW-541 inhibits ligand-induced autophosphorylation of IGF-1R and downstream AKT.
Reagents:
-
AEW-541 Stock: 10 mM in DMSO (Store at -20°C).
-
Ligand: Recombinant Human IGF-1 (100 ng/mL final).
-
Lysis Buffer: RIPA + Phosphatase Inhibitors (Orthovanadate/Fluoride cocktail is mandatory).
Workflow:
-
Seeding: Plate cells (e.g., MCF-7, TC-71) to reach 70-80% confluency.
-
Starvation (Critical): Wash cells 2x with PBS. Add serum-free medium (0% FBS) and incubate for 16–24 hours .
-
Why: This resets the basal phosphorylation of IGF-1R and AKT to near zero.
-
-
Drug Treatment:
-
Add AEW-541 at titrated doses (e.g., 0.1, 0.5, 1.0, 5.0 µM).
-
Include a DMSO Control (Vehicle).
-
Incubate for 1–2 hours at 37°C.
-
-
Ligand Pulse:
-
Without removing the drug, add IGF-1 to a final concentration of 50–100 ng/mL .
-
Incubate for exactly 10–15 minutes .
-
Why: Phosphorylation peaks rapidly. Longer incubations allow phosphatases to degrade the signal.
-
-
Termination:
-
Place plates on ice immediately.
-
Aspirate media and wash with ice-cold PBS .
-
Lyse directly in the well.
-
Readout Interpretation (Western Blot):
-
p-IGF-1R (Tyr1131/1135): Should show dose-dependent ablation. Complete inhibition typically occurs ~1 µM.[1]
-
p-AKT (Ser473): Should correlate with p-IGF-1R reduction.
-
p-ERK1/2: May or may not decrease. In many solid tumors (e.g., esophageal, neuroblastoma), MAPK signaling is maintained despite IGF-1R blockade due to RAS mutations or EGFR crosstalk.
Resistance Mechanisms & Combinatorial Logic
AEW-541 monotherapy often leads to bacteriostatic rather than cytotoxic effects, or eventual resistance. Understanding the biological targets of resistance is crucial for experimental design.
Common Escape Pathways
-
IR-A Upregulation: Tumors may shift expression from IGF-1R to Insulin Receptor Isoform A (IR-A), which binds IGF-2 with high affinity. Since AEW-541 is less potent against IR, the tumor bypasses the blockade.
-
RAS/MAPK Independence: In esophageal and colorectal cancers, downstream KRAS mutations constitutively drive proliferation regardless of upstream receptor inhibition.
-
Feedback Loops: Inhibition of mTOR/S6K (downstream of AKT) releases a negative feedback loop on IRS-1, paradoxically increasing sensitivity to other growth factors.
Experimental Workflow for Resistance Profiling
Figure 2: Diagnostic workflow to identify biological mechanisms of resistance to AEW-541.
References
-
García-Echeverría C, et al. (2004).[2][7] In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[2][5][6] Cancer Cell, 5(3), 231-239.[2][7] Link
-
Moser C, et al. (2008). Targeting the intestinal stem cell niche: Implications for the treatment of colorectal cancer. Biliary Tract Cancer Study utilizing NVP-AEW541. Link
-
Adachi Y, et al. (2010). Esophageal Cancer Exhibits Resistance to a Novel IGF-1R Inhibitor NVP-AEW541 with Maintained RAS-MAPK Activity.[3] Anticancer Research, 30(9), 3363-3368. Link
-
Scotlandi K, et al. (2005). Effectiveness of insulin-like growth factor I receptor antisense strategy against Ewing's sarcoma cells.[1] Cancer Research (Contextualizing IGF-1R targeting in Sarcoma). Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esophageal Cancer Exhibits Resistance to a Novel IGF-1R Inhibitor NVP-AEW541 with Maintained RAS-MAPK Activity | Anticancer Research [ar.iiarjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
AEW-541 chemical structure and molecular weight properties
Physicochemical Characterization, Structural Biology, and Handling Protocols
Executive Summary
AEW-541 (NVP-AEW541) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) .[1][2] Chemically defined as a pyrrolo[2,3-d]pyrimidine derivative, it was engineered to overcome the high structural homology between the kinase domains of IGF-1R and the Insulin Receptor (IR), a critical challenge in minimizing metabolic toxicity during oncological therapy.
This guide provides an in-depth analysis of the compound’s structural properties, its mechanism of ATP-competitive inhibition, and standardized protocols for laboratory handling to ensure experimental reproducibility.
Physicochemical Characterization
The efficacy of AEW-541 is intrinsic to its molecular architecture. The pyrrolo[2,3-d]pyrimidine core functions as the hinge-binding motif, while the benzyloxy-phenyl and azetidinyl-cyclobutyl substituents occupy the hydrophobic pockets of the kinase domain, conferring selectivity.
2.1 Molecular Data Table
| Property | Value | Notes |
| Common Name | AEW-541 (NVP-AEW541) | |
| IUPAC Name | 7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Note: Stereochemistry at cyclobutyl ring is critical. |
| CAS Number | 475489-16-8 | Free base form. |
| Chemical Formula | C₂₇H₂₉N₅O | |
| Molecular Weight | 439.56 g/mol | Monoisotopic Mass: ~439.24 Da |
| Physical State | White to off-white solid | |
| Solubility | DMSO: ≥ 50 mg/mL (113 mM)Water: Insoluble (< 1 mg/mL) | Hydrophobic; requires organic solvent for reconstitution. |
| pKa | ~7.8 (Calculated, basic nitrogen) | Protonation aids solubility in acidic vehicles (e.g., tartaric acid). |
| LogP | ~4.5 | High lipophilicity; crosses cell membranes readily. |
2.2 Structural Activity Relationship (SAR)
The design of AEW-541 illustrates a classic "scaffold-hopping" strategy:
-
Hinge Binder: The pyrrolo[2,3-d]pyrimidine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu1067 and Met1069 of IGF-1R).
-
Selectivity Filter: The benzyloxy group extends into the hydrophobic pocket II. This steric bulk exploits subtle differences between the IGF-1R and IR nucleotide-binding pockets, improving selectivity (IC₅₀ IGF-1R: 86 nM vs. IR: 2.3 µM).
-
Solubility/Pharmacokinetics: The azetidine ring attached to the cyclobutyl group introduces a basic center, improving solubility in acidic environments and influencing oral bioavailability.
Molecular Mechanism & Signaling Pathway
AEW-541 functions as an ATP-competitive inhibitor. By occupying the ATP-binding cleft of the intracellular tyrosine kinase domain, it prevents the autophosphorylation of the receptor upon ligand (IGF-1/IGF-2) binding. This blockade halts the recruitment of docking proteins (IRS-1/2, Shc) and suppresses the downstream PI3K/AKT and MAPK signaling cascades, which are pivotal for tumor cell survival and proliferation.
Visualization: IGF-1R Signaling Blockade
The following diagram illustrates the specific node of inhibition within the canonical pathway.
Caption: AEW-541 competitively binds to the ATP pocket of IGF-1R, preventing autophosphorylation and downstream activation of PI3K/AKT and MAPK pathways.
Experimental Protocols & Quality Control
As a Senior Scientist, I emphasize that solubility is the primary source of experimental error with hydrophobic kinase inhibitors. AEW-541 is practically insoluble in water. Adding it directly to aqueous media will result in micro-precipitation, leading to false-negative IC₅₀ values.
4.1 Reconstitution Protocol (Stock Solution)
Objective: Prepare a stable 10 mM stock solution.
-
Calculation: For 10 mg of AEW-541 (MW 439.56):
-
Target Concentration: 10 mM (10 mmol/L).
-
Volume of DMSO required:
-
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex gently for 30 seconds.
-
Checkpoint: Inspect visually.[3] The solution must be perfectly clear. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into light-protective vials (brown glass or foil-wrapped) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
4.2 Analytical Validation (HPLC-UV)
Before critical assays, validate the integrity of your compound, especially if the stock is older than 3 months.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Expected Retention: AEW-541 is hydrophobic; expect elution late in the gradient (approx. 7-8 min depending on dead volume).
4.3 Cellular Assay Workflow
The following workflow ensures the compound remains in solution during cell treatment.
Caption: Stepwise dilution prevents precipitation. Never add 100% DMSO stock directly to cell culture plates; use an intermediate dilution step.
References
-
Garcia-Echeverria, C., et al. (2004).[2][5][6][7] "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[1][2][6][7] Cancer Cell, 5(3), 231-239.[2][5][6]
- Primary source for discovery, chemical structure, and in vivo efficacy.
-
PubChem. (n.d.). "Compound Summary for CID 11338033, NVP-AEW541." National Library of Medicine.
- Source for physicochemical d
-
SelleckChem. (n.d.). "NVP-AEW541 Protocol and Chemical Properties." Selleck Chemicals Product Data.
- Source for solubility data and handling recommend
-
Cayman Chemical. (n.d.). "NVP-AEW541 Product Information." Cayman Chemical.
- Verific
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
The Role of AEW541 in Blocking IGF-1R Autophosphorylation: A Technical Guide
Abstract
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical node in cellular signaling, governing fundamental processes such as proliferation, survival, and differentiation. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Autophosphorylation of the IGF-1R kinase domain is the linchpin of its activation. This guide provides an in-depth technical overview of NVP-AEW541 (AEW541), a potent and selective small-molecule inhibitor of IGF-1R, with a core focus on its mechanism of blocking receptor autophosphorylation. We will explore the underlying principles of IGF-1R signaling, the biochemical and cellular characterization of AEW541, and provide detailed, field-proven protocols for assessing its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and cancer biology.
The IGF-1R Signaling Axis: A Primer on Autophosphorylation-Dependent Activation
The IGF-1R is a transmembrane receptor tyrosine kinase (RTK) that, upon binding its ligands, primarily IGF-1 and IGF-2, undergoes a conformational change.[1] This change facilitates the trans-autophosphorylation of specific tyrosine residues within the kinase domain of the β-subunits.[2] This autophosphorylation event is the critical switch that turns the receptor "on," creating docking sites for substrate and adaptor proteins, most notably Insulin Receptor Substrate 1 (IRS-1) and Shc.[3] The recruitment of these proteins initiates a cascade of downstream signaling through two major pathways: the PI3K-Akt pathway, which is central to cell survival and metabolism, and the Ras-MAPK pathway, which primarily regulates proliferation.[4] The oncogenic potential of this pathway is often realized through its overexpression in tumor cells, leading to uncontrolled growth and resistance to apoptosis.[2]
Caption: IGF-1R Signaling Pathway Activation.
AEW541: A Pyrrolo[2,3-d]pyrimidine Derivative as a Selective IGF-1R Kinase Inhibitor
AEW541 is a small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of compounds that functions as a competitive inhibitor of ATP binding to the IGF-1R kinase domain.[5] By occupying the ATP-binding pocket, AEW541 directly prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues on the receptor, thereby inhibiting autophosphorylation and subsequent downstream signaling.[6] This mechanism effectively shuts down the pro-survival and proliferative signals emanating from the activated receptor.
Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency and selectivity. AEW541 demonstrates potent inhibition of IGF-1R kinase activity. However, a key consideration in targeting IGF-1R is the high degree of homology with the Insulin Receptor (InsR), which can lead to off-target effects such as hyperglycemia.[7] While AEW541 shows nearly equipotent inhibition of IGF-1R and InsR in cell-free enzymatic assays, it exhibits significantly greater selectivity for IGF-1R in cell-based assays.[5][8] This cellular selectivity is a crucial feature for its therapeutic potential.
| Target | IC50 (in vitro, enzymatic assay) | IC50 (cell-based assay) | Reference |
| IGF-1R | ~150 nM | 86 nM | [8] |
| InsR | ~140 nM | 2.3 µM | [5][8] |
Table 1: Potency and Selectivity of AEW541. The 27-fold greater potency against IGF-1R compared to InsR in a cellular context highlights the importance of evaluating inhibitors in a biologically relevant system.[5]
Caption: Mechanism of AEW541 Action.
Methodologies for Assessing AEW541-Mediated Inhibition of IGF-1R Autophosphorylation
Validating the inhibitory effect of AEW541 on IGF-1R autophosphorylation requires robust and well-controlled experimental systems. Below are detailed protocols for both in vitro and cell-based assays.
In Vitro Kinase Assay for IC50 Determination
This assay directly measures the ability of AEW541 to inhibit the enzymatic activity of purified, recombinant IGF-1R kinase domain. The principle involves quantifying the transfer of a labeled phosphate from ATP to a substrate peptide.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT.[9]
-
AEW541 Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Create a serial dilution series in kinase buffer.[2]
-
ATP Solution: Prepare a stock of [γ-³³P]ATP. The final concentration in the assay will depend on the Kₘ of the enzyme but is often near the Kₘ for ATP.
-
Substrate: A synthetic peptide substrate for IGF-1R (e.g., poly(Glu, Tyr) 4:1).
-
Enzyme: Recombinant human IGF-1R kinase domain.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 10 µL of the AEW541 dilution series.
-
Add 20 µL of a solution containing the substrate and the IGF-1R enzyme in kinase buffer.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution containing [γ-³³P]ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding 20 µL of 125 mM EDTA.[2]
-
-
Detection and Data Analysis:
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper or Immobilon-PVDF).[2]
-
Wash the membrane extensively with phosphoric acid (e.g., 0.5-1.0% H₃PO₄) to remove unincorporated [γ-³³P]ATP.[2]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each AEW541 concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[10][11]
-
Cell-Based Western Blot Assay for IGF-1R Autophosphorylation
This is the gold-standard method to confirm the activity of AEW541 in a physiological context. The protocol is designed to measure the level of phosphorylated IGF-1R in cells treated with the inhibitor.
Sources
- 1. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Human IGF1R knockout MCF7 cell line (ab287507) | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term IGF1 Stimulation Leads to Cellular Senescence via Functional Interaction with the Thioredoxin-Interacting Protein, TXNIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. pubs.acs.org [pubs.acs.org]
Part 1: Executive Summary & Stereochemical Criticality
Technical Monograph: AEW-541 Hydrochloride (CAS 1618643-96-1)
Compound Overview AEW-541 (NVP-AEW541) is a pyrrolo[2,3-d]pyrimidine derivative designed as a potent, selective, small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] It is a landmark compound in oncology research, used to dissect the role of IGF-1R signaling in tumor cell survival, proliferation, and metastasis.
Critical Stereochemical Distinction Researchers must exercise extreme precision regarding the stereochemistry of this compound.
-
Standard Bioactive Form (NVP-AEW541): The widely cited biological data (IC50 ~86 nM) refers to the cis-isomer (CAS 475489-16-8).
-
CAS 1618643-96-1 Specification: This CAS number explicitly identifies the trans-isomer hydrochloride salt .
While the mechanism of action described in this guide applies to the AEW-541 pharmacophore, the trans-isomer (1618643-96-1) is structurally distinct from the standard clinical candidate. It is often used as a stereochemical control or in structure-activity relationship (SAR) studies. Users possessing CAS 1618643-96-1 should verify if their experimental design requires the cis-active drug or the trans-isomer.
Part 2: Chemical & Physical Specifications
The following specifications apply strictly to the material identified by CAS 1618643-96-1.
| Property | Specification |
| Chemical Name | trans-7-(3-Aminomethyl-cyclobutyl)-5-(3-benzyloxy-phenyl)-7H-pyrrolo[2,3-d]-pyrimidin-4-ylamine hydrochloride |
| CAS Number | 1618643-96-1 |
| Salt Form | Hydrochloride (typically Dihydrochloride, 2HCl) |
| Molecular Formula | C₂₇H₂₉N₅O[1][2][4][5][6][7] · xHCl (Ref: C₂₇H₃₁Cl₂N₅O for 2HCl) |
| Molecular Weight | ~512.48 g/mol (based on 2HCl salt); Free base MW: 439.55 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | DMSO: Soluble (≥ 50 mg/mL)Water: Insoluble / Low solubilityEthanol: Low solubility |
| Storage | Powder: -20°C (3 years)In Solvent (DMSO): -80°C (6 months); avoid freeze-thaw cycles |
Part 3: Mechanistic Profile (IGF-1R Signaling)
Mechanism of Action AEW-541 functions as an ATP-competitive inhibitor of the IGF-1R kinase domain.[1] Upon binding, it prevents the autophosphorylation of the receptor's tyrosine residues (Tyr1131, Tyr1135, Tyr1136). This blockade severs the link between extracellular ligand binding (IGF-1/IGF-2) and downstream signal transduction.
Selectivity Profile (Reference: Cis-Isomer)
-
Insulin Receptor (InsR): IC50 = 2.3 µM (27-fold selectivity)
-
Off-Targets: Minimal activity against HER1, PDGFR, c-Kit, Bcr-Abl (> 5 µM).
Signaling Pathway Diagram The diagram below illustrates the specific inhibition point of AEW-541 within the IGF-1R cascade, preventing the activation of the PI3K/Akt (survival) and MAPK/ERK (proliferation) pathways.
Caption: Figure 1. Mechanism of Action. AEW-541 competitively inhibits ATP binding to IGF-1R, preventing autophosphorylation and downstream PI3K/MAPK signaling.
Part 4: Experimental Application Guide
Reconstitution & Handling
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.
-
Stock Preparation (10 mM):
-
Weigh 5.12 mg of AEW-541 HCl (MW ~512.48).
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex until completely clear.
-
-
Aqueous Dilution: Do not store aqueous solutions. Dilute the DMSO stock into culture medium or buffer immediately prior to use. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
In Vitro Viability Assay Protocol
Objective: Determine IC50 of AEW-541 in IGF-1R dependent cell lines (e.g., MCF-7, SK-N-MC).
Workflow Diagram
Caption: Figure 2. Standardized workflow for determining IC50 values using colorimetric or luminescent viability assays.
Step-by-Step Methodology:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 100 µL complete medium. Incubate 24h at 37°C.
-
Starvation (Optional but Recommended): For mechanistic specificity, replace medium with low-serum (0.5% FBS) medium 12h prior to treatment to sensitize cells to IGF-1 signaling.
-
Treatment:
-
Prepare 2x serial dilutions of AEW-541 in medium (range: 1 nM to 10 µM).
-
Add 100 µL of drug solution to wells.
-
Include DMSO-only vehicle control.
-
-
Stimulation: If testing inhibition of ligand-induced growth, add IGF-1 (50 ng/mL) 1 hour after drug addition.
-
Readout: After 72h, add viability reagent (e.g., MTT, CellTiter-Glo). Measure absorbance/luminescence.
-
Validation: Normalize to vehicle control (100%). Plot log(concentration) vs. % viability.
In Vivo Formulation (Reference for NVP-AEW541)
Note: Ensure the trans-isomer (1618643-96-1) is intended for in vivo use before proceeding, as pharmacokinetics may differ from the cis-isomer.
-
Vehicle: 25 mM L-(+)-Tartaric acid in water.
-
Preparation:
-
Dissolve AEW-541 powder in the tartaric acid solution.
-
Sonicate if necessary to achieve a clear solution or stable suspension.
-
-
Dosing: Standard efficacy studies often use 20–50 mg/kg p.o. (oral gavage) twice daily (BID).
Part 5: References
-
Garcia-Echeverria, C., et al. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[2][3] Cancer Cell.[5]
-
Scotlandi, K., et al. (2005). Antitumor activity of the insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 in musculoskeletal tumors.[1] Cancer Research.
-
Tanno, B., et al. (2006). Down-regulation of insulin-like growth factor I receptor activity by NVP-AEW541 has an antitumor effect on neuroblastoma cells in vitro and in vivo. Clinical Cancer Research.
-
MedKoo Biosciences. (n.d.). AEW-541 HCl Product Specifications (CAS 1618643-96-1).
Sources
- 1. NVP-AEW541 = 98 HPLC 475489-16-8 [sigmaaldrich.com]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selleck Chemical LLC NVP-AEW541 5mg 475489-16-8 AEW541, Quantity: Each | Fisher Scientific [fishersci.com]
- 5. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
difference between AEW-541 free base and hydrochloride salt
An In-depth Technical Guide to the Core Differences Between AEW541 Free Base and Hydrochloride Salt
Abstract
For drug development professionals and researchers in oncology and cell signaling, the selection of the appropriate form of a small molecule inhibitor is a critical decision that influences experimental reproducibility, formulation strategies, and ultimately, the translational potential of the findings. NVP-AEW541 (hereafter AEW541), a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, is a key tool in studying IGF-1R-dependent malignancies.[1][2] It is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt. This guide provides an in-depth technical analysis of the core differences between these two forms, offering field-proven insights into their physicochemical properties, experimental handling, and strategic application.
Introduction: AEW541 as a Selective IGF-1R Kinase Inhibitor
AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that potently inhibits the kinase activity of IGF-1R, a key receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis.[2] In cellular assays, AEW541 inhibits IGF-1R autophosphorylation with an IC₅₀ of approximately 86 nM and demonstrates significant selectivity (around 27-fold) over the closely related Insulin Receptor (InsR).[2][3] This inhibition blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, leading to growth inhibition and apoptosis in various cancer models, including Ewing's sarcoma, rhabdomyosarcoma, and neuroblastoma.[4][5][6]
The core function of AEW541 is to competitively bind to the ATP-binding pocket of the IGF-1R kinase domain, preventing the receptor's autophosphorylation upon ligand (IGF-1) binding.[7] This action effectively shuts down the signal transduction responsible for the malignant phenotype in many IGF-1R-driven cancers.[4][7]
Figure 1: Simplified IGF-1R signaling pathway and the inhibitory action of AEW541.
Free Base vs. Hydrochloride Salt: A Fundamental Primer
The decision to use a free base or a salt form is fundamental in pharmaceutical sciences.[8] A free base is the pure, unreacted form of a weakly basic molecule like AEW541.[9] A hydrochloride salt is created by reacting the basic nitrogen atoms in the free base with hydrochloric acid. This acid-base reaction forms an ionic compound, which has profoundly different physicochemical properties.[9][10]
The primary motivation for creating a salt form is to improve upon the parent molecule's characteristics, most notably solubility and stability.[11] For weakly basic drugs that are often poorly soluble in water, conversion to a salt form like a hydrochloride can dramatically increase aqueous solubility and dissolution rate.[9][12] This enhancement is crucial for both in vitro assay formulation and in vivo bioavailability.[11]
Figure 2: Conceptual diagram of the conversion from a free base to a hydrochloride salt.
Comparative Physicochemical Profile
The choice between AEW541 free base and its hydrochloride salt must be guided by their distinct properties. The following table summarizes the key quantitative differences derived from supplier datasheets and chemical principles.
| Property | AEW541 Free Base | AEW541 Hydrochloride (Dihydrochloride) | Rationale & Significance |
| CAS Number | 475489-16-8[6] | 2320261-63-8[1] | Unique identifiers essential for procurement and literature searches. |
| Chemical Formula | C₂₇H₂₉N₅O[13] | C₂₇H₃₁Cl₂N₅O[1] | The addition of two HCl molecules is reflected in the formula. |
| Molecular Weight | 439.55 g/mol [6] | 512.48 g/mol [1] | Critical for calculations. When preparing solutions, the MW difference must be accounted for to achieve the same molar concentration of the active base.[14] |
| Aqueous Solubility | Insoluble[13] | Significantly Higher (Predicted) | This is the primary advantage of the salt form, allowing for formulation in aqueous buffers and potentially improving oral bioavailability.[9][11] |
| Organic Solubility | Soluble in DMSO (≥22 mg/mL)[13] | Soluble in DMSO[15] | Both forms are readily soluble in DMSO, the standard for preparing high-concentration stock solutions for in vitro use. |
| Stability (Solid) | Stable, long shelf-life (e.g., 3 years at -20°C)[6] | Generally more stable due to lower reactivity of the protonated amine.[9] | Both forms are stable as powders when stored correctly. The salt form may offer enhanced resistance to certain degradation pathways. |
| Hygroscopicity | Generally Low | Potentially Higher | Salt forms can be more hygroscopic (water-absorbing) than free bases, which may require storage in a desiccated environment.[16] |
Practical Implications for Experimental Design & Protocols
The theoretical differences outlined above have direct, practical consequences in the laboratory. The choice of form dictates how the compound is stored, dissolved, and administered in experiments.
Stock Solution Preparation: A Self-Validating Protocol
The poor aqueous solubility of the AEW541 free base makes Dimethyl Sulfoxide (DMSO) the solvent of choice.[6][13] The hydrochloride salt, while more water-soluble, is also commonly dissolved in DMSO to create a universal high-concentration stock for dilution into various media.
Protocol: Preparation of a 10 mM AEW541 Stock Solution in DMSO
-
Pre-Calculation (Trustworthiness Pillar): Accurately calculate the mass of compound needed. This step is where the molecular weight difference is critical.
-
For Free Base (MW = 439.55): To make 1 mL of a 10 mM stock, weigh out: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (439.55 g / 1 mol) * (1 mol / 1000 mmol) = 0.0043955 g = 4.40 mg
-
For HCl Salt (MW = 512.48): To make 1 mL of a 10 mM stock, weigh out: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (512.48 g / 1 mol) * (1 mol / 1000 mmol) = 0.0051248 g = 5.12 mg
-
Causality: Failing to use the correct molecular weight will result in a stock solution of the wrong concentration, invalidating all subsequent experiments.[14]
-
-
Dissolution: Add the calculated mass to a sterile microcentrifuge tube. Add the appropriate volume of sterile, anhydrous DMSO (e.g., 1 mL for the masses calculated above).
-
Solubilization: Vortex thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Aliquoting & Storage (Expertise Pillar): To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[3]
-
Storage: Store the aliquots at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[6] The solid powder should be stored at -20°C.[6][15]
Figure 3: Workflow for preparing a validated AEW541 stock solution.
Application in Cell-Based Assays
For in vitro experiments, the final concentration of DMSO in the cell culture medium must be kept low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity.
-
Choice of Form: Both the free base and HCl salt are suitable, as the initial stock is in DMSO. The final dilution into aqueous culture medium is high enough that the inherent solubility difference becomes negligible.
-
Experimental Causality: A vehicle control (medium with the same final concentration of DMSO) is mandatory to ensure that any observed effects are due to the inhibitor and not the solvent.
Application in In Vivo Studies
This is where the choice of form becomes most critical. The enhanced aqueous solubility and potential for improved bioavailability make the hydrochloride salt the superior candidate for many in vivo formulations.[9]
-
Formulation Strategy: For oral administration, AEW541 has been formulated in an acidic vehicle like 25 mM L-(+)-tartaric acid.[3][7]
-
Causality: A weakly basic drug like AEW541 has higher solubility at a lower pH. Using an acidic vehicle helps keep the drug in its more soluble, protonated (salt) form in the formulation and aids its dissolution in the gastrointestinal tract, potentially enhancing absorption.[17] While the free base could be used with such a vehicle (as it would be converted to a tartrate salt in situ), starting with a highly soluble salt form like the hydrochloride can simplify the formulation process and improve consistency.
Summary: Choosing the Right Form for Your Application
| Application | Recommended Form | Justification |
| In Vitro Cell Culture | Either (Free Base or HCl Salt) | Both are dissolved in DMSO for stock solutions. The final dilution into aqueous media is high, negating initial solubility differences. Ensure correct MW is used for concentration calculations. |
| Enzyme/Kinase Assays | Hydrochloride Salt | Preferred for assays in low-DMSO or DMSO-free aqueous buffers, as its higher intrinsic aqueous solubility facilitates direct dissolution. |
| In Vivo Oral Dosing | Hydrochloride Salt | Greatly preferred due to higher aqueous solubility, which can lead to more consistent formulation and potentially higher oral bioavailability.[9][11] |
| Long-Term Storage (Solid) | Either | Both are stable when stored properly (cold, dark, dry).[15] The salt form may offer a slight advantage in chemical stability.[9] |
Conclusion
The difference between AEW541 free base and its hydrochloride salt is not trivial; it is a fundamental physicochemical distinction with significant practical consequences. While both forms are effective inhibitors of IGF-1R, the hydrochloride salt offers a distinct advantage in applications requiring aqueous solubility, such as in vivo formulations and certain enzymatic assays. For most standard in vitro cell culture work where DMSO is the primary solvent, either form is acceptable, provided the researcher meticulously accounts for the difference in molecular weight to ensure accurate and reproducible dosing. A thorough understanding of these principles is paramount for maintaining scientific integrity and generating reliable, high-quality data.
References
-
MedKoo Biosciences. AEW-541 HCl | CAS#1618643-96-1 | IGF-IR inhibitor. [1]
-
MedchemExpress. NVP-AEW541 - IGF-1R/IR Inhibitor. [3]
-
Selleck Chemicals. NVP-AEW541 | IGF-1R inhibitor | CAS 475489-16-8. [6]
-
Garcia-Echeverria, C., et al. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase. Cancer Cell. [2]
-
Schmitz, F. J., et al. (2012). Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance. World Journal of Gastroenterology. [4]
-
He, S., et al. (2022). The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. International Journal of Molecular Sciences. [7]
-
MedKoo Biosciences. NVP-AEW541 | CAS# 475489-16-8 | IGF-1R inhibitor. [15]
-
LKT Laboratories, Inc. NVP-AEW541. [18]
-
Gupta, D., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [17]
-
BLD Pharm. Dicyclopentadienyl(hexafluoro-2-butyne)dinickel | 52445-59-7.
-
Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [9]
-
Serajuddin, A. T. M., & Pudipeddi, M. (2002). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research. [19]
-
Kumar, L., & Singh, S. (2024). Physiochemical assessment of pharmaceutical salt forms. Journal of Drug Delivery and Therapeutics. [11]
-
Scotlandi, K., et al. (2005). Antitumor Activity of the Insulin-Like Growth Factor-I Receptor Kinase Inhibitor NVP-AEW541 in Musculoskeletal Tumors. Cancer Research. [5]
-
Tang, M., & Pikal, M. J. (2018). Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion. European Journal of Pharmaceutics and Biopharmaceutics. [10]
-
Gupta, D., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. ResearchGate. [8]
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie in unserer Zeit. [16]
-
APExBIO. NVP-AEW541 - Potent IGF-1R Inhibitor for Cancer Research. [13]
-
Arcaro, A. (2013). Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers in Pharmacology. [20]
-
Espinosa-Bustos, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Journal of the Chilean Chemical Society. [12]
-
Brandán, S. A. (2020). Theoretical molecular structures of the free base, cationic and hydrochloride species of heroin and the atoms numbering. ResearchGate.
-
ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. [14]
Sources
- 1. medkoo.com [medkoo.com]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaoffer.com [pharmaoffer.com]
- 10. Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. apexbt.com [apexbt.com]
- 14. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]
- 15. medkoo.com [medkoo.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomol.com [biomol.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
Therapeutic Potential of AEW-541 in Ewing's Sarcoma: A Technical Monograph
This guide provides a rigorous technical analysis of NVP-AEW541 , a pyrrolo[2,3-d]pyrimidine derivative, and its application in targeting the IGF-1R dependency in Ewing’s Sarcoma (EWS). It is structured for an audience of drug development scientists and translational researchers.
Executive Summary
Ewing’s Sarcoma is molecularly defined by the EWS-FLI1 fusion oncoprotein, which functions as an aberrant transcription factor.[1][2] A critical downstream effect of EWS-FLI1 is the upregulation of Insulin-like Growth Factor 1 (IGF-1) and the repression of IGFBP-3, establishing a potent autocrine loop that drives constitutive IGF-1R activation.
NVP-AEW541 (AEW-541) represents a class of small-molecule tyrosine kinase inhibitors (TKIs) designed to dismantle this dependency. Unlike monoclonal antibodies, AEW-541 targets the intracellular ATP-binding pocket of the IGF-1R kinase domain. This guide details the mechanistic rationale, preclinical validation protocols, and the logic for combination strategies required to overcome inevitable resistance mechanisms like Insulin Receptor Isoform A (IR-A) upregulation.
Mechanistic Architecture: The EWS-FLI1/IGF-1R Axis
The therapeutic hypothesis for AEW-541 relies on "oncogene addiction." EWS cells are not merely responsive to IGF-1; they are dependent on it for survival.
Signaling Pathway & Drug Action
-
Driver: EWS-FLI1 fusion protein (t(11;[3][4]22) translocation).
-
Effect: Transcriptional induction of IGF1 and repression of IGFBP3.
-
Target: IGF-1R (Tyrosine Kinase).[5]
-
Inhibitor: AEW-541 competes with ATP at the kinase domain, preventing autophosphorylation and downstream PI3K/AKT and MAPK signaling.
Pathway Visualization
The following diagram illustrates the autocrine loop and the specific blockade point of AEW-541.
Figure 1: The EWS-FLI1 driven autocrine loop. AEW-541 blocks the critical node (IGF-1R), severing survival signals despite high ligand presence.
Preclinical Profile: In Vitro Characterization
AEW-541 distinguishes itself through selectivity, a critical parameter when targeting the insulin-like family to avoid metabolic toxicity (hyperglycemia) associated with Insulin Receptor (IR) inhibition.
Quantitative Efficacy Data
The following data summarizes the potency of AEW-541 across key assays (Data derived from Scotlandi et al., Cancer Res 2005).
| Parameter | Value / Observation | Significance |
| IGF-1R IC50 (Cell-free) | 0.086 µM (86 nM) | High potency against the target kinase. |
| InsR IC50 (Cell-free) | 2.3 µM | ~27-fold selectivity window over Insulin Receptor. |
| Cellular IC50 (TC-71) | 0.3 - 1.0 µM | Effective dose for inhibiting autophosphorylation in whole cells. |
| Cell Cycle Effect | G1 Arrest | Cytostatic effect dominates at lower concentrations. |
| Apoptosis | Induced at >1 µM | Cytotoxicity requires higher concentrations or prolonged exposure. |
Causality in Experimental Design
-
Why TC-71 and A673 lines? These lines express high levels of EWS-FLI1 and IGF-1R, representing the "addicted" phenotype.
-
Why Serum Starvation? In protocols described below, serum starvation is used to remove exogenous growth factors, isolating the autocrine IGF-1 loop to test the drug's specific ability to disrupt self-sustaining signals.
Experimental Protocol 1: Target Engagement Validation
Objective: Confirm AEW-541 specifically inhibits IGF-1R autophosphorylation and downstream AKT/MAPK signaling in Ewing’s Sarcoma cells.
Materials
-
Cell Line: TC-71 or A673 (Ewing’s Sarcoma).
-
Compound: NVP-AEW541 (dissolved in DMSO).
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (orthovanadate/NaF essential).
-
Antibodies: Anti-pIGF-1R (Tyr1131), Anti-pAKT (Ser473), Anti-pMAPK (Thr202/Tyr204).
Step-by-Step Methodology
-
Seeding: Plate TC-71 cells at
cells/well in 6-well plates. Allow attachment for 24 hours. -
Starvation (Critical Step): Wash cells 2x with PBS. Replace medium with serum-free medium (0.1% BSA) for 24 hours.
-
Rationale: Eliminates background noise from serum-derived growth factors, ensuring observed phosphorylation is due to the EWS-FLI1 autocrine loop or specific IGF-1 stimulation.
-
-
Drug Treatment: Treat cells with AEW-541 at increasing concentrations (0, 0.1, 0.5, 1.0, 5.0 µM) for 2 hours .
-
Control: DMSO vehicle only (0 µM).
-
-
Stimulation (Optional but Recommended): Stimulate with exogenous IGF-1 (50 ng/mL) for 10 minutes after drug incubation.
-
Rationale: Tests if the drug can block acute ligand-induced activation, a higher bar than basal inhibition.
-
-
Lysis: Rapidly aspirate media, wash with ice-cold PBS, and lyse directly on ice.
-
Immunoblotting: Perform SDS-PAGE and Western Blot.
-
Validation Criteria:
-
Success: Dose-dependent disappearance of p-IGF-1R bands.
-
Downstream Check: p-AKT should diminish in correlation with p-IGF-1R. If p-IGF-1R is blocked but p-AKT remains, suspect bypass signaling (e.g., PTEN loss).
-
In Vivo Efficacy & Pharmacodynamics[5]
Xenograft Performance
In murine models (athymic nude mice bearing TC-71 xenografts), oral administration of AEW-541 demonstrates:
-
Tumor Growth Inhibition (TGI): Significant TGI observed at doses of 50 mg/kg b.i.d. (twice daily).
-
Mechanism: Reduction in Ki-67 (proliferation index) and reduced vessel density (anti-angiogenic effect via VEGF downregulation).
-
Bioavailability: The drug is orally active, a key advantage over antibody therapies.
Experimental Protocol 2: Murine Xenograft Efficacy Study
Objective: Assess the therapeutic index of AEW-541 in an in vivo setting.
Workflow
-
Tumor Induction: Inject
TC-71 cells subcutaneously into the flank of 6-week-old female athymic nude mice. -
Staging: Monitor tumor volume (
). Initiate treatment when tumors reach ~100 mm³ (approx. 7-10 days post-injection). -
Randomization: Group mice (n=8-10 per group) to ensure equal average tumor volume across groups.
-
Dosing Regimen:
-
Vehicle Group: 25 mM tartaric acid (oral gavage, b.i.d.).
-
Treatment Group: AEW-541 dissolved in 25 mM tartaric acid at 50 mg/kg , administered p.o. (oral gavage) b.i.d. for 21 days.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers.
-
Weigh mice 2x/week to monitor toxicity (body weight loss >15% requires euthanasia).
-
-
Endpoint Analysis:
-
Harvest tumors 2 hours post-last dose.
-
Flash freeze half for PK/PD (Western blot for p-IGF-1R).
-
Fix half in formalin for IHC (Ki-67, CD31 for angiogenesis).
-
Overcoming Resistance: Combination Strategies
Single-agent efficacy of IGF-1R inhibitors is often limited by the emergence of resistance. In Ewing's Sarcoma, a primary resistance mechanism is the upregulation of Insulin Receptor Isoform A (IR-A) , which binds IGF-2 with high affinity, bypassing the blocked IGF-1R.
The "One-Two Punch": AEW-541 + Vincristine
The most validated combination is AEW-541 with Vincristine (a standard-of-care microtubule destabilizer).
-
Logic: Vincristine arrests cells in Mitosis (M-phase). AEW-541 arrests cells in G1. However, the synergy lies in apoptosis threshold lowering . IGF-1R signaling protects cells from chemotherapy-induced apoptosis (anti-apoptotic survival signal). Blocking this signal with AEW-541 sensitizes the cells to the cytotoxic effects of Vincristine.
Combination Logic Visualization
Figure 2: Synergistic mechanism. Vincristine provides the cytotoxic stress, while AEW-541 removes the survival "safety net" provided by AKT signaling.
References
-
Scotlandi K, et al. "Antitumor Activity of the Insulin-Like Growth Factor-I Receptor Kinase Inhibitor NVP-AEW541 in Musculoskeletal Tumors." Cancer Research, 2005.
-
Manara MC, et al. "Preclinical in vivo study of new insulin-like growth factor-I receptor-specific inhibitor in Ewing's sarcoma." Clinical Cancer Research, 2007.
-
Garofalo C, et al. "Musculoskeletal tumors: a new therapeutic approach with the specific IGF-IR inhibitor NVP-AEW541." Journal of Clinical Oncology, 2009.[6]
-
Toretsky JA, et al. "Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing's sarcoma."[1] Science Signaling, 2017.[1] (Context on Vincristine synergy).
Sources
- 1. medindia.net [medindia.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. annals-research-oncology.com [annals-research-oncology.com]
- 4. Targeted Therapies for Advanced Ewing Sarcoma Family of Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: AEW-541 Modulation of Downstream Akt and MAPK Signaling Architectures
Executive Summary
NVP-AEW541 (AEW-541) is a pyrrolo[2,3-d]pyrimidine derivative designed as a potent, selective, small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) .[1][2][3][4][5][6][7] Its primary utility in oncology research stems from its ability to dismantle the pro-survival and proliferative signaling axes driven by IGF-1, specifically the PI3K/Akt and Ras/Raf/MAPK cascades.
This guide provides a rigorous technical analysis of AEW-541’s mechanism, its differential selectivity against the structurally homologous Insulin Receptor (InsR), and validated experimental protocols for assessing its efficacy in downstream signal ablation.
Part 1: Molecular Mechanism & Selectivity Profile
The ATP-Competitive Inhibition Mechanism
AEW-541 functions as an ATP-competitive inhibitor. It binds to the nucleotide-binding pocket within the cytoplasmic tyrosine kinase domain of the IGF-1R. By occupying this site, it sterically hinders the transfer of the
The Selectivity Challenge: IGF-1R vs. InsR
A critical variable in IGF-1R inhibition is sparing the Insulin Receptor (InsR), which shares ~84% sequence homology in the kinase domain. Cross-reactivity leads to severe metabolic toxicity (hyperglycemia).
-
Enzymatic vs. Cellular Discrepancy: In cell-free enzymatic assays, AEW-541 shows similar potency against IGF-1R and InsR. However, in intact cellular systems, it exhibits a 27-fold selectivity window for IGF-1R.[2]
-
Implication: Researchers must strictly control dosing. At concentrations
, AEW-541 is selective.[4] At , it begins to inhibit InsR, confounding data interpretation.
Table 1: Comparative Inhibitory Potency (IC50)
| Target | Assay Type | IC50 Value | Selectivity Note |
| IGF-1R | Cellular (Autophosphorylation) | 0.086 µM | Primary Target |
| InsR | Cellular (Autophosphorylation) | 2.3 µM | ~27x Selectivity Window |
| IGF-1R | Enzymatic (Kinase Domain) | 0.150 µM | Loss of selectivity in cell-free systems |
| InsR | Enzymatic (Kinase Domain) | 0.140 µM | High homology interference |
| Tek | Enzymatic | >50 µM | High specificity against unrelated kinases |
Part 2: Impact on Signaling Architectures
AEW-541 does not simply "turn off" the receptor; it collapses the scaffold required for downstream signal transduction.
The PI3K/Akt Axis (Survival)
Upon IGF-1 binding, the activated receptor phosphorylates Insulin Receptor Substrate-1 (IRS-1). This recruits PI3K, generating PIP3, which docks Akt (Protein Kinase B) to the membrane.
-
AEW-541 Effect: Blocks IGF-1R autophosphorylation
No IRS-1 recruitment Loss of p-Akt (Ser473/Thr308). -
Phenotype: Induction of apoptosis (caspase activation) and loss of anchorage-independent growth.
The MAPK/ERK Axis (Proliferation)
IGF-1R also recruits Shc, which activates the Ras-Raf-MEK-ERK cascade.
-
AEW-541 Effect: Reduces p-ERK1/2 (Thr202/Tyr204).
-
Caveat: In cell lines with constitutive KRAS or BRAF mutations, AEW-541 may fail to suppress ERK signaling despite effectively blocking IGF-1R, as the mutation drives the pathway downstream of the receptor.
Visualization of Pathway Inhibition
The following diagram illustrates the node-specific blockade by AEW-541.
Figure 1: Mechanistic interception of IGF-1R signaling by AEW-541. Note the upstream blockade prevents phosphorylation of both Akt and ERK.
Part 3: Experimental Framework (Self-Validating Protocols)
To generate authoritative data, one must distinguish between basal signaling and IGF-1 driven signaling. The following protocol ensures that observed inhibition is due to AEW-541 acting on IGF-1R, not an artifact of serum variation.
Protocol: Assessment of Phospho-Akt/ERK Ablation via Western Blot
Objective: Quantify the reduction of p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204) following AEW-541 treatment.
Phase 1: Preparation & Starvation (Critical Step)
-
Seed Cells: Plate cells (e.g., MCF-7, Ewing's Sarcoma TC-71) in 6-well plates. Grow to 70-80% confluence.
-
Serum Starvation: Aspirate growth medium. Wash 2x with PBS. Add serum-free medium (e.g., DMEM + 0.1% BSA).
-
Why: Serum contains insulin and IGFs. Starvation for 16-24 hours reduces basal phosphorylation to near-zero, creating a clean background for stimulation.
-
Phase 2: Drug Treatment & Stimulation
-
Pre-incubation: Add AEW-541 at graded concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) to the serum-free medium.
-
Duration: Incubate for 1 to 2 hours . This allows the inhibitor to equilibrate within the cell and occupy the kinase pocket.
-
-
Ligand Stimulation: Add Recombinant Human IGF-1 (final conc: 50–100 ng/mL) directly to the media containing the drug.
-
Duration: Incubate for exactly 10–15 minutes .
-
Control: Include a "No Drug / No IGF-1" well (Negative Control) and a "No Drug / Plus IGF-1" well (Positive Control).
-
Phase 3: Lysis & Analysis
-
Termination: Place plates on ice immediately. Aspirate media. Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).
-
Lysis: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktail.
-
Western Blotting:
-
Primary Targets: p-IGF-1R (Tyr1135/1136), p-Akt (Ser473), p-ERK1/2.
-
Loading Controls: Total Akt, Total ERK, GAPDH/Actin.
-
Validation: Efficacy is confirmed only if Total Akt/ERK levels remain stable while Phospho-levels decrease dose-dependently.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating kinase inhibition. The sequence of Starvation
Part 4: Data Interpretation & Troubleshooting
The "Homology Trap"
If you observe toxicity or unexpected signaling inhibition at concentrations
-
Symptom: In animal models, this manifests as acute hyperglycemia.
-
Correction: Verify specific IGF-1R inhibition by blotting for p-InsR (if specific antibodies are available) or maintaining dosing strictly below 1 µM.
Resistance Mechanisms
If p-IGF-1R is inhibited but p-Akt or p-ERK remains high:
-
Mutational Bypass: Check for PIK3CA, PTEN loss, or RAS mutations. AEW-541 cannot block downstream constitutive activation.
-
Receptor Heterogeneity: The cells may be signaling through IR-A (Insulin Receptor Isoform A), which binds IGF-2. AEW-541 has lower affinity for IR-A than IGF-1R.
Expected Results Summary
-
0.1 µM AEW-541: Partial inhibition of p-IGF-1R; minimal effect on p-Akt.
-
0.5 - 1.0 µM AEW-541: Complete ablation of p-IGF-1R and p-Akt (Ser473). Significant reduction in p-ERK.
-
> 5.0 µM AEW-541: Off-target effects on InsR; potential cytotoxicity unrelated to IGF-1R.
References
-
Garcia-Echeverria, C., et al. (2004).[1][9] "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[1][2][4][5][9] Cancer Cell, 5(3), 231-239.[1][9]
-
Scotlandi, K., et al. (2005). "Antitumor Activity of the Insulin-Like Growth Factor-I Receptor Kinase Inhibitor NVP-AEW541 in Musculoskeletal Tumors." Cancer Research, 65(9), 3868-3876.
-
Tognon, C. E., et al. (2011). "Expression of the insulin-like growth factor-1 receptor (IGF-1R) in osteosarcoma: a potential therapeutic target." Pediatric Blood & Cancer, 57(4).
-
Chong, C. R., & Jänne, P. A. (2013). "The quest to overcome resistance to EGFR-targeted therapies in cancer." Nature Medicine, 19(11), 1389–1400. (Discusses bypass signaling relevant to IGF-1R inhibitors).
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Optimizing Solubilization and Delivery of AEW-541 HCl for IGF-1R Inhibition in In Vitro Models
Introduction & Executive Summary
AEW-541 (specifically the hydrochloride salt, AEW-541 HCl ) is a pyrrolo[2,3-d]pyrimidine derivative designed as a potent, highly selective, ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) .[1] With an IC50 of ~86 nM for IGF-1R and >25-fold selectivity over the insulin receptor (InsR), it is a critical tool for dissecting the IGF-1R/PI3K/Akt signaling axis in oncology research.[1]
However, the utility of AEW-541 HCl in cell culture is frequently compromised by suboptimal solubilization protocols .[1] While the hydrochloride salt form is chemically distinct from the free base, it remains sparingly soluble in pure aqueous buffers at neutral pH. Improper handling leads to "micro-precipitation"—invisible to the naked eye but sufficient to cause erratic IC50 data, false negatives, and physical cellular stress.
This Application Note provides a validated, self-consistent protocol for the preparation, storage, and delivery of AEW-541 HCl, ensuring maximum bioavailability and reproducibility in in vitro assays.
Chemical Properties & Solubility Profile[1][2][3][4]
Understanding the physicochemical limitations of AEW-541 HCl is the first step toward reproducible data.[1] Do not attempt to dissolve the powder directly into cell culture media.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Compound Name | AEW-541 HCl (NVP-AEW541) | Hydrochloride salt form |
| MW | ~475.97 g/mol (HCl salt) | Free base MW is ~439.55 g/mol |
| Solubility (DMSO) | ≥ 22 mg/mL (~50 mM) | Recommended solvent for Stock |
| Solubility (Water) | Insoluble / Poor | Not recommended for Stock |
| Solubility (Ethanol) | ~17 mg/mL | Requires ultrasonication; less stable than DMSO |
| Stability (Solid) | 2 years at -20°C | Protect from light and moisture |
| Stability (Solution) | 6 months at -80°C | Avoid freeze/thaw cycles |
Protocol A: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration master stock free of particulate matter.
Materials:
-
AEW-541 HCl powder (Store at -20°C, desiccated).[1]
-
Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.9%).[1]
-
Amber glass vials or polypropylene cryovials (to protect from light).[1]
Procedure:
-
Equilibration: Remove the AEW-541 HCl vial from -20°C storage and allow it to equilibrate to room temperature (RT) for 30 minutes before opening.
-
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to hydrolysis and degradation.
-
-
Weighing: Accurately weigh the necessary amount of powder.
-
Calculation: To prepare 1 mL of 10 mM stock :
[1]
-
-
Solubilization: Add the calculated volume of sterile DMSO to the vial.
-
Technique: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at RT for 5 minutes.
-
QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
-
-
Aliquoting: Dispense the stock into small aliquots (e.g., 20–50 µL) in cryovials.
-
Storage: Store at -80°C. Do not refreeze an aliquot more than once.
Protocol B: Serial Dilution for Cell Treatment (The "Intermediate Step" Method)
Critical Warning: Direct addition of 100% DMSO stock to cell culture media often causes the compound to crash out of solution due to the rapid polarity shift. This protocol uses an Intermediate Dilution to buffer this transition.[1]
Target Final Concentration: 1 µM (Example) Target Final DMSO: 0.1% (v/v)
Workflow Visualization
The following diagram illustrates the validated workflow to prevent precipitation shock.
Caption: Step-wise dilution strategy to maintain AEW-541 solubility during the transition from organic solvent to aqueous media.
Step-by-Step Procedure:
-
Preparation of Intermediate (100x):
-
Thaw a 10 mM DMSO stock aliquot.[1]
-
Prepare a 100 µM intermediate solution by diluting the stock 1:100 into warm culture media (or PBS).
-
Example: Add 10 µL of 10 mM Stock into 990 µL of Media.
-
Result: 100 µM AEW-541, 1% DMSO.[1]
-
Action: Vortex immediately.[1] This lower concentration is less likely to precipitate than the 10 mM stock.
-
-
Preparation of Working Solution (1x):
-
Dilute the Intermediate solution 1:100 into the final culture media.
-
Example: Add 100 µL of Intermediate into 9.9 mL of Media.
-
Result: 1 µM AEW-541, 0.01% DMSO.[1]
-
-
Treatment: Aspirate old media from cells and add the pre-warmed Working Solution.
Biological Mechanism & Validation[1]
To validate that AEW-541 is active in your system, you must assay for the inhibition of downstream phosphorylation events.[1] AEW-541 functions by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of IGF-1R.[1]
Table 2: Expected Biological Readouts
| Assay Target | Expected Effect (with AEW-541) | Technique |
| p-IGF-1R (Tyr1131) | Strong Decrease (IC50 ~86 nM) | Western Blot / ELISA |
| p-Akt (Ser473) | Decrease (Downstream effector) | Western Blot |
| p-MAPK/ERK | Decrease (Pathway crosstalk) | Western Blot |
| Cell Viability | G1 Cell Cycle Arrest / Apoptosis | MTT / Flow Cytometry |
Pathway Diagram
The following diagram details the specific intervention point of AEW-541 within the signaling cascade.
Caption: AEW-541 blocks ATP binding to IGF-1R, severing the downstream activation of PI3K/Akt and MAPK survival pathways.[1]
Troubleshooting & Controls
Common Issues
-
Precipitation: If crystals are observed in the media under the microscope, the data is invalid.
-
Fix: Ensure the "Intermediate Dilution" step is used. Do not exceed 10 µM in aqueous media if possible.[1]
-
-
Solvent Toxicity: High DMSO concentrations (>0.5%) can induce apoptosis independently of AEW-541.[1]
-
Fix: Always include a Vehicle Control (Media + 0.1% DMSO) to normalize data.[1]
-
Quality Control Check
Before running expensive in vivo or complex in vitro assays, perform a Kinase Inhibition Validation :
-
Serum-starve cells (e.g., MCF-7 or NIH/3T3) for 12 hours.[1]
-
Pre-treat with AEW-541 (0, 0.1, 1.0 µM) for 1 hour.[1]
-
Stimulate with IGF-1 (50 ng/mL) for 15 minutes.[1]
-
Lyse and Blot for p-IGF-1R.[1]
-
Success Criteria: Complete abrogation of p-IGF-1R band at 1.0 µM.[1]
References
-
Garcia-Echeverria, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[1] Cancer Cell, 5(3), 231-239.[1]
- Novartis Institutes for BioMedical Research. "NVP-AEW541 Chemical Probe Profile.
-
MedKoo Biosciences. "AEW-541 HCl Product Data Sheet & Solubility Guidelines."
-
SelleckChem. "NVP-AEW541 Protocol and Activity Data."
-
Hewish, M., et al. (2009). "Insulin-like growth factor 1 receptor inhibition with NVP-AEW541 in colorectal cancer cells."[1] British Journal of Cancer, 101, 231-239.[1] [1]
Sources
Application Note: Preparation and Handling of NVP-AEW541 Stock Solutions
Abstract
This guide provides a standardized protocol for the preparation, storage, and handling of NVP-AEW541 , a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Accurate preparation of stock solutions is critical for maintaining compound stability and ensuring reproducible IC₅₀ values in cellular and kinase assays. This note details the physicochemical properties of NVP-AEW541, a step-by-step dissolution workflow, storage best practices to prevent hydrolytic degradation, and a serial dilution strategy designed to minimize precipitation ("crashing out") in aqueous media.
Introduction
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the IGF-1R kinase domain. While it exhibits high potency against IGF-1R (IC₅₀ ~150 nM in cell-free assays) and the closely related Insulin Receptor (InsR), it demonstrates greater selectivity for IGF-1R in cellular environments [1].[1][2][3]
In drug development workflows, the hydrophobic nature of NVP-AEW541 presents challenges. Improper solubilization or storage can lead to micro-precipitation, resulting in lower effective concentrations and high variability in biological data. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary solvent due to its high dielectric constant and ability to solubilize lipophilic compounds.
Physicochemical Profile
Before handling, verify the specific salt form of your compound. The calculations below are based on the free base .
| Property | Detail |
| Compound Name | NVP-AEW541 |
| CAS Number | 475489-16-8 |
| Molecular Formula | C₂₇H₂₉N₅O |
| Molecular Weight | 439.55 g/mol (Free Base) |
| Physical State | White to off-white solid |
| Solubility (DMSO) | ≥ 22 mg/mL (~50 mM) [2] |
| Solubility (Water) | Insoluble |
| Target | IGF-1R, InsR |
Critical Note: Commercial vendors may supply NVP-AEW541 as a salt (e.g., dihydrochloride). Always check the Certificate of Analysis (CoA). If using a salt form, adjust the molecular weight in your calculations to maintain molar accuracy.
Materials and Equipment
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell Culture Grade).
-
Why Anhydrous? DMSO is hygroscopic. Absorbed water can induce hydrolysis of the compound over time and reduce solubility.
-
-
Vials: Amber glass vials or polypropylene cryovials (DMSO-compatible).
-
Why Amber? Protects light-sensitive compounds (though NVP-AEW541 is relatively stable, this is Good Laboratory Practice).
-
-
Equipment: Analytical balance (0.01 mg precision), vortex mixer, pipette set (P1000, P200).
Protocol: Preparation of 10 mM Stock Solution
A 10 mM concentration is recommended as the standard stock. It is sufficiently concentrated for most cellular assays (typically requiring nM ranges) while remaining well below the solubility limit to prevent precipitation during freeze-thaw cycles.
Calculation
To prepare 1 mL of a 10 mM stock solution:
Workflow
-
Equilibration: Allow the vial of solid NVP-AEW541 to warm to room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial allows atmospheric moisture to condense on the hygroscopic solid, degrading it.
-
-
Weighing: Weigh approximately 4.4 mg of NVP-AEW541 into a sterile amber vial. Record the exact mass (e.g., 4.52 mg).
-
Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the actual weighed mass.
-
Example: If you weighed 4.52 mg:
.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C.
-
-
Aliquoting: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.
Workflow Diagram
Figure 1: Workflow for the preparation of NVP-AEW541 stock solution. Color coding indicates critical control points (Yellow) and action steps (Blue/Green).
Storage and Stability
-
Temperature: Store aliquots at -20°C or -80°C .
-
Duration:
-
Stock solutions in DMSO are stable for up to 1 month at -20°C [2, 3].[1]
-
For long-term storage (>1 month), -80°C is recommended.
-
-
Freeze-Thaw: Limit to a maximum of 3 cycles. Repeated temperature shifts can cause compound degradation or precipitation.
Protocol: Dilution for Biological Assays
Direct dilution of high-concentration hydrophobic stocks into aqueous media often causes rapid precipitation. A Serial Dilution strategy is required.
Dilution Scheme[1][6]
-
Intermediate Dilutions: Perform all serial dilutions in 100% DMSO to create 1000x concentrates of your final target concentrations.
-
Example: For a 1 µM final assay concentration, prepare a 1 mM intermediate stock in DMSO.
-
-
Final Dilution: Dilute the 1000x DMSO intermediate 1:1000 into the cell culture medium.
-
Result: Final DMSO concentration is 0.1% , which is generally non-toxic to cells and minimizes interference.
-
Dilution Diagram
Figure 2: Serial dilution strategy. Maintaining the compound in DMSO until the final step prevents precipitation and ensures accurate dosing.
References
-
García-Echeverría, C., et al.[6][4] "In vivo antitumor activity of NVP-AEW541—A novel, potent, and selective inhibitor of the IGF-IR kinase."[2][6] Cancer Cell 5.3 (2004): 231-239.[2][6] Link
-
Selleck Chemicals.[1] "NVP-AEW541 Protocol and Chemical Properties." Selleckchem.com.[1] Accessed October 2023. Link
-
Tocris Bioscience. "General Guide for the Stability and Storage of Bioactive Chemicals." Tocris.com. Accessed October 2023. Link
-
Cayman Chemical.[6] "NVP-AEW541 Product Information." Caymanchem.com. Accessed October 2023. Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Application Note: Oral Formulation and Dosing of NVP-AEW541 for Mouse Xenograft Models
Executive Summary & Mechanism of Action
Overview
NVP-AEW541 is a potent, selective, orally bioavailable pyrrolo[2,3-d]pyrimidine derivative that inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase.[1][2][3][4][5][6] In preclinical oncology, it is utilized to disrupt IGF-1R signaling, a pathway critical for tumor cell survival, anchorage-independent growth, and metastasis.[3]
Successful in vivo efficacy depends entirely on proper solubilization. NVP-AEW541 is a basic small molecule; its bioavailability is significantly compromised in neutral pH vehicles (e.g., PBS, Methylcellulose). This protocol details the 25 mM L(+)-Tartaric Acid formulation, the "gold standard" method established to ensure complete dissolution and maximal oral absorption.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the specific node of inhibition within the PI3K/AKT signaling cascade. NVP-AEW541 competes for the ATP binding site of the IGF-1R kinase domain, preventing autophosphorylation and downstream signaling.
Figure 1: Mechanism of Action.[7] NVP-AEW541 competitively inhibits ATP binding at the IGF-1R kinase domain, arresting the PI3K/AKT survival cascade.
Chemical Properties & Formulation Strategy
Physico-Chemical Basis
NVP-AEW541 is supplied as a free base or a salt. The free base has poor water solubility at neutral pH. However, it contains basic nitrogen atoms within the pyrrolo-pyrimidine core.
-
Strategy: Use a weak organic acid (Tartaric Acid) to protonate the basic nitrogens.
-
Result: Formation of an in situ tartrate salt, which is highly water-soluble.
-
Critical Warning: Do NOT use DMSO/PBS for oral gavage if possible. DMSO can cause GI toxicity in chronic dosing, and the compound may precipitate upon hitting the acidic environment of the mouse stomach if not already in an acidic vehicle.
Reagents Required
| Reagent | Grade | Purpose |
| NVP-AEW541 | >98% Purity | Active Pharmaceutical Ingredient (API) |
| L(+)-Tartaric Acid | USP/Pharma Grade | Solubilizing Agent / Vehicle |
| Sterile Water | Endotoxin-free | Solvent |
| 0.22 µm Filter | PVDF or PES | Sterilization (Optional but recommended) |
Step-by-Step Formulation Protocol
This protocol yields a 5 mg/mL solution , suitable for dosing a 25g mouse at 50 mg/kg (Volume = 0.25 mL).
Workflow Diagram
Figure 2: Formulation Workflow. Critical path from vehicle preparation to clear solution verification.
Detailed Procedure
Step 1: Prepare Vehicle (25 mM L(+)-Tartaric Acid)
-
Weigh 375 mg of L(+)-Tartaric Acid.
-
Dissolve in 100 mL of sterile water (RNase/DNase free).
-
Stir until completely dissolved.
-
QC: The pH should be approximately 3.0–3.5. Do not adjust pH with NaOH; the acidity is required for drug solubility.
-
Store at 4°C. Stable for 1 month.
Step 2: Compound Dissolution
Example Calculation: To prepare 4 mL of 5 mg/mL stock (enough for 16 mice at 50 mg/kg).
-
Weigh 20 mg of NVP-AEW541 powder into a sterile glass vial.
-
Add 4.0 mL of the prepared 25 mM Tartaric Acid vehicle.
-
Vortex vigorously for 1 minute.
-
Sonicate in a water bath at ambient temperature for 5–10 minutes.
-
Observation: The suspension should turn into a clear, slightly yellow solution .
-
If particles remain: Continue sonication. If the compound is the free base, it must dissolve. If it does not, verify the tartaric acid concentration.
-
Step 3: Storage & Handling
-
Fresh Prep: It is best practice to prepare this formulation fresh every 2–3 days.
-
Storage: Store at 4°C protected from light.
-
Stability: Stable in tartaric acid solution for up to 1 week at 4°C.
In Vivo Dosing Protocol (Mouse Xenograft)
Dosing Parameters[2]
-
Route: Oral Gavage (PO).
-
Needle: 20G or 22G bulb-tipped gavage needle (stainless steel or disposable PTFE).
-
Volume: Standard 10 mL/kg (e.g., 200 µL for a 20g mouse).
Recommended Regimens
The following regimens are derived from the seminal characterization by Garcia-Echeverria et al. (2004) and subsequent validation studies.
| Efficacy Level | Dose (mg/kg) | Schedule | Expected Outcome |
| Moderate | 20 mg/kg | BID (q12h) | Tumor stasis or slow regression. |
| High (Standard) | 50 mg/kg | BID (q12h) | Significant regression in sensitive models (e.g., NWT-21). |
| Maximum | 50 mg/kg | TID (q8h) | Used only in highly aggressive/resistant models; monitor weight loss. |
Monitoring & Safety
-
Body Weight: Weigh mice daily. NVP-AEW541 is generally well-tolerated, but >15% weight loss indicates toxicity or vehicle intolerance.
-
Glucose Levels: As an IGF-1R inhibitor, there is potential cross-reactivity with the Insulin Receptor (InsR) at high doses. Monitor for hyperglycemia if mice appear lethargic, though NVP-AEW541 is 27-fold more selective for IGF-1R than InsR.
-
GI Toxicity: If diarrhea occurs, ensure the tartaric acid vehicle was not prepared at a concentration higher than 25 mM (hypertonicity causes diarrhea).
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Cloudy Suspension | pH too neutral or insufficient mixing. | Ensure Tartaric Acid is exactly 25 mM. Sonicate longer. Do not use PBS. |
| Precipitation in Syringe | Temperature drop or supersaturation. | Keep solution at Room Temp (RT) during dosing. Do not dose cold solution. |
| Mouse Weight Loss | Dosing frequency too high or vehicle acidity. | Switch from TID to BID. Ensure vehicle is not >25 mM Tartaric Acid. |
References
-
Garcia-Echeverria, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541—A novel, potent, and selective inhibitor of the IGF-IR kinase."[2] Cancer Cell, 5(3), 231-239.[2]
- Core Reference: Establishes the 25 mM Tartaric Acid vehicle and 20-50 mg/kg BID dosing schedule.
-
Albrecht, T., et al. (2008). "Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance." World Journal of Gastroenterology, 14(33), 5148.
- Supportive Reference: Validates mechanism of action and combination str
-
Hewish, M., et al. (2009). "Insulin-like growth factor 1 receptor inhibition with NVP-AEW541 causes G1 cell cycle arrest and apoptosis in human multiple myeloma cells." Leukemia & Lymphoma, 50(7), 1157-1164.
- Supportive Reference: Confirms efficacy in hem
Sources
- 1. Insulin-like growth factor-I receptor inhibition by specific tyrosine kinase inhibitor NVP-AEW541 in endometrioid and serous papillary endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
Determining Optimal IC50 Concentrations of AEW-541 for Tumor Cell Lines: An Application Guide
Introduction: Targeting the IGF-1R Pathway with AEW-541
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival.[1][2] In many malignancies, this pathway is aberrantly activated, driving tumor progression and resistance to therapy.[1] AEW-541, a pyrrolo[2,3-d]pyrimidine derivative, is a potent and selective small-molecule inhibitor of the IGF-1R tyrosine kinase.[2] By competitively binding to the ATP-binding site of the IGF-1R kinase domain, AEW-541 effectively blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. This inhibition leads to cell cycle arrest and induction of apoptosis in tumor cells dependent on IGF-1R signaling.[3] This guide provides a comprehensive overview of the reported IC50 values of AEW-541 in various tumor cell lines and detailed protocols for their experimental determination.
Understanding IC50: A Critical Parameter in Drug Discovery
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, the IC50 value represents the concentration of a drug, such as AEW-541, that is required to inhibit the growth of a cancer cell population by 50% in vitro. This parameter is fundamental for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies. It is crucial to recognize that the IC50 value is not an absolute constant; it can be influenced by several factors including the specific cell line, assay method, incubation time, and cell seeding density.
AEW-541 IC50 Values Across Various Tumor Cell Lines
The sensitivity of cancer cell lines to AEW-541 varies significantly across different tumor types, and even within the same cancer subtype. This variability is often linked to the expression levels of IGF-1R and its downstream signaling components. The following table summarizes a range of reported IC50 values for AEW-541 in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Biliary Tract Cancer | TFK-1 | 0.26 | 3 days | [1] |
| EGI-1 | 0.28 | 3 days | [1] | |
| CC-LP-1 | 0.15 | 3 days | [1] | |
| CC-SW-1 | 0.54 | 3 days | [1] | |
| Sk-ChA-1 | 0.20 | 3 days | [1] | |
| Mz-ChA-1 | 1.39 | 3 days | [1] | |
| Mz-ChA-2 | 0.73 | 3 days | [1] | |
| Pancreatic Cancer | FA6 | 0.342 | Not Specified | [4] |
| AsPC-1 | 0.897 | Not Specified | [4] | |
| BxPC-3 | 1.54 | Not Specified | [4] | |
| PT-45 | 2.73 | Not Specified | [4] | |
| Neuroblastoma | LAN-1 | 0.4 | Not Specified | [5] |
| LAN-5 | 0.5 | Not Specified | [5] | |
| IMR-32 | 0.7 | Not Specified | [5] | |
| SK-N-AS | 6.8 | Not Specified | [5] | |
| Rhabdomyosarcoma & Ewing's Sarcoma | Various | ~0.3 - 1 | Not Specified | [6] |
This table is a compilation of data from multiple sources and experimental conditions may vary.
Mechanism of Action: Inhibition of the IGF-1R Signaling Pathway
AEW-541 exerts its anti-tumor effects by directly targeting the IGF-1R. The binding of ligands, such as IGF-1 and IGF-2, to the extracellular domain of IGF-1R induces a conformational change that activates the intracellular tyrosine kinase domain. This leads to autophosphorylation of the receptor and the recruitment of substrate adaptor proteins, primarily Insulin Receptor Substrate (IRS) and Shc. These activated substrates then initiate two major downstream signaling cascades:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway primarily regulates gene expression involved in cell proliferation and differentiation.
AEW-541 blocks the initial autophosphorylation step, thereby preventing the activation of both the PI3K/Akt and MAPK pathways, ultimately leading to decreased cell viability.
Figure 2: General experimental workflow for IC50 determination of AEW-541.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
AEW-541 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of AEW-541 in complete medium. A common starting concentration is 10 µM, with 2- or 3-fold dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the AEW-541 concentration.
-
Use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP, which is directly proportional to the number of viable cells.
Materials:
-
AEW-541 stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
-
Assay Reagent Addition:
-
After the drug incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Lysis:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow the same data analysis steps as in the MTT protocol, using luminescence values instead of absorbance.
-
Protocol 3: Crystal Violet Staining Assay
Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.
Materials:
-
AEW-541 stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Methanol (100%)
-
Solubilization solution (e.g., 1% SDS in water)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation and Staining:
-
After the incubation period, carefully aspirate the medium.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 50 µL of crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing:
-
Gently wash the plate with tap water until the excess dye is removed. Repeat 3-4 times.
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 1% SDS) to each well.
-
Incubate on an orbital shaker for 15-30 minutes, or until the dye has completely dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis steps as in the MTT protocol.
-
Causality Behind Experimental Choices
-
Choice of Cell Viability Assay: The selection of the assay depends on the research question. MTT and CellTiter-Glo® measure metabolic activity, which is often a good surrogate for viability. Crystal violet staining, on the other hand, measures the number of adherent cells, which can be useful for studying cytotoxicity that leads to cell detachment.
-
Seeding Density: It is critical to determine the optimal cell seeding density for each cell line to ensure that the cells are in the exponential growth phase during the drug treatment period. Over-confluent or sparse cultures can lead to inaccurate IC50 values.
-
Incubation Time: The duration of drug exposure (e.g., 24, 48, or 72 hours) can significantly impact the IC50 value. Longer incubation times may result in lower IC50 values. The chosen time point should be relevant to the intended therapeutic application and allow for a measurable effect.
-
Serial Dilutions: A well-designed serial dilution series is essential for generating a complete dose-response curve. The concentration range should span from no effect to maximal inhibition to accurately determine the sigmoidal curve and the IC50 value.
-
Controls: The inclusion of appropriate controls (vehicle and blank) is non-negotiable for data normalization and ensuring that the observed effects are due to the drug and not the solvent or other experimental artifacts.
Conclusion and Future Perspectives
AEW-541 is a promising therapeutic agent that effectively targets the IGF-1R signaling pathway in a variety of cancer types. The determination of its IC50 in different tumor cell lines is a crucial first step in preclinical evaluation. The protocols outlined in this guide provide robust and reliable methods for obtaining these values. Future research should focus on correlating AEW-541 sensitivity with specific molecular markers beyond IGF-1R expression to better predict patient response and guide the development of personalized cancer therapies.
References
-
ResearchGate. IC50 values for NVP-AEW541, PI3K and MAPKK inhibitors in pancreatic... Available at: [Link]
-
ResearchGate. IC 50 values of NVP-AEW541 in human neuroblastoma cell lines. Available at: [Link]
-
MDPI. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. Available at: [Link]
-
ACS Publications. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. Available at: [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... Available at: [Link]
-
World Journal of Gastroenterology. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance. Available at: [Link]
-
PubMed. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase. Available at: [Link]
-
Science.gov. cell lines ic50: Topics by Science.gov. Available at: [Link]
-
ResearchGate. NVP-AEW541 blocked IGF/IGF-IR signals of GI cancer cell lines:... Available at: [Link]
-
PubMed Central. Tyrosine kinase of insulin-like growth factor receptor as target for novel treatment and prevention strategies of colorectal cancer. Available at: [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
PubMed Central. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities. Available at: [Link]
-
BenchSci. Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. Available at: [Link]
-
ResearchGate. Investigating the mechanism of NVP-AEW541 resistance in tumors. A,... Available at: [Link]
-
Creative Diagnostics. IGF-1 Signaling Pathway. Available at: [Link]
-
ResearchGate. How can I calculate IC50 from mtt results? Available at: [Link]
-
MDPI. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Available at: [Link]
-
TPP. Crystal violet staining for identification of cell growth issues. Available at: [Link]
-
PubMed. Co-targeting the EGFR and IGF-IR with anti-EGFR monoclonal antibody ICR62 and the IGF-IR tyrosine kinase inhibitor NVP-AEW541 in colorectal cancer cells. Available at: [Link]
-
Wikipedia. Insulin-like growth factor 1 receptor. Available at: [Link]
-
Assay Genie. Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). Available at: [https://www.assaygenie.com/crystal-violet-cell-cytotoxicity-assay-kit]([Link] cytotoxicity-assay-kit)
-
MDPI. The IGF1 Signaling Pathway | Encyclopedia MDPI. Available at: [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link]
-
ESMO. Perioperative durvalumab led to encouraging survival data in resectable NSCLC. Available at: [Link]
-
MDPI. Anti-Colon Cancer Activity of Novel Peptides Isolated from In Vitro Digestion of Quinoa Protein in Caco-2 Cells. Available at: [Link]
-
ResearchGate. Signaling pathways of IGF-1R and its related functions in the cell. The... Available at: [Link]
-
Xin Chen Lab. Cell Enumeration by Crystal Violet Staining. Available at: [Link]
-
Oslo University Hospital Research. CellTiter-Glo Assay. Available at: [Link]
-
MDPI. Update in Immunotherapy for Advanced Non-Small Cell Lung Cancer: Optimizing Treatment Sequencing and Identifying the Best Choices. Available at: [Link]
-
ResearchGate. IC 50 values determined by the CellTiter-Glo® assay for a 1 h exposure of select bladder cancer cell lines to compound 7. Available at: [Link]
Sources
- 1. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase of insulin-like growth factor receptor as target for novel treatment and prevention strategies of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
High-Precision In Vivo Dosing Guide: NVP-AEW541 (IGF-1R Inhibitor)
Executive Summary
NVP-AEW541 (AEW-541) is a potent, highly selective, orally bioavailable small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase.[1] Unlike early-generation inhibitors, AEW-541 distinguishes between IGF-1R and the highly homologous Insulin Receptor (InsR) with approximately 27-fold selectivity, making it a critical tool for dissecting IGF-1R-driven oncogenesis without immediate, catastrophic metabolic toxicity.
This guide provides a standardized, field-validated protocol for the formulation, dosing, and monitoring of AEW-541 in rodent xenograft models. It is designed to maximize on-target efficacy (tumor growth inhibition) while mitigating off-target metabolic effects (hyperglycemia/insulin resistance).
Part 1: Pharmacological Foundation & Mechanism
To design an effective schedule, one must understand the pharmacokinetic (PK) and pharmacodynamic (PD) drivers.
Mechanism of Action
AEW-541 functions as an ATP-competitive inhibitor of the IGF-1R kinase domain. Blockade of this receptor abrogates two primary downstream survival pathways:
-
PI3K/AKT Pathway: The primary driver of anti-apoptotic signaling.
-
RAS/MAPK Pathway: A secondary driver of proliferation.
Pharmacokinetics (PK) Justifying the Schedule
-
Bioavailability: High oral bioavailability permits PO dosing.
-
Half-life: In mice, the half-life supports Twice Daily (BID) dosing to maintain plasma concentrations above the IC50 for sustained pathway suppression. Once Daily (QD) dosing can be effective but may allow pathway reactivation (rebound phosphorylation) between doses.
-
Selectivity Window: The 27-fold selectivity for IGF-1R over InsR is the safety margin. Exceeding recommended doses (>80 mg/kg) erodes this window, leading to insulin receptor blockade and acute hyperglycemia.
Visualization: IGF-1R Signaling & AEW-541 Intervention
Figure 1: Mechanism of Action. AEW-541 competitively inhibits ATP binding at the IGF-1R kinase domain, severing downstream PI3K/AKT and MAPK signaling.
Part 2: Formulation & Preparation
Critical Note: Unlike many kinase inhibitors that use DMSO/PEG/Tween cocktails, AEW-541 is optimally formulated in an acidic aqueous buffer for oral gavage.
The Vehicle: 25 mM L(+)-Tartaric Acid
This specific vehicle ensures solubility and stability for oral administration.
Reagents Required[2][3][4][5][6][7][8]
-
L(+)-Tartaric acid (Sigma-Aldrich or equivalent).
-
Deionized sterile water (dH2O).
-
NVP-AEW541 powder.[9]
Preparation Protocol (Example for 50 mg/kg dose in 20g mouse)
Target Concentration: 5 mg/mL (assuming 10 mL/kg dosing volume).
-
Prepare Vehicle Stock: Dissolve 3.75g of L(+)-tartaric acid in 1L of dH2O to create a 25 mM solution. Filter sterilize (0.22 µm). Store at 4°C.
-
Weigh Compound: Calculate the total amount of AEW-541 needed.
-
Example: For 10 mL of solution: Weigh 50 mg of AEW-541.
-
-
Dissolution: Add the calculated volume of 25 mM L(+)-tartaric acid directly to the powder.
-
Homogenization: Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes until a clear solution or a very fine, uniform suspension is achieved.
-
Note: The solution should be prepared fresh weekly and stored at 4°C in the dark.
-
Part 3: Dosing Protocols
Protocol A: Single-Agent Efficacy Study
This is the standard protocol for establishing baseline efficacy in xenograft models (e.g., MCF-7, PC-3, SK-N-MC).
| Parameter | Specification | Rationale |
| Route | Oral Gavage (PO) | Mimics clinical route; high bioavailability. |
| Frequency | BID (Twice Daily) | Preferred. 8-12 hour spacing prevents pathway rebound. |
| Dose Range | 20 – 50 mg/kg | Optimal efficacy window. <20 mg/kg is often sub-therapeutic; >80 mg/kg risks metabolic toxicity. |
| Volume | 10 mL/kg | Standard physiological volume for mice (200 µL for a 20g mouse). |
| Duration | 14 – 21 Days | Sufficient to observe tumor growth inhibition (TGI) vs. vehicle. |
Protocol B: Combination Therapy (Chemotherapy Sparing)
AEW-541 is frequently synergistic with cytotoxic agents (e.g., Vincristine, Gemcitabine) by preventing survival signaling that normally protects cells from chemotherapy-induced apoptosis.
-
Co-Drug: Vincristine (0.5 - 1.0 mg/kg IP, Q7D) or Gemcitabine (40-80 mg/kg IP, Q3D).
-
AEW-541 Schedule: Administer AEW-541 (30 mg/kg PO, BID) continuously, starting 24 hours before the first chemotherapy dose.
-
Logic: Pre-loading with AEW-541 lowers the apoptotic threshold (lowers Bcl-xL/survivin) before the cytotoxic hit.
Experimental Workflow Diagram
Figure 2: Standard 14-Day Efficacy Workflow. Note the randomization step occurs only when tumors reach established volume (150-200 mm³).
Part 4: Safety & Monitoring (The "Self-Validating" System)
A robust study must control for the specific toxicity profile of IGF-1R inhibitors.
Glucose Monitoring (Critical)
Because AEW-541 has residual affinity for the Insulin Receptor (InsR), high doses can induce acute hyperglycemia.
-
Action: Measure fasting blood glucose (tail nick) once weekly, 2 hours post-dose.
-
Threshold: If glucose > 250 mg/dL, consider dose reduction or holiday.
-
Validation: If treated animals lose significant weight (>15%) without tumor reduction, suspect metabolic toxicity rather than drug efficacy.
Body Weight & Growth
In juvenile or rapidly growing models, IGF-1R inhibition can stunt somatic growth.
-
Action: Weigh animals 3x/week.
-
Expectation: A 5-10% growth lag compared to vehicle is normal/expected. >20% weight loss requires euthanasia.
Part 5: Data Interpretation
To prove the drug worked mechanistically (and not just toxically), you must validate target engagement at the endpoint.
-
Tumor Growth Inhibition (TGI): Calculated as
. -
Biomarker Validation (Western Blot):
-
p-IGF-1R (Tyr1135/1136): Should be significantly downregulated.
-
p-AKT (Ser473): The critical readout. If p-IGF-1R is down but p-AKT remains high, the tumor may be resistant via alternative pathways (e.g., RAS/MAPK or HER2).
-
References
-
Garcia-Echeverria C, et al. (2004).[7] In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[1][7] Cancer Cell.[7]
-
Mitsiades CS, et al. (2004).[7] Inhibition of the insulin-like growth factor receptor-1 tyrosine kinase activity as a therapeutic strategy for multiple myeloma, other hematologic malignancies, and solid tumors.[7] Cancer Cell.[7]
-
Scotlandi K, et al. (2005). Antitumor activity of the insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 in musculoskeletal tumors. Cancer Research.[7]
-
Doerr M, et al. (2022). The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. Cells.[2][5][6][7][9][10]
-
Selleck Chemicals. NVP-AEW541 Product & Vehicle Information.
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Progression Mediated by Horizontal Gene Transfer in an In Vivo Model | PLOS One [journals.plos.org]
- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
Application Note: Synergistic Targeting of Chemoresistance via IGF-1R Inhibition with NVP-AEW541
Abstract & Rationale
Chemotherapeutic resistance remains the primary failure mode in oncology drug development. A dominant mechanism of this resistance is the compensatory upregulation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway. When tumor cells are subjected to genotoxic stress (e.g., from Cisplatin or Doxorubicin), they frequently activate PI3K/AKT survival signaling via IGF-1R to evade apoptosis.
NVP-AEW541 is a highly selective, pyrrolo[2,3-d]pyrimidine-derivative small molecule inhibitor of IGF-1R.[1][2][3] By abrogating the ATP-binding pocket of the receptor, AEW-541 prevents autophosphorylation, thereby dismantling the "survival scaffold" that protects tumor cells from cytotoxic agents.
This guide details the protocols for validating this synergy in vitro, specifically focusing on the Chou-Talalay method for quantifying drug interactions and Western Blotting for mechanistic confirmation.
Mechanistic Basis of Combination
The efficacy of combining AEW-541 with chemotherapeutics relies on "synthetic lethality" logic. Chemotherapy induces DNA damage; however, if the IGF-1R pathway is active, p-AKT prevents the release of Cytochrome C and inhibits Caspase activation. AEW-541 removes this brake, forcing the cell to commit to apoptosis.
Figure 1: Signaling Pathway & Mechanism of Action
The following diagram illustrates how AEW-541 restores sensitivity to chemotherapy by blocking the PI3K/AKT survival axis.
Caption: AEW-541 inhibits IGF-1R autophosphorylation, preventing AKT-mediated blockade of apoptosis induced by chemotherapy.
Compound Management & Preparation
Scientific Integrity Note: Improper handling of AEW-541 is the leading cause of variability in IC50 values. The compound is hydrophobic and requires precise solubilization.
Storage and Handling[4][5][6][7]
-
Powder Storage: -20°C, desiccated. Stable for >2 years.[4][5]
-
Solvent: Dimethyl Sulfoxide (DMSO).[6] Do not use water or PBS for stock preparation.
-
Stock Concentration: Prepare a 10 mM master stock.
-
Aliquot: Dispense into 20-50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C.
Working Solutions
Prepare fresh immediately before use.[9]
-
Thaw 10 mM stock at 37°C for 2 minutes and vortex.
-
Intermediate Dilution: Dilute 1:10 in culture medium (without serum if possible, or with reduced serum) to reach 1 mM.
-
Final Dilution: Serial dilute to assay concentrations (e.g., 10 nM – 10 µM).
-
Critical Rule: Final DMSO concentration in the cell assay must be < 0.5% (v/v) to prevent solvent toxicity from skewing synergy data.
-
Protocol A: Checkerboard Synergy Assay (Chou-Talalay Method)
This protocol uses a matrix design to test multiple concentrations of AEW-541 against multiple concentrations of a chemotherapeutic agent (e.g., Vincristine).
Materials
-
Cell Line: e.g., Ewing Sarcoma (TC-71, A673) or Glioblastoma (U87).
-
Reagents: NVP-AEW541, Chemotherapeutic Agent, CCK-8 or CellTiter-Glo reagent.
-
Plate: 96-well clear bottom (for colorimetric) or white opaque (for luminescence).
Experimental Workflow
Step 1: Cell Seeding
-
Seed cells at 3,000 – 5,000 cells/well in 100 µL complete media.
-
Incubate for 24 hours to allow attachment. Note: Cells must be in the log-growth phase.
Step 2: Drug Matrix Preparation (The Checkerboard) Design a 6x6 or 8x8 matrix.
-
Axis Y (AEW-541): 0, 0.25x, 0.5x, 1x, 2x, 4x of its estimated IC50.
-
Axis X (Chemo): 0, 0.25x, 0.5x, 1x, 2x, 4x of its estimated IC50.
Step 3: Treatment
-
Remove old media.
-
Add 100 µL of fresh media containing the drug combinations defined in the matrix.
-
Simultaneous Administration: Add both drugs at the same time (Standard Protocol).
-
Pro-Tip: For mechanistic studies, pre-treat with AEW-541 for 4 hours before adding chemotherapy to "prime" the cells by shutting down survival signaling first.
Step 4: Incubation & Readout
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add viability reagent (e.g., 10 µL CCK-8). Incubate 1-4 hours.
-
Read Absorbance (450 nm) or Luminescence.
Figure 2: Checkerboard Plate Layout
The following diagram visualizes the matrix setup required for valid synergy calculation.
Caption: Experimental design for Chou-Talalay analysis. Green rows/cols represent single-agent controls; Blue represents combination.
Data Analysis (Calculation of CI)
Use software like CompuSyn or R (synergyfinder) to calculate the Combination Index (CI).
Table 1: Expected Synergistic Combinations (Literature Summary)
| Tumor Type | Chemotherapeutic | AEW-541 Target IC50 | Outcome | Reference |
| Ewing Sarcoma | Vincristine | 0.2 - 0.8 µM | Synergistic Apoptosis | Martins et al. [1] |
| Pancreatic | Gemcitabine | 0.5 - 2.0 µM | Growth Inhibition | Ioannou et al. [2] |
| Osteosarcoma | Cisplatin | 0.1 - 1.0 µM | Sensitization | Tsubaki et al. [3] |
| Glioblastoma | Temozolomide | 0.5 - 5.0 µM | Reduced Migration | Gariboldi et al. [4] |
Protocol B: Mechanistic Validation (Western Blot)
Synergy data must be validated by proving the molecular mechanism. You must demonstrate that AEW-541 actually inhibited IGF-1R phosphorylation and downstream AKT in the presence of the chemotherapeutic.
Critical Step: Cells often upregulate IGF-1R phosphorylation in response to chemotherapy stress. A successful combination shows the absence of this upregulation.
Protocol Steps
-
Treatment: Treat cells (6-well plate) with:
-
Timepoint: Harvest lysates at 24 hours . (72h is too late for signaling; 24h captures the sustained blockade).
-
Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF). Without this, p-IGF-1R signals will be lost.
-
Antibodies:
-
Primary Target: p-IGF-1R (Tyr1135/1136) – Verifies AEW-541 target engagement.
-
Downstream: p-AKT (Ser473) – Verifies survival pathway blockade.
-
Apoptosis: Cleaved PARP or Cleaved Caspase-3 – Verifies cell death.
-
References
-
Martins, A. S., et al. (2006). Insulin-like growth factor I receptor inhibition induces cell death and enhances the effects of chemotherapeutic agents in Ewing sarcoma cells. Cancer Research.[15]
-
Ioannou, N., et al. (2013). Treatment with a combination of the ErbB (HER) family blocker afatinib and the IGF-IR inhibitor, NVP-AEW541 induces synergistic growth inhibition of human pancreatic cancer cells.[10] BMC Cancer.
-
Tsubaki, M., et al. (2016). IGF-1R inhibitor AEW541 enhances the effect of cisplatin in osteosarcoma cells. Journal of Orthopaedic Research.
-
Gariboldi, M. B., et al. (2010). The IGFR1 inhibitor NVP-AEW541 disrupts a pro-survival and pro-angiogenic IGF-STAT3-HIF1 pathway in human glioblastoma cells.[15] Biochemical Pharmacology.
-
Garcia-Echeverria, C., et al. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[3][10] Cancer Cell.[10]
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medkoo.com [medkoo.com]
- 5. Application of vincristine and cisplatin combined with intensity-modulated radiation therapy in the treatment of patients with advanced cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fredhutch.org [fredhutch.org]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Treatment with a combination of the ErbB (HER) family blocker afatinib and the IGF-IR inhibitor, NVP-AEW541 induces synergistic growth inhibition of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incubation with dimethyl sulfoxide prior to cryopreservation improves functionality of thawed human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction between cisplatin, 5-fluorouracil and vincristine on human hepatoma cell line (7721) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Application Note: Protocol for Dissolving NVP-AEW541 in Tartaric Acid Vehicle
Abstract & Scope
This technical guide details the protocol for solubilizing NVP-AEW541 (AEW-541), a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), using a 25 mM L(+)-tartaric acid vehicle.
While many kinase inhibitors are solubilized in DMSO for in vitro assays, organic solvents are often unsuitable for chronic in vivo dosing due to vehicle toxicity. AEW-541 possesses basic pyrrolo[2,3-d]pyrimidine nitrogen atoms that allow for protonation by weak organic acids. This protocol leverages the acid-base chemistry between AEW-541 and tartaric acid to generate a water-soluble tartrate salt, enabling high-concentration oral (PO) delivery without the need for harsh co-solvents like Cremophor EL or high-percentage DMSO.
Scientific Rationale & Mechanism
Chemical Solubilization Strategy
AEW-541 is lipophilic in its free-base form. To achieve aqueous solubility, we utilize L(+)-tartaric acid to protonate the basic nitrogen centers of the molecule. This "salting-in" strategy transforms the hydrophobic free base into a hydrophilic cation, stabilized by the tartrate anion.
Critical Parameter: The molar ratio of acid to drug must ensure complete protonation. A 25 mM tartaric acid solution provides sufficient buffering capacity to solubilize AEW-541 at concentrations required for standard efficacy doses (20–80 mg/kg), typically ranging from 2 mg/mL to 10 mg/mL.
Biological Context (IGF-1R Signaling)
The formulation is designed to support studies investigating the IGF-1R pathway. Proper solubilization ensures consistent bioavailability, which is critical for observing the downstream inhibition of AKT and MAPK signaling cascades.
Figure 1: Mechanism of Action. NVP-AEW541 competes for the ATP binding site of IGF-1R, blocking downstream survival signaling. Consistent vehicle formulation is required to achieve the plasma exposure necessary for this inhibition.
Materials & Reagents
| Reagent | Specification | Storage |
| NVP-AEW541 | Free Base, >99% Purity | -20°C (Desiccated) |
| L(+)-Tartaric Acid | Reagent Grade (≥99%) | RT (Hygroscopic) |
| Water | Sterile WFI (Water for Injection) or Milli-Q | RT |
| 0.22 µm Filter | PVDF or PES (Low protein binding) | RT |
Equipment:
-
Analytical Balance (0.1 mg precision)
-
Vortex Mixer
-
Ultrasonic Water Bath (with temperature control)
-
pH Meter (Micro-probe recommended)
Detailed Protocol
Phase 1: Preparation of Vehicle (25 mM L-Tartaric Acid)
It is recommended to prepare the vehicle fresh or store at 4°C for no more than 1 week to prevent microbial growth.
-
Calculate: To prepare 100 mL of vehicle.
-
Molecular Weight of Tartaric Acid: ~150.09 g/mol .[1]
-
Target Concentration: 25 mM (0.025 mol/L).
-
Mass required:
.
-
-
Weigh: Accurately weigh 375 mg of L(+)-tartaric acid.
-
Dissolve: Transfer to a graduated cylinder or volumetric flask. Add roughly 80 mL of sterile water.
-
Mix: Stir or vortex until fully dissolved (solution will be clear and colorless).
-
QS: Bring the final volume to 100 mL with sterile water.
-
Filter: Sterilize using a 0.22 µm syringe filter if the solution is for long-term storage or parenteral use.
Phase 2: Solubilization of NVP-AEW541
Example Calculation: Preparing 10 mL of a 5 mg/mL solution (Total 50 mg drug).
-
Weighing: Weigh 50 mg of NVP-AEW541 powder into a sterile glass vial.
-
Note: Glass is preferred over plastic initially to visualize dissolution clearly.
-
-
Addition: Add 10 mL of the prepared 25 mM Tartaric Acid vehicle directly to the powder.
-
Crucial Step: Do NOT dissolve in DMSO first. Add the aqueous acid vehicle directly to the solid.
-
-
Mechanical Mixing: Vortex vigorously for 1–2 minutes. The powder will begin to disperse but may not dissolve immediately.
-
Sonication: Place the vial in an ultrasonic bath at ambient temperature.
-
Duration: Sonicate for 5–10 minutes.
-
Temperature Control: Monitor temperature; if the bath warms up, add ice. High heat can degrade the compound.
-
-
Visual Inspection: Hold the vial up to a light source. The solution should be clear, slightly yellow, and free of particulate matter.
-
If particulates remain: Continue sonicating in 5-minute bursts.
-
-
pH Check (Optional but Recommended): Spot check pH. It should be acidic (pH 3.0 – 4.0). If the pH is neutral, the salt has not formed, and precipitation is likely.
Figure 2: Step-by-step formulation workflow ensuring correct salt formation and solubility.
Dosing & Administration Guidelines
The following table provides volume calculations for standard rodent studies based on the 25 mM Tartaric Acid formulation.
Standard Dose Range: 20 mg/kg to 80 mg/kg (BID or QD). Route: Oral Gavage (PO).
| Target Dose (mg/kg) | Animal Weight (g) | Dosing Volume (mL/kg) | Required Conc. (mg/mL) | Volume per Animal (mL) |
| 20 | 20 (Mouse) | 10 | 2.0 | 0.2 |
| 50 | 20 (Mouse) | 10 | 5.0 | 0.2 |
| 80 | 20 (Mouse) | 10 | 8.0 | 0.2 |
| 50 | 250 (Rat) | 5 | 10.0 | 1.25 |
Note: For concentrations >10 mg/mL, solubility may become rate-limiting in 25 mM tartaric acid. If higher concentrations are required, consider increasing tartaric acid concentration to 50 mM, but monitor for tolerability (gastric irritation).
Quality Control & Troubleshooting
Self-Validating the Protocol
-
The "Schlieren" Test: Upon adding the vehicle, you should see mixing lines (Schlieren patterns) as the dense drug dissolves.
-
Clarity Test: After sonication, the solution must be transparent. Turbidity indicates incomplete salt formation.
-
Stability: This formulation is generally stable for 3–5 days at 4°C. However, if a precipitate forms upon refrigeration, warm to RT and sonicate before dosing.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Cloudy Solution | Incomplete protonation | Sonicate longer (up to 20 min). Ensure Tartaric Acid is fresh. |
| Precipitate after 24h | Drug crashed out at 4°C | Warm to 25°C and vortex. |
| Animal Toxicity (GI) | Vehicle too acidic | Check pH. If <2.5, the tartaric acid concentration may be too high. |
| Gelling | Concentration too high | Dilute sample. Do not exceed ~15 mg/mL in this vehicle. |
References
-
Garcia-Echeverria, C., et al. (2004).[2][3] In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[2][3] Cancer Cell, 5(3), 231-239.[2][3]
- Foundational paper establishing the 25 mM tartaric acid vehicle for oral administr
-
Schönewolf, C., et al. (2022).[2] The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. Cells, 11(16), 2586.
- Validates the protocol: "We used daily doses of 80, 160, and 240 mg/kg dissolved in 25 mM L(+)-tartaric acid as solvent."
-
Hewish, M., et al. (2009). Insulin-like growth factor 1 receptor inhibition with NVP-AEW541 causes elevation in serum insulin levels and regression of established breast tumors. Cancer Research.
- Corroborates dosing regimens and vehicle usage in xenograft models.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
AEW-541 treatment duration for cell cycle arrest assays
Application Note: Optimizing AEW-541 Treatment Duration for Cell Cycle Arrest Assays
Core Directive & Executive Summary
AEW-541 is a potent, pyrrolo[2,3-d]pyrimidine-based inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] While its primary mechanism is the blockade of the IGF-1R kinase domain, its phenotypic readout in cell cycle assays is time-sensitive.
The Critical Insight: Unlike cytotoxic agents that may arrest cells in G2/M or S-phase within hours, AEW-541 functions as a cytostatic agent that prevents entry into the S-phase. Therefore, the treatment duration must exceed the length of the G1 phase of your specific cell line but remain short enough to avoid the confounding "sub-G1" debris associated with late-stage apoptosis.
Recommended Optimization Window:
-
Early Signaling Check (0–12 h): Detection of p-IGF-1R and p-Akt reduction (Western Blot only; no cell cycle phenotype yet).
-
Optimal G1 Arrest (24–36 h): Maximum accumulation of cells in G0/G1 phase.
-
Apoptotic Transition (>48 h): Appearance of sub-G1 population (DNA fragmentation), complicating cycle analysis.
Scientific Foundation: Mechanism & Kinetics
To design a robust experiment, one must understand the causality between the drug's target and the flow cytometry output.
Mechanism of Action
AEW-541 competitively inhibits the ATP binding site of the intracellular kinase domain of IGF-1R.
-
Ligand Blockade: Prevents IGF-1/IGF-2 induced autophosphorylation.
-
Signaling Collapse: Downregulates the PI3K/Akt and MAPK/ERK pathways.
-
Cell Cycle Effector: Reduced Akt activity leads to the stabilization of p27^Kip1 and reduced expression of Cyclin D1 .
-
Phenotype: Cells fail to pass the Restriction Point (R-point) in G1, leading to G0/G1 accumulation.
Pathway Visualization
Figure 1: Mechanistic cascade of AEW-541. Inhibition of IGF-1R prevents Akt-mediated degradation of p27, locking cells in G1.
Experimental Design Strategy
Variable 1: Cell Synchronization (To Starve or Not?)
-
Standard Approach: Serum starvation (0.5% FBS) for 24h prior to treatment.
-
AEW-541 Specifics: Since AEW-541 is a signaling inhibitor, treating cells in full serum (10% FBS) or IGF-1 supplemented media is often more informative. It demonstrates the drug's ability to overcome strong mitogenic signals.
-
Recommendation: Treat in complete media to prove efficacy against active signaling.
-
Variable 2: Dosage vs. Duration Matrix
High doses of AEW-541 (>5 µM) can induce off-target toxicity or rapid apoptosis, masking the specific G1 arrest.
| Concentration | 12 Hours | 24 Hours | 48 Hours |
| Low (0.1 - 0.5 µM) | No effect | Slight G1 accumulation | Moderate G1 arrest |
| Optimal (1 - 3 µM) | Signaling inhibited (p-Akt ↓) | Peak G1 Arrest | G1 Arrest + Minor Apoptosis |
| High (> 5 µM) | Stress response | Mixed G1/Sub-G1 | Dominant Sub-G1 (Apoptosis) |
Detailed Protocol: Cell Cycle Analysis
This protocol uses Ethanol fixation and Propidium Iodide (PI) staining.[3] PI stains both DNA and RNA; therefore, RNase A treatment is mandatory to ensure the fluorescence signal represents DNA content only.
Materials Required
-
AEW-541: Dissolved in DMSO (Stock 10 mM).[4] Store at -20°C.
-
Fixative: 70% Ethanol (ice-cold).
-
Staining Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.
-
Control: DMSO vehicle equivalent to the highest drug volume.
Workflow Diagram
Figure 2: Timeline for AEW-541 cell cycle experiment. Fixation (Step 4) is the stopping point where samples can be stored.
Step-by-Step Methodology
-
Seeding:
-
Seed cells (e.g., Multiple Myeloma, Ewing Sarcoma lines) at
cells/well in 6-well plates. -
Allow 24 hours for attachment and recovery. Cells should be 50-60% confluent at the time of treatment. Over-confluency induces contact inhibition (G1 arrest), generating false positives.
-
-
Treatment (Time 0h):
-
Replace media with fresh complete media containing AEW-541 (1–3 µM recommended).
-
Include a Vehicle Control (DMSO only).
-
Optional: Include a Positive Control (e.g., Rapamycin) known to induce G1 arrest.
-
-
Harvest (Time 24h - 36h):
-
Collect the culture media (contains floating/dead cells) into a 15 mL tube.
-
Trypsinize adherent cells and add to the same tube. Crucial: Do not discard floating cells; they may contain the apoptotic fraction.
-
Centrifuge at 300 x g for 5 min. Wash pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 300 µL of PBS.
-
Dropwise , add 700 µL of ice-cold 100% Ethanol while vortexing gently. Final concentration: 70% Ethanol.
-
Why: Vortexing prevents cell clumping.
-
Incubate at -20°C for at least 2 hours (Overnight is preferred for better stoichiometry).
-
-
Staining:
-
Centrifuge fixed cells (500 x g, 5 min) to pellet. (Note: Ethanol-fixed cells are buoyant; higher speed may be needed, but avoid shearing).
-
Decant ethanol carefully. Wash once with PBS.
-
Resuspend in 500 µL of Staining Buffer (PBS, Triton X-100, PI, RNase A).
-
Incubate for 30 minutes at 37°C or 1 hour at Room Temperature in the dark.
-
-
Acquisition:
-
Analyze on a Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).
-
Excitation: 488 nm (Blue Laser). Emission: ~610 nm (PI channel).
-
Gating Strategy:
-
FSC vs SSC (Exclude debris).
-
PI-Width vs PI-Area (Exclude Doublets – Critical for G2/M accuracy ).
-
Histogram of PI-Area.
-
-
Data Interpretation & Troubleshooting
Expected Results
-
Control (DMSO): Typical distribution (e.g., G1: 50%, S: 30%, G2/M: 20%).
-
AEW-541 Treated: Significant shift to G1 (e.g., G1: >70%, S: <10%).
-
Late/Toxic (Sub-G1): A peak to the left of G1, indicating DNA fragmentation (Apoptosis).[5]
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| High Coefficient of Variation (CV) on G1 peak | Poor fixation or staining | Vortex while adding ethanol; Ensure RNase is fresh and incubation is at 37°C. |
| No G1 Arrest observed | Dose too low or time too short | Increase dose to 3 µM; Extend time to 36h. Ensure cells express IGF-1R.[6][7] |
| High Sub-G1 / Debris | Excessive toxicity | Reduce duration (check 18h or 24h). Reduce concentration. |
| Doublet Peak (4N) | Cell clumping | Use doublet discrimination gating (Width vs Area). Filter cells through 35µm mesh before running. |
References
-
García-Echeverría, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[1][2] Cancer Cell, 5(3), 231-239. Link
-
Tárkányi, I., et al. (2009). "Inhibition of the insulin-like growth factor 1 receptor (IGF1R) induces cell cycle arrest and apoptosis in Wilms tumor cells."[7] BMC Cancer, 9, Article number: 1744 (AACR Abstract).[7] Link
-
Hofmann, F., & Garcia-Echeverria, C. (2005). "Blocking the insulin-like growth factor-I receptor as a strategy for anticancer drug development."[1][2][7] Drug Discovery Today, 10(15), 1041-1047. Link
-
Wu, X., et al. (2011). "AEW541, a novel IGF-1R inhibitor, inhibits cell proliferation and induces cell cycle arrest and apoptosis in human multiple myeloma cells." Journal of Hematology & Oncology. Link
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: NVP-AEW541 Bioavailability Optimization
Topic: Improving Oral Bioavailability of NVP-AEW541 in Rodents Audience: Researchers, Pharmacologists, and In Vivo Scientists Status: Active Support Guide
Introduction: The Challenge of NVP-AEW541
NVP-AEW541 is a potent, selective small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2][3] While it demonstrates significant antitumor activity in preclinical models, users frequently encounter reproducibility issues related to its oral bioavailability .
This guide addresses the three most common failure points:
-
Solubility-Limited Absorption: The compound precipitates in the gastrointestinal (GI) tract due to improper vehicle selection.
-
Salt Form Confusion: Mismatch between the specific salt form (Mesylate vs. Free Base) and the solubilization strategy.
-
Metabolic Clearance: Underestimating first-pass metabolism or efflux transporter activity.
Module 1: Formulation & Solubility (Root Cause Analysis)
Q: My NVP-AEW541 precipitates immediately upon dilution. What is the correct vehicle?
A: The "Gold Standard" vehicle for oral gavage in rodents is 25 mM L-Tartaric Acid .
The Science: NVP-AEW541 is a basic pyrrolo[2,3-d]pyrimidine derivative. It is poorly soluble in neutral water or saline. To achieve high oral bioavailability, it must be ionized.
-
Why Tartaric Acid? It creates a stable acidic environment (pH ~3-4) that maintains the compound in its ionized, soluble state during the transition through the stomach.
-
Avoid DMSO for Oral Gavage: While NVP-AEW541 dissolves in DMSO, using high concentrations (>10%) of DMSO for oral dosing in mice is toxic to the GI lining and can affect absorption kinetics.
Q: I bought the "Free Base" but the protocol uses the "Mesylate Salt." Does it matter?
A: Yes, it is critical. You must adjust your formulation strategy based on the form you possess.[4]
-
AEW541 Mesylate (Salt): Highly soluble in 25 mM Tartaric Acid. This is the preferred form for in vivo studies.
-
AEW541 Free Base: Requires conversion or stronger acidification. If you dissolve the free base directly in water, it will crash out. You must dissolve it in the tartaric acid solution and ensure the final pH is acidic enough to form the salt in situ.
Formulation Decision Tree
Caption: formulation logic flow ensuring correct solubilization based on the chemical form of NVP-AEW541.
Module 2: Experimental Protocols
Protocol A: Preparation of 25 mM L-Tartaric Acid Vehicle
Standardizing the vehicle minimizes batch-to-batch variability.
-
Reagents: L-Tartaric Acid (Sigma-Aldrich or equivalent), Deionized Water (Milli-Q).
-
Calculation: Molecular Weight of L-Tartaric Acid = 150.09 g/mol .
-
Procedure:
-
Weigh 375 mg of L-Tartaric Acid.
-
Dissolve in 100 mL of deionized water.
-
Stir until completely clear.
-
Filter sterilize (0.22 µm) if storing for >24 hours.
-
Storage: 4°C for up to 1 week.
-
Protocol B: Preparation of NVP-AEW541 Dosing Solution (50 mg/kg)
Target Dose: 50 mg/kg | Dosing Volume: 10 mL/kg (Standard for mice) Target Concentration: 5 mg/mL
-
Weighing: Weigh 50 mg of NVP-AEW541 (Mesylate salt).
-
Addition: Add roughly 8 mL of 25 mM L-Tartaric Acid .
-
Dissolution: Vortex for 1 minute. If particles remain, sonicate in a water bath for 10 minutes at ambient temperature.
-
QS (Quantity Sufficient): Add 25 mM L-Tartaric Acid to reach a final volume of 10 mL.
-
Verification: The solution should be clear and slightly yellow. If cloudy, do not administer . Check pH; if >4.5, add minimal 1N HCl to lower pH and re-dissolve.
Module 3: Pharmacokinetics (PK) & Troubleshooting
Q: I have good solubility, but my plasma exposure (AUC) is still low. Why?
A: If solubility is not the issue, you are likely facing Metabolic Clearance or Efflux .
Key Biological Barriers:
-
P-glycoprotein (P-gp) Efflux: NVP-AEW541 is a substrate for P-gp (MDR1). In rodents, high expression of P-gp in the intestinal epithelium can pump the drug back into the gut lumen, limiting absorption.
-
CYP Metabolism: Kinase inhibitors are often metabolized by Cytochrome P450 enzymes (specifically CYP3A4 homologs in rodents).
Troubleshooting Table: Diagnosing PK Failures
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| Low Cmax (Peak Conc.) | Poor Solubility / Precipitation | Check stomach contents post-gavage. White precipitate? | Switch to Tartaric Acid vehicle; lower the dose volume. |
| Low Cmax | P-gp Efflux | Perform Caco-2 permeability assay. | Co-administer with P-gp inhibitor (e.g., Elacridar) for proof of concept only. |
| Short T1/2 (Half-life) | High Metabolic Clearance | Incubate with Mouse/Rat Liver Microsomes. | Dosing frequency adjustment (BID vs QD). |
| High Variability | Fed vs. Fasted State | Compare PK in fasted vs. fed mice. | Fast mice for 4-6 hours prior to dosing to reduce food-drug interactions. |
Q: Can I use NMP or PEG300 instead?
A: Yes, but with caveats. A co-solvent system of NMP (N-methyl-2-pyrrolidone) and PEG300 (e.g., 10% NMP / 90% PEG300) can solubilize NVP-AEW541.
-
Pros: High solubility capacity.
-
Cons: NMP can be toxic and irritating to the gut upon repeated dosing. PEG300 can cause osmotic diarrhea, altering transit time and absorption.
-
Recommendation: Reserve organic co-solvents for intraperitoneal (IP) or subcutaneous (SC) routes, or single-dose oral PK studies. For chronic efficacy studies (daily dosing), stick to the Tartaric Acid vehicle.
Module 4: Mechanism & Efficacy Visualization
Understanding the pathway ensures you are measuring the correct pharmacodynamic (PD) markers to verify bioavailability. If the drug is getting in, you should see inhibition of IGF-1R phosphorylation.
Caption: NVP-AEW541 targets the ATP-binding pocket of IGF-1R, preventing downstream phosphorylation of AKT.
References
-
Garcia-Echeverria, C. et al. (2004). In vivo antitumor activity of NVP-AEW541—A novel, potent, and selective inhibitor of the IGF-IR kinase.[1] Cancer Cell, 5(3), 231-239.
- Core Reference: Establishes the 25 mM Tartaric Acid vehicle and basic PK profile.
-
Hewitt, A. et al. (2012). IGF-1R Inhibitor NVP-AEW541.[1][2][3][5][6][7][8][9] MedChemExpress Product Guide.
-
Warshamana-Greene, G. S. et al. (2005). The Insulin-Like Growth Factor-I Receptor Kinase Inhibitor, NVP-AEW541, Sensitizes Glioblastoma Cells to the Effects of Chemotherapy. Molecular Cancer Therapeutics.
- Application Reference: Demonstrates efficacy protocols and dosing schedules.
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Insulin-like growth factor-I receptor inhibition by specific tyrosine kinase inhibitor NVP-AEW541 in endometrioid and serous papillary endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AEW-541 In Vitro Inconsistencies
Executive Summary
Inconsistent IC50 values for AEW-541 are a frequent inquiry in our support center. This variability often stems from a fundamental misunderstanding of the compound's mechanism of action: AEW-541 is an ATP-competitive inhibitor that displays distinct selectivity profiles in enzymatic versus cellular environments. [1]
While literature cites a cellular IC50 of ~86 nM for IGF-1R, users often observe equipotent inhibition of Insulin Receptor (InSR) in biochemical assays, or IC50 shifts up to 10-fold due to ATP variance.[1] This guide deconstructs these variables to help you standardize your data.
Part 1: The "Selectivity Gap" (Enzymatic vs. Cellular)[1]
The Core Issue: Users frequently report that AEW-541 inhibits both IGF-1R and InSR with equal potency in recombinant kinase assays, contradicting claims of IGF-1R selectivity.[1]
The Scientific Reality: AEW-541 is not kinetically selective for the isolated IGF-1R kinase domain over the InSR kinase domain.[1] Both share ~84% homology in the tyrosine kinase domain and 100% identity in the ATP-binding pocket.
-
Enzymatic Assay: IC50 is ~0.15 µM for both IGF-1R and InSR.[1]
-
Cellular Assay: IC50 is ~0.086 µM for IGF-1R and ~2.3 µM for InSR (27-fold selectivity).[1][2]
Why the difference? In a cellular context, the conformational constraints of the full-length receptor and the specific cellular ATP/substrate dynamics allow AEW-541 to distinguish between the two receptors. If you are running a biochemical screen using truncated kinase domains, you will not observe selectivity.[1]
Visualization: Mechanism of Action & Competition
The following diagram illustrates the ATP-competitive nature of AEW-541 and the critical nodes where assay conditions (ATP concentration, Ligand presence) alter efficacy.
Figure 1: Mechanism of Action.[1] AEW-541 competes directly with ATP for the kinase binding pocket.[1] High ATP concentrations (cellular) or variations in assay ATP can significantly shift IC50 values.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: Why is my AEW-541 precipitating in cell culture media?
Diagnosis: Hydrophobic "Crash-out."[1] AEW-541 is a pyrrolo[2,3-d]pyrimidine derivative with high lipophilicity.[1] It is soluble in DMSO (>10 mM) but practically insoluble in water.[1][3]
-
The Mistake: Pipetting 100% DMSO stock directly into a large volume of static media. This creates a local high-concentration zone where the compound precipitates immediately.[1]
-
The Fix: Use an intermediate dilution step.
Q2: My enzymatic IC50 is 10x higher than the literature. Is the batch bad?
Diagnosis: The "ATP Trap."[1] Since AEW-541 is ATP-competitive, your IC50 is mathematically dependent on the ATP concentration in your assay.[1]
-
The Science: The Cheng-Prusoff equation dictates:
If you run your kinase assay at 1 mM ATP (to mimic physiological conditions) but the literature value was determined at 10 µM ATP, your observed IC50 will be significantly higher.[1] -
The Fix: Always report IC50 values alongside the ATP concentration used. To compare strictly with literature, use ATP concentrations close to the
of the enzyme (typically 10-20 µM for IGF-1R).[1]
Q3: Why are my cellular IC50s inconsistent between MCF-7 and other lines?
Diagnosis: IRS-1 Dependency.[1] AEW-541 sensitivity is not just about receptor expression; it is about signal reliance.[1]
-
The Insight: Research (e.g., Garcia-Echeverria et al.[1][3][4][5]) indicates that cell lines with high levels of IRS-1 (Insulin Receptor Substrate-1) , such as MCF-7, are significantly more sensitive to AEW-541 than lines with low IRS-1 (like T47D), even if IGF-1R levels are identical.[1][6]
-
The Fix: Western blot for IRS-1 to normalize your expectations. High IRS-1 = Lower IC50 (High Sensitivity).[1]
Q4: Should I serum-starve my cells?
Diagnosis: Ligand Interference.[1][7] YES. Fetal Bovine Serum (FBS) contains IGF Binding Proteins (IGFBPs) and varying levels of bovine IGF-1.[1]
-
The Problem: Exogenous IGF-1 in serum activates the receptor before you add the inhibitor, shifting the equilibrium. IGFBPs can sequester your ligand.[1]
-
The Fix: Starve cells in 0.1% FBS or serum-free media for 16-24 hours prior to treatment to "reset" the receptor to an inactive state.[1]
Part 3: Standardized Self-Validating Protocol
To generate reproducible IC50 data, use this "Gold Standard" workflow. This protocol includes built-in checkpoints (Self-Validation).[1]
Reagents:
-
Cell Line: MCF-7 (High Sensitivity Control) or T47D (Low Sensitivity Control).[1]
-
Ligand: Recombinant Human IGF-1.[1]
Step-by-Step Workflow:
-
Seeding (Day -1):
-
Seed cells (e.g., 5,000/well in 96-well plate) in complete media.[1] Allow attachment (24h).
-
-
Starvation (Day 0):
-
Compound Addition (Day 1):
-
Prepare AEW-541 serial dilutions in SFM (keep DMSO constant at 0.1%).
-
Add to cells for 1 hour prior to stimulation.[1]
-
Why? This allows the inhibitor to bind the ATP pocket in the inactive receptor conformation.
-
-
Stimulation:
-
Readout:
-
Kinase Activity: Measure pIGF-1R (Tyr1131) via ELISA or Western.[1]
-
Proliferation: MTT/CellTiter-Glo.
-
Troubleshooting Logic Tree
Use this flow to diagnose failures in the protocol above.
Figure 2: Troubleshooting Decision Tree. Follow the logic flow to identify the source of IC50 variation.
Part 4: Reference Data
Table 1: Expected IC50 Values (Validation Benchmarks)
| Assay Type | Target | Expected IC50 | Selectivity Ratio | Notes |
| Cellular (NWT-21) | IGF-1R | 0.086 µM | 27x | High selectivity in cells |
| Cellular (NWT-21) | InSR | 2.3 µM | - | Low potency on Insulin Receptor |
| Enzymatic | IGF-1R | 0.15 µM | 1x | No selectivity in vitro |
| Enzymatic | InSR | 0.14 µM | - | Equipotent to IGF-1R |
Table 2: Physical Properties
| Property | Value | Handling Note |
| MW | 439.55 g/mol | - |
| Solubility (DMSO) | > 10 mM | Distinctive yellow solution |
| Solubility (Water) | Insoluble | Do not dilute directly to water |
| Storage | -20°C | Protect from light |
References
-
García-Echeverría, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[1][4][9] Cancer Cell, 5(3), 231-239.[1][3][4]
- Key Finding: Establishes the cellular selectivity (0.086 µM vs 2.3 µM)
-
Chopeta, P., et al. (2009). "Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression."[1] Breast Cancer Research and Treatment.[1][8]
- Key Finding: Identifies IRS-1 levels as a biomarker for AEW-541 sensitivity (MCF-7 vs T47D).
-
SelleckChem Technical Data. "NVP-AEW541 Solubility and Handling."
- Key Finding: Solubility d
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug discovery approaches targeting the PI3K/Akt pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: AEW-541 Stability & Optimization Guide
Ticket ID: AEW-SUP-001 Subject: Stability of AEW-541 (NVP-AEW541) in Cell Culture Media (48h) Assigned Specialist: Senior Application Scientist, Cell Signaling Division Status: Open
Executive Summary
Researchers frequently inquire about the stability of AEW-541 (a selective IGF-1R inhibitor) over 48–72 hour incubation periods.
The short answer: AEW-541 is chemically stable in neutral pH cell culture media at 37°C for 48 hours. It does not rapidly hydrolyze.
The critical nuance: While chemically stable, AEW-541 is highly hydrophobic. The primary cause of experimental failure is not degradation, but precipitation upon dilution or sequestration by serum proteins (albumin). This guide details how to maintain bioavailability during your 48-hour window.
Module 1: Solubility & Preparation (The #1 Failure Point)
User Question: "I see crystals in my media after adding AEW-541, or my IC50 is fluctuating wildly. Is the drug degrading?"
Technical Diagnosis: The drug is likely not degrading; it is "crashing out" of solution. AEW-541 is soluble in DMSO (>10 mM) but virtually insoluble in water.[1] If you pipette a high-concentration DMSO stock directly into aqueous media, the local concentration exceeds the solubility limit before it can disperse, creating micro-precipitates that cells cannot uptake.
Optimization Protocol: The "Intermediate Step" Method
To ensure stability over 48 hours, you must maximize dispersion before the incubation begins.
-
Prepare Stock: Dissolve AEW-541 in anhydrous DMSO to 10 mM. Aliquot and store at -20°C.
-
The Intermediate Dilution (Critical): Do not add 10 mM stock directly to media.
-
Create a 100x or 1000x intermediate solution in DMSO or a DMSO/PBS blend.
-
Example: To achieve 1 µM final concentration, dilute the 10 mM stock to 1 mM in DMSO first.
-
-
Final Addition: Add the intermediate solution to your pre-warmed media while vortexing or swirling rapidly.
-
Solvent Limit: Ensure final DMSO concentration is <0.5% (ideally <0.1%) to prevent solvent toxicity from masking drug effects.
Visual Workflow: Preventing Precipitation
Figure 1: Correct dilution workflow to prevent "shock" precipitation of hydrophobic inhibitors.
Module 2: Biological Stability & Serum Interference[2][3]
User Question: "My Western blot shows strong IGF-1R inhibition at 2 hours, but the signal recovers by 24-48 hours. Is the drug breaking down?"
Technical Diagnosis: This is often due to Serum Protein Binding , not chemical breakdown. AEW-541 is a small molecule that binds non-specifically to Bovine Serum Albumin (BSA) and other proteins in Fetal Bovine Serum (FBS).
-
Low Serum (0.5% - 1% FBS): High free drug concentration. Potent inhibition sustained.
-
High Serum (10% FBS): Up to 90% of the drug may be sequestered by albumin, effectively lowering the "free" concentration available to inhibit the receptor.
Data Table: Impact of Conditions on Effective Potency
| Parameter | Serum-Free / Low Serum | Standard Media (10% FBS) | Technical Recommendation |
| Effective IC50 | ~0.1 - 0.3 µM | ~1.0 - 3.0 µM | Shift dose range up by 5-10x if using 10% FBS. |
| Stability (48h) | High (Risk of evaporation) | High (Protein buffering) | Replenish media at 24h if using low serum to maintain nutrient levels. |
| Risk Factor | Cell stress (starvation) | Drug sequestration | Run a pilot dose-response in your specific serum concentration. |
Pathway Diagram: The Serum "Sink" Effect
Figure 2: Competition between the target receptor (IGF-1R) and serum proteins for free AEW-541.
Module 3: Validation Protocol (Self-Check)
If you suspect stability issues in your specific 48-hour experiment, do not rely on assumptions. Use this Biological Proxy Assay to validate drug presence without needing an LC-MS.
The "Media Swap" Test:
-
Plate A (Control): Treat cells with AEW-541 (e.g., 1 µM) for 48 hours .
-
Plate B (Fresh): Treat cells with AEW-541 for 1 hour .
-
The Transfer: After 48 hours, take the media from Plate A (which has incubated for 2 days) and transfer it to a new plate of fresh cells (Plate C). Incubate Plate C for 1 hour.
-
Readout: Perform Western Blot for p-IGF-1R (Tyr1131) or p-Akt (Ser473) on all plates.
Interpretation:
-
If Plate C (Transfer) shows similar inhibition to Plate B (Fresh), the drug is stable .
-
If Plate C shows high phosphorylation (no inhibition), the drug has degraded or precipitated in the original media.
Frequently Asked Questions (FAQs)
Q: Is AEW-541 light sensitive? A: Yes, like many conjugated pyrrolo-pyrimidines, it can be sensitive to UV/ambient light over long periods.
-
Action: Wrap tubes in foil and minimize exposure to biosafety cabinet lights during the 48h incubation (keep in the dark incubator).
Q: Can I store the diluted media at 4°C for use later in the week? A: No. Aqueous dilutions of AEW-541 are thermodynamically unstable. Over 24+ hours at 4°C, micro-precipitates will form. Always prepare dilutions fresh immediately before adding to cells.
Q: What is the half-life of AEW-541 in vitro? A: While exact hydrolytic half-life depends on pH, functional assays demonstrate efficacy over 72 hours in proliferation studies [1, 2]. If you observe loss of activity, it is likely due to cellular metabolism (in very dense cultures) or precipitation, rather than spontaneous chemical hydrolysis.
References
-
García-Echeverría C, et al. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[2][3] Cancer Cell.[4]
-
SelleckChem. (n.d.). NVP-AEW541 Chemical Properties and Protocol.[1][5][6][2][4]
-
MedKoo Biosciences. (n.d.). AEW-541: Product Quality & Stability Data.
-
Gotze, T. O., et al. (2010). Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance.[6] World Journal of Gastroenterology.
Sources
- 1. apexbt.com [apexbt.com]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mcgill.ca [mcgill.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
optimizing vehicle formulation for high dose AEW-541 delivery
Executive Summary
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative and a potent, selective inhibitor of IGF-1R.[1][2] While highly effective in inhibiting autophosphorylation (
The standard "universal" vehicles (e.g., PBS, Saline) will fail with this compound, leading to precipitation in the syringe or lack of absorption in the gut. This guide details the L-Tartaric Acid protocol, which remains the gold standard for achieving high-dose oral delivery (up to 240 mg/kg) by exploiting the ionization of the pyrrolo-pyrimidine core.
Part 1: The Gold Standard Protocol (L-Tartaric Acid)
Why this works: AEW-541 is a weak base. In water (pH 7), it remains uncharged and hydrophobic (insoluble). In an acidic environment, the basic nitrogen atoms protonate, forming a soluble salt in situ. L-Tartaric acid is preferred over HCl because it provides a buffered acidic environment that maintains solubility in the upper GI tract without causing the severe mucosal damage associated with strong mineral acids.
Reagents Required[3][4][5]
-
NVP-AEW541 (Free Base or Mesylate salt)
-
L(+)-Tartaric Acid (Sigma-Aldrich or equivalent, high purity)
-
Deionized Water (Milli-Q)
-
0.22
m Syringe Filters (PES or PVDF; avoid Nylon if using co-solvents)
Step-by-Step Formulation (25 mM Tartaric Acid Vehicle)
Target Concentration: 10 mg/mL (Suitable for 100 mg/kg dosing at 10 mL/kg volume).
-
Prepare the Vehicle (Stock):
-
Dissolve 3.75 g of L(+)-Tartaric acid in 1 L of Milli-Q water to create a 25 mM solution .
-
Note: The native pH will be approximately 3.0–3.5. Do not adjust to neutral pH; the acidity is the solubilizing mechanism.
-
-
Compound Addition:
-
Weigh the required amount of AEW-541.
-
Critical Step (Milling): If the compound is clumpy, gently mortar-and-pestle it to a fine powder to increase surface area.
-
Add the powder slowly to the 25 mM Tartaric Acid vehicle while stirring.
-
-
Solubilization:
-
Vortex vigorously for 2 minutes.
-
Sonicate in a water bath at ambient temperature (20-25°C) for 10–15 minutes.
-
Visual Check: The solution should turn clear to slightly opalescent. If large particles remain, extend sonication.
-
-
Sterilization:
-
Pass the solution through a 0.22
m syringe filter. -
Yield Loss Warning: If the solution is not fully dissolved, filtering will remove the drug, drastically altering the actual dose. Always verify clarity before filtering.
-
Formulation Workflow Diagram
Figure 1: Step-by-step workflow for preparing NVP-AEW541 in tartaric acid vehicle.
Part 2: Troubleshooting & FAQs
Q1: The solution is cloudy after 20 minutes of sonication. What is wrong?
Diagnosis: This is likely a supersaturation or particle size issue.
-
Root Cause 1: The concentration is too high for the vehicle capacity. The limit for AEW-541 in 25 mM Tartaric acid is roughly 15–20 mg/mL. If you are aiming for >20 mg/mL, you must increase the Tartaric acid concentration (e.g., to 50 mM) to provide more protons for ionization.
-
Root Cause 2: "Oiling out." If the compound forms a sticky gum instead of dissolving, it indicates impurities or a specific polymorph issue.
-
Corrective Action: Add a small volume (5% v/v) of DMSO to the powder first to wet it, then slowly add the Tartaric acid solution while vortexing. Note: This changes the vehicle to a DMSO/Acid mix, which may affect tolerability.
Q2: Can I use PBS or Saline instead?
Answer: No. AEW-541 is practically insoluble in neutral buffers (pH 7.4). If you dissolve it in DMSO and spike it into PBS, it will immediately precipitate (crash out). This results in:
-
Clogged gavage needles.
-
Zero bioavailability (the solid rock passes through the GI tract unabsorbed).
-
High variability in data.
Q3: My mice are losing weight rapidly. Is it the vehicle?
Diagnosis: It could be the vehicle or the drug mechanism.
-
Vehicle Toxicity: 25 mM Tartaric acid is generally well-tolerated. However, if you increased the acid concentration to dissolve a high dose, the lower pH might be irritating the esophagus/stomach.
-
Target Toxicity (Hyperglycemia): AEW-541 targets IGF-1R but has homology with the Insulin Receptor (InsR).[1][3][4] At high doses (>80 mg/kg), it can induce transient hyperglycemia.
-
Action: Check blood glucose levels. If glucose is normal but weight loss persists, consider splitting the dose (e.g., BID instead of QD) to lower peak plasma concentrations (
) while maintaining exposure ( ).
Q4: I have the "Mesylate" salt. Do I still need Tartaric Acid?
Answer: Yes, it is recommended. While the mesylate salt has better initial water solubility than the free base, the buffering capacity of the 25 mM Tartaric acid helps prevent the compound from precipitating as it enters the slightly more neutral environment of the esophagus and stomach. It ensures the compound stays in the ionized state long enough for absorption.
Part 3: Advanced Formulation Logic
When standard protocols fail, understanding the chemical logic allows for safe deviation.
The Solubility Decision Tree
Use this logic flow to determine the correct vehicle modification based on your specific concentration requirements.
Figure 2: Logic flow for troubleshooting solubility based on dose requirements.
Comparative Vehicle Data
The following table summarizes the solubility limits and toxicity risks of common vehicles for AEW-541.
| Vehicle Formulation | Max Solubility (Est.) | Tolerability (Mouse) | Recommended Use |
| 25 mM L-Tartaric Acid | ~15 mg/mL | Excellent | Standard In Vivo |
| Water / PBS | < 0.1 mg/mL | Excellent | Do Not Use |
| 100% DMSO | > 80 mg/mL | Toxic (Lethal) | In Vitro Stocks Only |
| 10% DMSO / 90% Water | Variable | Good | Emergency Rescue |
| 0.5% Methylcellulose | Suspension | Good | If solution is impossible |
References
-
Garcia-Echeverria C, et al. (2004).[1][2][5] In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[1][2][5] Cancer Cell.[2][5]
-
Doenst T, et al. (2022).[5] The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. Cells (MDPI).
-
Selleck Chemicals. NVP-AEW541 Product Datasheet & Solubility Guide.
-
MedChemExpress. NVP-AEW541 Technical Data and In Vivo Protocols.
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: AEW-541 Handling & Weighing Optimization
Executive Summary: The "Hidden Variable" in IGF-1R Assays
AEW-541 is a pyrrolo[2,3-d]pyrimidine derivative and a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] While its kinase selectivity is well-documented, its physical chemistry—specifically its hygroscopicity —is a frequent source of experimental error.
When AEW-541 absorbs atmospheric moisture, the effective mass of the active pharmaceutical ingredient (API) decreases relative to the total weighed mass. In quantitative assays, this leads to an overestimation of molar concentration, resulting in artificially high IC50 values and poor reproducibility between batches.
This guide provides a self-validating protocol to eliminate moisture-induced errors, ensuring your calculated molarity matches the actual biological exposure.
The Physics of the Problem: Impact on Data Integrity
Before addressing how to weigh, it is critical to understand why standard protocols fail. Hygroscopic compounds like AEW-541 do not just "get wet"; they undergo a dynamic mass change that correlates with Relative Humidity (RH).
The "Water-Mass" Error Cascade
If you weigh 10.0 mg of AEW-541 on an open balance pan in 60% RH, and the compound absorbs 0.8 mg of water during the process:
-
Balance Reading: 10.0 mg
-
Actual Compound: 9.2 mg
-
Actual Water: 0.8 mg
-
Result: Your stock solution is 8% less concentrated than calculated.
Data Impact Table: Moisture vs. IC50 Accuracy
| Experimental Variable | Ideal Scenario (Dry) | Hygroscopic Error Scenario (10% Water Uptake) | Consequence |
| Weighed Mass | 10.00 mg | 10.00 mg | Balance reading is identical. |
| Active Compound | 10.00 mg | 9.00 mg | Actual API is lower. |
| Target Concentration | 10 mM | 10 mM (Calculated) | User thinks they have 10 mM. |
| Actual Concentration | 10 mM | 9 mM | Real concentration is lower. |
| Observed IC50 | 86 nM (Literature) | ~95.5 nM | Potency appears reduced. |
Environmental Controls & Preparation
You cannot fight thermodynamics, but you can control the environment.
-
The Golden Rule: Never open a cold vial of AEW-541 in a warm room.
-
Reasoning: Condensation forms immediately on cold surfaces (dew point).
-
Protocol: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
-
Static Control: Dry environments (desiccators) increase static electricity.
-
Tool: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing vessel before use. Static charges can cause "flying powder" and drift in micro-balance readings.
-
Master Protocol: Weighing by Difference
For hygroscopic compounds, Direct Weighing (taring a boat and adding powder) is flawed because the sample gains weight while you are trying to stabilize the balance.[2]
The Solution: The "Weighing by Difference" method.[3][4][5][6] This is the USP <1251> recommended approach for hygroscopic materials when a glovebox is unavailable.
Step-by-Step Procedure
-
Preparation:
-
Equilibrate AEW-541 vial to room temperature.
-
Prepare your destination vessel (e.g., a volumetric flask or scintillation vial) containing the solvent (DMSO).
-
Note: Dissolving immediately into solvent minimizes air exposure time.
-
-
The Initial Weigh (Gross Weight):
-
Place the capped source vial of AEW-541 on the analytical balance.
-
Record the mass (
).[3] -
Crucial: Do not tare the balance to zero with the vial on it. Record the absolute mass.
-
-
The Transfer:
-
Remove the vial from the balance.[3]
-
Quickly transfer the estimated required amount of AEW-541 into your destination vessel.
-
Recap the source vial immediately.
-
-
The Final Weigh (Tare Weight):
-
Place the capped source vial back on the balance.
-
Record the new mass (
).
-
-
Calculation:
-
This calculated mass is the exact amount that left the vial, regardless of how much water it absorbed during the transfer, because the weight is determined by the loss from the protected source, not the gain on an exposed pan.
-
Visualizing the Workflow
Decision Logic: Selecting the Right Method
Caption: Decision matrix for selecting the appropriate weighing methodology based on environmental humidity and assay sensitivity.
Workflow: Weighing by Difference
Caption: The "Weighing by Difference" technique minimizes exposure of the bulk compound to atmospheric moisture during measurement.[4]
Troubleshooting & FAQs
Q1: The balance reading keeps drifting upwards. When do I stop?
-
Diagnosis: This is the classic sign of moisture uptake. The sample is actively pulling water from the air.
-
Fix: Stop immediately. Do not wait for it to stabilize—it won't. Switch to the Weighing by Difference method described above. If you used the direct method, your recorded weight is likely inaccurate (too high).
Q2: AEW-541 is clumping and sticking to the spatula. How do I handle this?
-
Diagnosis: Static electricity combined with moisture.[7]
-
Fix:
-
Use an anti-static gun on the vial and spatula.
-
Use a PTFE (Teflon) coated spatula instead of stainless steel to reduce adhesion.
-
Do not scrape the side of the vial; tap the spatula gently.
-
Q3: Can I store the DMSO stock solution?
-
Answer: Yes, but with caveats. AEW-541 is stable in DMSO at -20°C or -80°C. However, DMSO is also hygroscopic.
-
Protocol: Aliquot the stock solution into single-use vials immediately after preparation. Repeated freeze-thaw cycles of a large DMSO stock bottle will introduce water, leading to compound hydrolysis over time.
Q4: What is the solubility limit?
-
Data: AEW-541 is soluble in DMSO up to ~50-100 mg/mL [1]. For cell assays, keep the final DMSO concentration <0.1% to avoid solvent toxicity masking the drug effect.
References
-
Mettler Toledo. (n.d.). Weighing Hygroscopic Substances: Best Practices. Retrieved from [Link]
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. pages.mtu.edu [pages.mtu.edu]
- 5. Weighing Procedure - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. seoho.biz:5000 [seoho.biz:5000]
Technical Support Center: AEW-541 CNS Delivery & Dosage Optimization
Status: Active Last Updated: February 9, 2026 Audience: Preclinical Researchers (Oncology/Neuroscience) Subject: Overcoming Blood-Brain Barrier (BBB) Efflux to Target CNS Malignancies with AEW-541
Executive Summary: The BBB Challenge
Issue: Users frequently report insufficient therapeutic efficacy of NVP-AEW541 (AEW-541) in orthotopic glioblastoma (GBM) models despite robust activity in subcutaneous xenografts.
Root Cause: While AEW-541 is a potent, selective inhibitor of IGF-1R (IC50 ≈ 86 nM), it is a substrate for ATP-binding cassette (ABC) efflux transporters, specifically P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) . These transporters actively pump the compound out of the brain endothelium, preventing the accumulation of therapeutic concentrations in the central nervous system (CNS).
Objective: This guide provides protocols to optimize AEW-541 dosage and delivery strategies to achieve effective CNS penetration while managing on-target toxicity (hyperglycemia).
Mechanism of Failure: Why Standard Dosing Fails
The following diagram illustrates the kinetic failure point when using standard systemic dosing for CNS targets.
Figure 1: Kinetic pathway of AEW-541 at the Blood-Brain Barrier. Note the high-affinity efflux via P-gp (Red) which recycles the drug back into circulation before it can reach the tumor.
Optimization Protocols
WARNING: AEW-541 has structural homology with the Insulin Receptor (InsR).[1][2][3] High-dose escalation carries a significant risk of acute hyperglycemia. Glucose monitoring is mandatory for all protocols below.
Protocol A: Co-Administration with Efflux Inhibitors (Recommended)
This method inhibits the P-gp pump, temporarily "opening" the BBB to AEW-541 without requiring toxic systemic doses.
-
Reagents:
-
AEW-541 (dissolved in 25 mM L(+)-tartaric acid).
-
Elacridar (GF120918) or Tariquidar (Third-generation P-gp inhibitors).
-
-
Workflow:
-
Pre-treatment: Administer Elacridar (10 mg/kg, p.o. or i.p.) 30 minutes prior to AEW-541.
-
Treatment: Administer AEW-541 at standard therapeutic dose (20–50 mg/kg, p.o.).
-
Monitoring: Measure blood glucose at 1h and 4h post-dose.
-
Protocol B: High-Dose Pulse Strategy
If efflux inhibitors are incompatible with your study design, you may titrate the dose upward to saturate efflux transporters.
-
Starting Dose: 50 mg/kg b.i.d.
-
Escalation: Increase by 10 mg/kg every 3 days.
-
Hard Stop Limit: 100 mg/kg or if blood glucose > 250 mg/dL (13.9 mmol/L).
Comparative Dosing Table
| Parameter | Standard Peripheral Protocol | CNS-Optimized Protocol (A) | CNS-Optimized Protocol (B) |
| Dose (AEW-541) | 20–50 mg/kg | 20–50 mg/kg | 50–80 mg/kg (Titrated) |
| Frequency | b.i.d. (Twice daily) | b.i.d. | q.d. (Once daily pulse) |
| Co-factor | Vehicle only | Elacridar (10 mg/kg) | None |
| Brain/Plasma Ratio | < 0.1 (Poor) | ~ 0.5 - 0.8 (Moderate) | ~ 0.2 (Low efficiency) |
| Toxicity Risk | Low | Low | High (Hyperglycemia) |
Self-Validating Experimental Workflow
Do not assume the drug has reached the brain. You must validate penetration using the following "Check-Engine" logic.
Figure 2: Decision tree for validating AEW-541 brain penetration. Both pharmacokinetic (concentration) and pharmacodynamic (activity) milestones must be met.
Validation Protocol Details
-
LC-MS/MS Preparation:
-
Homogenize brain tissue in PBS (1:3 w/v).
-
Precipitate protein with acetonitrile containing internal standard.
-
Target Metric: Effective brain concentration should exceed cellular IC90 (> 1 µM) for sustained inhibition.
-
-
Western Blotting:
-
Primary Antibody: Phospho-IGF-I Receptor
(Tyr1131) and Phospho-Akt (Ser473). -
Control: Total AKT and GAPDH.
-
Interpretation: If drug is present (LC-MS) but p-AKT is unchanged, the tumor may be driven by alternative kinases (e.g., EGFR amplification common in GBM).
-
Frequently Asked Questions (FAQ)
Q: Can I use mannitol to disrupt the BBB instead of chemical inhibitors? A: Yes, but with caution. Intracarotid injection of mannitol (20-25%) can transiently open the BBB. However, this is invasive and difficult to reproduce in chronic dosing schedules. Chemical inhibition (Protocol A) is preferred for longitudinal survival studies.
Q: Why do my mice lose weight rapidly on the high-dose protocol? A: This is likely due to metabolic disruption. IGF-1R inhibition can interfere with glucose homeostasis.[2] If weight loss exceeds 15%, supplement with saline s.c. and soft diet. If blood glucose consistently exceeds 250 mg/dL, reduce dose or switch to the co-administration protocol.
Q: Is AEW-541 soluble in standard PBS? A: No. AEW-541 is poorly soluble in water. For oral gavage, formulate in 25 mM L(+)-tartaric acid (pH 3.4) or a vehicle of NMP/PEG300 (10/90 v/v) . Improper formulation leads to precipitation in the gut and poor systemic absorption.
References
-
Garcia-Echeverria, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[1] Cancer Cell.
-
Somesan, P., et al. (2013). "P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model." Frontiers in Neuroscience.
-
Oberoi, R.K., et al. (2013). "Strategies to improve delivery of anticancer drugs across the blood–brain barrier to treat glioblastoma." Neuro-Oncology.
-
Warshamana-Greene, G.S., et al. (2005). "The insulin-like growth factor-I receptor kinase inhibitor, NVP-AEW541, sensitizes glioblastoma cells to the damaging effects of ionizing radiation." Neoplasia.[3][4]
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Acquired Resistance to AEW-541 in Glioblastoma
Introduction
Welcome to the technical support resource for AEW-541. NVP-AEW541 is a potent, orally active, small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase, and it also demonstrates activity against the Insulin Receptor (InsR)[1][2]. The IGF-1R signaling pathway is a critical axis for cell proliferation, survival, and metabolism, and its aberrant activation is frequently implicated in the progression and therapeutic resistance of glioblastoma (GBM)[3][4][5]. While AEW-541 shows promise by inhibiting IGF-1R auto-phosphorylation and downstream signaling, the development of acquired resistance is a significant clinical and experimental hurdle[1][6].
This guide provides a structured, problem-oriented approach for researchers encountering resistance to AEW-541 in their GBM experiments. It is designed to move from initial confirmation of resistance to in-depth mechanistic investigation and the rational design of strategies to overcome it.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the primary questions that arise when glioblastoma models lose sensitivity to AEW-541.
Q1: What is the direct mechanism of action for AEW-541?
AEW-541 is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor at the kinase domain of IGF-1R.[1] This binding prevents receptor autophosphorylation upon ligand (IGF-1, IGF-2) binding, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[1][3] It is selective for IGF-1R over the highly homologous InsR in cellular assays, though it does inhibit both.[1]
Q2: My glioblastoma cells are no longer responding to AEW-541. How do I confirm this is acquired resistance?
The first step is to quantitatively demonstrate a shift in the dose-response curve. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your putative resistant cell line to the parental, sensitive cell line.
-
Causality: A significant increase (typically >5-10 fold) in the IC50 value provides quantitative evidence that the cells have adapted to the drug's selective pressure, a hallmark of acquired resistance.
-
Self-Validation: Ensure the stability of the resistant phenotype by culturing the resistant cells in drug-free media for several passages and then re-challenging with AEW-541. A stably resistant line will maintain its high IC50.
| Cell Line | Treatment | IC50 (µM) | Fold Change | Resistance Status |
| Parental GBM Line | AEW-541 | 0.5 µM | 1x | Sensitive |
| Resistant Sub-line | AEW-541 | 7.5 µM | 15x | Confirmed Resistant |
| Resistant Sub-line (Passaged without drug) | AEW-541 | 7.2 µM | 14.4x | Stable Resistance |
| Table 1: Example data confirming acquired resistance. |
Q3: What are the most likely mechanisms of acquired resistance to AEW-541 in glioblastoma?
Based on studies of AEW-541 and other receptor tyrosine kinase (RTK) inhibitors, resistance mechanisms typically fall into two categories: on-target alterations and bypass signaling.
-
On-Target Alterations: The cancer cell modifies the drug's direct target. This is less common for AEW-541 but could involve upregulation of the IGF-1R protein itself, diluting the inhibitor's effect.[7]
-
Bypass Signaling Activation: This is the most common mechanism. The cell activates redundant signaling pathways to circumvent the inhibited IGF-1R pathway and reactivate critical downstream effectors like Akt and ERK. Key bypass pathways implicated in resistance to RTK inhibitors in GBM include:
-
HER2 (ErbB2) Upregulation: Increased expression and activation of the HER2 receptor has been directly correlated with resistance to AEW-541 in vivo.[7]
-
EGFR Activation: There is extensive crosstalk between the IGF-1R and Epidermal Growth Factor Receptor (EGFR) pathways. Activation of EGFR signaling can confer resistance to IGF-1R inhibitors.[4][8]
-
Other RTKs: Activation of receptors like PDGFR or FGFR can also provide alternative routes to stimulate cell survival pathways.[9]
-
Q4: Where do I start my investigation into the resistance mechanism in my cell line?
The most logical starting point is to determine if the drug is still effectively inhibiting its target (p-IGF-1R) and then to check for the reactivation of key downstream signaling nodes (p-Akt, p-ERK). This will quickly tell you if the resistance is due to a failure of target inhibition or the activation of a bypass pathway.
Section 2: Troubleshooting Guide - A Step-by-Step Mechanistic Analysis
This guide provides a logical workflow for dissecting the resistance mechanism in your AEW-541-resistant GBM cells.
Workflow for Investigating AEW-541 Resistance
Caption: Experimental workflow for diagnosing and addressing AEW-541 resistance.
Problem 1: Is AEW-541 still inhibiting IGF-1R in my resistant cells?
Rationale: The first question is whether resistance is caused by a mechanism that prevents the drug from inhibiting its target. You must verify that AEW-541 can still suppress IGF-1R phosphorylation in the resistant line.
Experiment: Western Blot for Phospho-IGF-1R.
Methodology:
-
Culture both parental (sensitive) and resistant GBM cells.
-
Starve cells in serum-free media for 4-6 hours to reduce basal receptor activation.
-
Treat cells with vehicle (DMSO) or a high concentration of AEW-541 (e.g., 1-2 µM) for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes to induce robust IGF-1R phosphorylation.
-
Immediately lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.[10]
-
Perform Western blotting using primary antibodies against phospho-IGF-1R (e.g., Tyr1135/1136) and total IGF-1R.
Interpreting the Results:
| Condition | Sensitive Cells (p-IGF-1R) | Resistant Cells (p-IGF-1R) | Interpretation |
| IGF-1 Stim + Vehicle | Strong Signal | Strong Signal | Baseline receptor activation is intact. |
| IGF-1 Stim + AEW-541 | Signal Abolished | Signal Abolished | Conclusion: Drug is on target. Resistance is due to a bypass mechanism. Proceed to Problem 2. |
| IGF-1 Stim + AEW-541 | Signal Abolished | Strong Signal Retained | Conclusion: Drug is not inhibiting the target. Investigate drug efflux pumps or target mutation/amplification. |
| Table 2: Expected outcomes for p-IGF-1R Western Blot. |
Problem 2: If the target is inhibited, why are the cells surviving?
Rationale: If p-IGF-1R is successfully inhibited but cells survive, it strongly implies that a "bypass" pathway has been activated to maintain downstream signaling. The most critical downstream hubs are the PI3K/Akt and MAPK/ERK pathways. Verifying their reactivation is the next logical step.
Experiment: Western Blot for p-Akt and p-ERK.
Methodology:
-
Use the same cell lysates generated in the experiment for Problem 1.
-
Perform Western blotting using primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
Interpreting the Results:
| Condition (Resistant Cells) | p-Akt Status | p-ERK Status | Interpretation |
| IGF-1 Stim + AEW-541 | Low/Absent | Low/Absent | Unexpected result. Resistance may be independent of these core pathways. Consider metabolic reprogramming or anti-apoptotic protein upregulation (e.g., Bcl-xL).[6] |
| IGF-1 Stim + AEW-541 | High | Low/Absent | Conclusion: A bypass pathway is specifically reactivating the PI3K/Akt axis.[3] |
| IGF-1 Stim + AEW-541 | Low/Absent | High | Conclusion: A bypass pathway is reactivating the MAPK/ERK axis. |
| IGF-1 Stim + AEW-541 | High | High | Conclusion: A potent bypass signal is reactivating both major survival pathways. This is common.[7] |
| Table 3: Expected outcomes for downstream effector Western Blots. |
Problem 3: How do I identify the specific bypass pathway responsible for resistance?
Rationale: Once reactivation of p-Akt and/or p-ERK is confirmed, the final step is to identify the upstream receptor responsible. Studies point towards other RTKs like HER2 and EGFR as likely culprits.[7][8]
Caption: Upregulation of HER2 or EGFR can bypass inhibited IGF-1R to reactivate PI3K/Akt and MAPK signaling.
Experiment: Phospho-RTK Array or Targeted Western Blotting.
Methodology:
-
Phospho-RTK Array: This is a high-throughput method to simultaneously screen the phosphorylation status of dozens of RTKs.
-
Culture sensitive and resistant cells, treating the resistant line with AEW-541 to maintain selective pressure.
-
Lyse cells and apply lysates to the array membrane according to the manufacturer's protocol.
-
Identify specific RTKs that show significantly higher phosphorylation in the resistant line compared to the sensitive line.
-
-
Targeted Western Blotting: If an array is not feasible, perform targeted Western blots based on the most likely candidates.
-
Use lysates from sensitive and resistant cells (with and without AEW-541 treatment).
-
Probe membranes with antibodies against p-EGFR (Tyr1068), total EGFR, p-HER2 (Tyr1248), and total HER2.
-
Interpreting the Results: A strong phosphorylation signal for a specific RTK (e.g., p-HER2) in the resistant cells, especially in the presence of AEW-541, identifies it as the primary bypass mechanism.
Section 3: Strategies to Overcome Resistance
Identifying the mechanism of resistance allows for the rational design of combination therapies to re-sensitize GBM cells to treatment. The principle is to co-inhibit both the primary target (IGF-1R) and the identified bypass pathway.[8]
Strategy: Rational Combination Therapy
Rationale: If a bypass pathway like HER2 is activated, its signaling output compensates for the loss of IGF-1R signaling. By inhibiting both receptors simultaneously, you create a dual blockade that the cell cannot easily overcome.
Experiment: Synergy Analysis with Combination Treatment.
Methodology: The Chou-Talalay method is the gold standard for quantifying drug interactions.[11][12]
-
Determine IC50s: First, determine the IC50 of AEW-541 and the second inhibitor (e.g., a HER2 inhibitor like Lapatinib) individually in the resistant cell line.
-
Set up Combination Matrix: Treat the resistant cells with each drug alone and in combination at a constant ratio (e.g., based on their IC50 ratio) across a range of dilutions.
-
Assess Viability: After 72 hours, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®, MTT).
-
Calculate Combination Index (CI): Use software (e.g., CompuSyn) or the CI equation to analyze the data.[13]
-
CI < 1 indicates Synergy: The combined effect is greater than the sum of the individual effects.
-
CI = 1 indicates an Additive effect.
-
CI > 1 indicates Antagonism.
-
| Drug Combination | Identified Mechanism | Recommended Co-inhibitor | Expected Outcome |
| AEW-541 + Lapatinib | HER2 Upregulation | HER2 Inhibitor | Synergistic cell killing (CI < 1) |
| AEW-541 + Gefitinib | EGFR Activation | EGFR Inhibitor | Synergistic cell killing (CI < 1) |
| AEW-541 + MK-2206 | p-Akt Reactivation | Akt Inhibitor | Synergistic cell killing (CI < 1) |
| Table 4: Rational drug combinations to overcome specific resistance mechanisms. |
Section 4: Key Experimental Protocols
Protocol A: Generation of AEW-541 Resistant Glioblastoma Cell Lines
This protocol is adapted from standard methods for generating drug-resistant cell lines.[14][15]
-
Initial IC50 Determination: Determine the IC50 of AEW-541 in your parental GBM cell line of interest (e.g., U87-MG, T98G) using a standard cell viability assay.
-
Initial Exposure: Begin by continuously exposing the parental cells to AEW-541 at a concentration equal to their IC50.
-
Monitor and Escalate: Maintain the culture, replacing the drug-containing media every 3-4 days. Initially, a large proportion of cells will die. Wait for the surviving population to recover and reach ~70-80% confluency.
-
Dose Escalation: Once the cells are proliferating steadily at the starting concentration, double the concentration of AEW-541.
-
Repeat: Repeat Step 4, gradually increasing the drug concentration over several months. The goal is to establish a cell line that can proliferate in a concentration 10-20 times the original IC50.
-
Characterization: Once a resistant population is established, confirm the new, higher IC50. Routinely culture these cells in media containing the maintenance dose of AEW-541 to ensure the phenotype is not lost.
Protocol B: Western Blotting for Phosphorylated Proteins
This protocol is based on standard, validated Western blotting procedures.[16][17]
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse cells on ice with RIPA buffer containing a cocktail of protease inhibitors (e.g., cOmplete™) and phosphatase inhibitors (e.g., PhosSTOP™). Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phospho-proteins, as casein is a phosphoprotein and can increase background.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IGF-1R, anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes each in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Stripping and Reprobing: To analyze total protein levels, strip the membrane according to the manufacturer's protocol and re-probe starting from Step 6 with an antibody for the total (non-phosphorylated) form of the protein.
References
-
Investigating the mechanism of NVP-AEW541 resistance in tumors. ResearchGate. Available from: [Link]
-
In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase. Cancer Research. Available from: [Link]
-
The IGFR 1 inhibitor NVP-AEW 541 disrupts a pro-survival and pro-angiogenic IGF-STAT 3-HIF 1 pathway in human glioblastoma cells. Semantic Scholar. Available from: [Link]
-
Glioblastoma Cell Resistance to EGFR and MET Inhibition Can Be Overcome via Blockade of FGFR-SPRY2 Bypass Signaling. Cell Reports. Available from: [Link]
-
Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance. World Journal of Gastroenterology. Available from: [Link]
-
Resistance mechanism of aggressive brain tumors revealed. ScienceDaily. Available from: [Link]
-
Mechanisms of EGFR Resistance in Glioblastoma. ResearchGate. Available from: [Link]
-
InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma. Clinical Cancer Research. Available from: [Link]
-
Insulin-like growth factor 1/insulin-like growth factor 1 receptor signaling protects against cell apoptosis through the PI3K/AKT pathway in glioblastoma cells. Oncology Letters. Available from: [Link]
-
Inhibition of intracerebral glioblastoma growth by targeting the insulin-like growth factor 1 receptor involves different context-dependent mechanisms. Neuro-Oncology. Available from: [Link]
-
Primary resistance to EGFR inhibition in glioblastoma is mediated by a TNF-JNK-Axl-ERK signaling axis. Nature Communications. Available from: [Link]
-
PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines. International Journal of Molecular Sciences. Available from: [Link]
-
Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Available from: [Link]
-
Type 1 Insulin-Like Growth Factor Receptor Nuclear Localization in High-Grade Glioma Cells Enhances Motility, Metabolism, and In Vivo Tumorigenesis. Frontiers in Oncology. Available from: [Link]
-
A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue. Methods and Protocols. Available from: [Link]
-
Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. ResearchGate. Available from: [Link]
-
PI3K/PTEN/Akt pathway status affects the sensitivity of high-grade glioma cell cultures to the insulin-like growth factor-1 receptor inhibitor NVP-AEW541. Molecular Cancer Therapeutics. Available from: [Link]
-
How to detect IGF-1R phosphorylation by western blot? ResearchGate. Available from: [Link]
-
Reprogramming Glioblastoma Cells into Non-Cancerous Neuronal Cells as a Novel Anti-Cancer Strategy. MDPI. Available from: [Link]
-
Molecular Mechanisms of Treatment Resistance in Glioblastoma. MDPI. Available from: [Link]
-
Targeting RTK-PI3K-mTOR Axis in Gliomas: An Update. MDPI. Available from: [Link]
-
Charting a path toward overcoming glioblastoma resistance to chemotherapy. ScienceDaily. Available from: [Link]
-
HER2-specific T cells target primary Glioblastoma stem cells and induce regression of autologous experimental tumors. Clinical Cancer Research. Available from: [Link]
-
SynergyFinder™ Drug Combination Studies. Oncolines B.V.. Available from: [Link]
-
Opposing Effects of PI3K/Akt and Smad-Dependent Signaling Pathways in NAG-1-Induced Glioblastoma Cell Apoptosis. PLOS ONE. Available from: [Link]
-
A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue. ResearchGate. Available from: [Link]
-
Altered glioblastoma to anti-epidermal growth factor receptor targeted therapy with osimertinib. Journal of Neurosurgical Sciences. Available from: [Link]
-
Dual IGF1R/IR inhibitors in combination with GD2-CAR T-cells display a potent anti-tumor activity in diffus. The ICR Publications Repository. Available from: [Link]
-
Inhibition of Akt inhibits growth of glioblastoma and glioblastoma stem-like cells. Molecular Cancer Therapeutics. Available from: [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. Available from: [Link]
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Insulin-like growth factor 1/insulin-like growth factor 1 receptor signaling protects against cell apoptosis through the PI3K/AKT pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Type 1 Insulin-Like Growth Factor Receptor Nuclear Localization in High-Grade Glioma Cells Enhances Motility, Metabolism, and In Vivo Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glioblastoma Cell Resistance to EGFR and MET Inhibition Can Be Overcome via Blockade of FGFR-SPRY2 Bypass Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. PDGFR and IGF-1R Inhibitors Induce a G2/M Arrest and Subsequent Cell Death in Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repository.icr.ac.uk]
Technical Support Center: Cleaning Protocols for AEW-541 Residues
A Foreword from the Senior Application Scientist:
In the dynamic landscape of drug discovery and development, the introduction of novel small molecule inhibitors like AEW-541 is a frequent occurrence. While these compounds are pivotal for research, they often lack established, specific cleaning protocols. This guide is designed to fill that gap by providing a comprehensive framework for the effective removal of AEW-541 residues from laboratory equipment.
The protocols outlined herein are grounded in the fundamental principles of chemical solubility and laboratory safety. They are constructed to be a self-validating system, empowering you, the researcher, to not only implement but also verify the efficacy of your cleaning procedures. Adherence to these guidelines will help ensure the integrity of your experimental data by minimizing the risk of cross-contamination and prolonging the lifespan of your valuable laboratory equipment.[1]
Frequently Asked Questions (FAQs)
Q1: Why is a specific cleaning protocol for AEW-541 necessary?
A1: Contaminated laboratory equipment can introduce significant errors, leading to skewed and unreliable experimental results.[1] A dedicated cleaning protocol ensures the complete removal of AEW-541 residues, preventing cross-contamination between experiments and maintaining the integrity of your research.[1][2]
Q2: What are the primary solvents for dissolving AEW-541?
A2: AEW-541 exhibits high solubility in Dimethyl Sulfoxide (DMSO) at concentrations greater than 10 mM.[3][4] It is reported to be insoluble in water and ethanol.[5] Therefore, DMSO is the recommended primary solvent for the initial dissolution and removal of AEW-541 residues.
Q3: Can I use a standard laboratory detergent?
A3: While a specialized lab detergent can be a part of the cleaning process, it should not be the sole agent used, especially for dried or crystallized residues.[6] Due to AEW-541's poor solubility in aqueous solutions, a detergent-based wash should follow an initial rinse with a suitable organic solvent like DMSO.
Q4: How can I be certain that my equipment is truly clean?
A4: The concept of "visually clean" is not sufficient in a research setting. True cleanliness must be verified. This guide provides a protocol for cleaning validation, which involves rinse-and-recover testing.[2][7] In this method, the cleaned equipment is rinsed with a solvent, and that solvent is then analyzed using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC), to detect any remaining traces of AEW-541.[8]
Q5: What safety precautions should I take when cleaning with the recommended solvents?
A5: Always consult the Safety Data Sheet (SDS) for any chemical you are using.[9] When handling DMSO and other organic solvents, it is crucial to work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
Troubleshooting Guide
This section addresses common issues encountered during the cleaning of lab equipment contaminated with AEW-541.
| Issue | Probable Cause | Recommended Solution |
| Visible residue remains after cleaning. | Insufficient contact time with the solvent. | Increase the soaking time of the equipment in DMSO to allow for complete dissolution of the residue.[6] |
| Inappropriate solvent used for the initial rinse. | Ensure the first rinse is with DMSO, as AEW-541 is insoluble in water and ethanol.[5] | |
| Unexpected results in subsequent experiments. | Cross-contamination from inadequately cleaned equipment. | Implement the full cleaning and validation protocol. Perform a rinse-and-recover test to confirm the absence of residual AEW-541.[7] |
| Residue from the cleaning agent itself. | Ensure a thorough final rinse with a volatile solvent like 70% ethanol or isopropyl alcohol to remove any traces of detergent or primary solvent.[9] | |
| Cloudy or hazy appearance on glassware. | Precipitation of AEW-541 upon contact with an anti-solvent (e.g., water). | Re-dissolve the precipitate with DMSO, followed by a rinse with a solvent of intermediate polarity, such as isopropanol, before the final aqueous wash. |
| Detergent residue. | After the detergent wash, rinse multiple times with deionized water to ensure all soap is removed.[6][11] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for addressing common cleaning challenges.
Caption: Decision tree for troubleshooting AEW-541 residue removal.
Detailed Cleaning and Validation Protocols
This section provides a step-by-step methodology for the effective cleaning of lab equipment and the subsequent validation of the cleaning process.
Part 1: Recommended Cleaning Protocol
This protocol is designed for non-disposable labware such as glassware, stainless steel, and compatible plasticware.
Materials:
-
Primary Solvent: Dimethyl Sulfoxide (DMSO)
-
Secondary Rinse Solvent: Isopropyl Alcohol (IPA) or 70% Ethanol
-
Laboratory-grade detergent
-
Deionized (DI) Water
-
Appropriate sized brushes and cleaning tools[6]
-
Ultrasonic bath (recommended for stubborn residues)
Procedure:
-
Pre-Rinse (Mechanical Removal):
-
As much as possible, physically remove any solid AEW-541 residue.
-
Rinse the equipment with DI water to remove any water-soluble contaminants. Note: This will not dissolve the AEW-541.
-
-
Solvent Wash (Primary Cleaning):
-
Submerge the equipment in DMSO. For larger equipment, rinse all surfaces that were in contact with AEW-541 thoroughly with DMSO.
-
Allow the equipment to soak for a minimum of 30 minutes. For dried or stubborn residues, an extended soaking time or the use of an ultrasonic bath is recommended.[6]
-
-
Intermediate Rinse:
-
Remove the equipment from the DMSO and allow it to drain.
-
Rinse thoroughly with a secondary solvent like IPA or 70% ethanol. This step is crucial for removing the DMSO, which is not readily miscible with water.
-
-
Detergent Wash:
-
Wash the equipment with a warm solution of laboratory-grade detergent.[6] Use brushes to scrub all surfaces.
-
-
Final Rinse:
-
Rinse the equipment multiple times with DI water to remove all traces of detergent.
-
A final rinse with 70% ethanol can aid in drying and provide a final degreasing step.[9]
-
-
Drying:
-
Allow the equipment to air dry completely or use a drying oven, provided the material is heat-resistant.
-
Part 2: Cleaning Validation Protocol (Rinse-and-Recover)
This protocol provides documented evidence that the cleaning procedure is effective at removing AEW-541 to a pre-determined acceptable level.[2][7]
Procedure:
-
Perform Cleaning:
-
Clean a piece of equipment that has been exposed to a known concentration of AEW-541 using the protocol described in Part 1.
-
-
Rinse for Sample Collection:
-
Rinse the cleaned and dried equipment with a precise volume of a suitable solvent (e.g., a solvent in which AEW-541 is soluble and that is compatible with your analytical method, such as a mobile phase for HPLC).
-
Ensure the rinse solvent comes into contact with all surfaces that were potentially exposed to AEW-541.
-
-
Sample Analysis:
-
Collect the rinse solvent in a clean sample vial.
-
Analyze the sample using a validated, sensitive analytical method (e.g., HPLC-UV, LC-MS/MS) to quantify the amount of residual AEW-541.[8]
-
-
Data Interpretation:
-
Compare the detected amount of AEW-541 to a pre-defined acceptance limit. This limit should be based on the sensitivity of your future experiments and established safety guidelines. A common, though not universal, starting point in pharmaceutical settings is no more than 10 ppm of the active ingredient appearing in the next product.[2]
-
-
Documentation:
Solvent Selection and Properties
The choice of solvent is critical for effective cleaning.[9] The principle of "like dissolves like" is a guiding tenet.[9][12]
| Solvent | Polarity | Primary Use | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary solvent for AEW-541 dissolution. | High boiling point, can be difficult to remove. Highly effective at dissolving many organic compounds.[13] |
| Isopropyl Alcohol (IPA) / Ethanol | Polar Protic | Intermediate rinse, final rinse, and drying agent. | Good for removing lighter oils and as a final rinse. Flammable.[9] |
| Deionized Water | Polar Protic | Pre-rinse and final rinse after detergent wash. | Ineffective for dissolving AEW-541. Essential for removing detergents and water-soluble contaminants. |
| Acetone | Polar Aprotic | Alternative for final rinse. | Fast evaporation rate, highly flammable. Can damage some plastics.[9][13] |
General Cleaning and Validation Workflow
The following diagram outlines the comprehensive workflow for cleaning and validating laboratory equipment after use with AEW-541.
Caption: Workflow for cleaning and validating lab equipment.
References
-
AdooQ Bioscience. (n.d.). NVP-AEW541 | IGF-1R inhibitor. Retrieved February 7, 2026, from [Link]
-
Ecolink, Inc. (2013, October 24). Organic Solvents – Safe & Effective Cleaning Agents. Retrieved February 7, 2026, from [Link]
-
Finishing and Coating. (2023, March 16). Cleaning with Organic Solvents, Part 1: Names and Structure. Retrieved February 7, 2026, from [Link]
-
GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. Retrieved February 7, 2026, from [Link]
-
Kanegsberg, B., & Kanegsberg, E. (n.d.). The Ultimate Guide to Choosing the Right Solvent for Industrial Cleaning. Techspray. Retrieved February 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). How to Clean Laboratory Equipment. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health Office of Research Services. (n.d.). Laboratory Cleaning & Disinfection Precautions. Retrieved February 7, 2026, from [Link]
-
Pharmaguideline. (2012, January 27). Cleaning Validation Protocol for Pharmaceuticals. Retrieved February 7, 2026, from [Link]
-
POBEL. (n.d.). How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy. Retrieved February 7, 2026, from [Link]
-
SafetyCulture. (2025, April 3). Cleaning Validation: Protocol & Guidelines. Retrieved February 7, 2026, from [Link]
-
University of California, Merced Environmental Health & Safety. (n.d.). Cleaning Procedures for. Retrieved February 7, 2026, from [Link]
-
Wayne State University. (n.d.). Standard Operating Procedures and Guidelines for Cleaning Laboratory Workspace. Retrieved February 7, 2026, from [Link]
-
Zaheer, Z., et al. (2011). Analytical Methods for Cleaning Validation. Der Pharmacia Lettre, 3(6), 232-239. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Cleaning Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
- 7. safetyculture.com [safetyculture.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. media.adeo.com [media.adeo.com]
- 11. ehs.unl.edu [ehs.unl.edu]
- 12. globalspec.com [globalspec.com]
- 13. How to choose the right solvent for cleaning scientific instrumentation | Anton Paar Wiki [wiki.anton-paar.com]
Validation & Comparative
AEW-541 vs. OSI-906 (Linsitinib): A Comparative Guide on Potency and Selectivity in IGF-1R Signaling
Executive Summary: The Selectivity vs. Potency Trade-off
In the development of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, the choice between AEW-541 (NVP-AEW541) and OSI-906 (Linsitinib) represents a fundamental strategic decision between target specificity and pathway blockade .
-
AEW-541 is a selective IGF-1R inhibitor.[1][2][3][4][5][6] It is an ideal chemical probe for dissecting the specific contributions of IGF-1R signaling without significantly perturbing the insulin receptor (IR) at physiological concentrations.
-
OSI-906 (Linsitinib) is a dual inhibitor (IGF-1R/IR).[5][7][8][9][10][11] While it offers superior absolute potency and prevents resistance mediated by the IR-A isoform, it carries a higher risk of metabolic toxicity (hyperglycemia) due to the blockade of metabolic insulin signaling.
This guide analyzes the quantitative differences in potency, the structural basis of their selectivity profiles, and provides validated protocols for assessing their efficacy in preclinical models.
Mechanistic Architecture & Signaling Logic
Both compounds function as ATP-competitive inhibitors binding to the intracellular kinase domain. However, the high structural homology (~84%) between the kinase domains of IGF-1R and IR creates a challenge for selectivity.
The "Escape Loop" Problem
Selective inhibition of IGF-1R (via AEW-541) often leads to resistance via the upregulation of Insulin Receptor Isoform A (IR-A). IR-A has high affinity for IGF-2, allowing the tumor to bypass the IGF-1R blockade and maintain PI3K/AKT signaling. OSI-906 was designed to close this escape route by hitting both receptors.
Diagram 1: Signaling Pathways and Inhibition Profiles
The following diagram illustrates the differential inhibition nodes of AEW-541 and OSI-906 within the IGF/Insulin signaling cascade.
Caption: OSI-906 blocks both IGF-1R and IR (preventing IGF-2 escape), while AEW-541 selectively spares the Insulin Receptor (IR).
Quantitative Potency Analysis
The following data aggregates enzymatic (cell-free) and cellular IC50 values. Note the distinct "Selectivity Window" for AEW-541 compared to the equipotency of OSI-906.
Table 1: Enzymatic Potency & Selectivity Profile
| Compound | Target | IC50 (Kinase Assay) | Selectivity Ratio (IGF-1R vs. IR) | Chemical Class |
| OSI-906 | IGF-1R | 35 nM | ~ 2.1-fold | Imidazopyrazine |
| Insulin Receptor (IR) | 75 nM | (Dual Inhibitor) | ||
| AEW-541 | IGF-1R | 86 nM | ~ 27-fold | Pyrrolo[2,3-d]pyrimidine |
| Insulin Receptor (IR) | 2,300 nM | (Selective) |
Table 2: Cellular Efficacy (NCI-H460 / MCF-7 models)
| Metric | OSI-906 (Linsitinib) | AEW-541 |
| p-IGF-1R Inhibition (Cellular) | IC50: ~20–40 nM | IC50: ~150 nM |
| p-AKT Inhibition (S473) | IC50: ~50 nM | IC50: ~400 nM |
| Metabolic Impact | High risk of hyperglycemia (blocks IR-B) | Low risk at therapeutic doses |
| In Vivo Bioavailability | High (Oral) | Moderate (Oral) |
Critical Insight: While OSI-906 appears more potent in absolute numbers, AEW-541's value lies in its 27-fold selectivity window. This allows researchers to inhibit tumor growth driven by IGF-1R without immediately inducing the severe insulin resistance seen with dual inhibitors.
Experimental Protocols: Validating Selectivity
To objectively compare these compounds in your own lab, you must use a Ligand-Stimulation Protocol . Measuring basal phosphorylation in full serum is insufficient because it does not distinguish which receptor is driving the signal.
Protocol: Differential Ligand Stimulation Assay
Objective: Determine if the compound inhibits IGF-1R, IR, or both.
Reagents Required:
-
Cell Line: MCF-7 (High IGF-1R/IR expression) or engineered NIH-3T3.
-
Ligands: Recombinant Human IGF-1 (100 ng/mL) and Recombinant Human Insulin (100 nM).
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Vanadate/Fluoride essential).
Step-by-Step Workflow:
-
Seeding: Plate cells at 70% confluence in 6-well plates.
-
Starvation (Crucial Step): Wash cells 2x with PBS. Incubate in serum-free media for 16–24 hours.
-
Why: This eliminates basal phosphorylation caused by serum growth factors, resetting the signaling baseline to zero.
-
-
Drug Pre-treatment: Add AEW-541 or OSI-906 at graded concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for 1 hour .
-
Note: Include a DMSO vehicle control.
-
-
Ligand Stimulation:
-
Set A: Stimulate with IGF-1 (100 ng/mL) for 10 minutes (activates IGF-1R).
-
Set B: Stimulate with Insulin (100 nM) for 10 minutes (activates IR).
-
-
Termination: Aspirate media rapidly; wash with ice-cold PBS; add ice-cold Lysis Buffer immediately.
-
Readout (Western Blot):
-
Probe for p-IGF-1R (Tyr1135) and p-IR (Tyr1150/1151) .
-
Note: Many antibodies cross-react due to homology. Ensure you use specific antibodies or immunoprecipitate first if high resolution is needed.
-
Diagram 2: Experimental Workflow Logic
Caption: Workflow to distinguish selective inhibition (AEW-541) from dual inhibition (OSI-906) using specific ligands.
In Vivo Considerations & Toxicity[9]
When translating these findings to animal models (xenografts), the potency profile shifts the toxicity landscape.
-
Hyperglycemia:
-
OSI-906: Because it inhibits the Insulin Receptor (IR) with nearly equal potency to IGF-1R, transient hyperglycemia is a common dose-limiting toxicity. In mice, this manifests as elevated blood glucose immediately post-dosing.
-
AEW-541: Due to the ~27-fold selectivity window, AEW-541 typically does not induce significant hyperglycemia at doses sufficient to inhibit tumor growth, making it a safer tool for studying IGF-1R specific tumor dependency.
-
-
Pharmacokinetics (PK):
Conclusion
-
Choose AEW-541 if: You are conducting basic research to prove that a cellular phenotype is specifically driven by IGF-1R and not the Insulin Receptor. It is the superior biological probe for specificity.
-
Choose OSI-906 (Linsitinib) if: You are developing a therapeutic strategy that requires total pathway shutdown to prevent resistance via IR-A/IGF-2 signaling, or if you need a compound with clinical-grade pharmacokinetic properties.
References
-
Garcia-Echeverria, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[2][4] Cancer Cell, 5(3), 231-239.
-
Mulvihill, M. J., et al. (2009).[10] "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[5][10][11] Future Medicinal Chemistry, 1(6), 1153-1171.
-
Buck, E., et al. (2010).[10] "Compensatory Insulin Receptor (IR) Activation Drives Resistance to Selective IGF-1R Inhibition and Is Abrogated by Co-targeting IGF-1R and IR." Molecular Cancer Therapeutics, 9(10), 2652-2664.
-
Chitnis, M. M., et al. (2008). "The type 1 insulin-like growth factor receptor pathway."[2][6][8][10][11] Clinical Cancer Research, 14(20), 6364-6370.
Sources
- 1. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating AEW-541 Target Engagement Using Western Blot Markers
For researchers and drug development professionals investigating the therapeutic potential of AEW-541, confirming its engagement with its intended molecular target is a critical first step. This guide provides an in-depth comparison of Western blot markers for validating the target engagement of AEW-541, a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. We will delve into the rationale behind marker selection, provide a detailed experimental protocol, and discuss alternative approaches, ensuring a robust and self-validating experimental design.
The Critical Role of Target Engagement Validation
In drug discovery, demonstrating that a compound interacts with its target in a cellular context is paramount. For a kinase inhibitor like AEW-541, this typically means showing a reduction in the phosphorylation of the kinase itself and its downstream substrates. This confirmation of on-target activity is essential before proceeding to more complex efficacy studies, as it provides a mechanistic link between the compound and its biological effects.
AEW-541 is a potent and selective small-molecule inhibitor of the IGF-1R tyrosine kinase, with a reported IC₅₀ of approximately 86 nM for IGF-1R kinase activity.[1] It functions by competing with ATP to inhibit the autophosphorylation of IGF-1R, a crucial step in the activation of downstream signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways.[2][3][4] Therefore, a successful target engagement study for AEW-541 will demonstrate a dose-dependent decrease in the phosphorylation of key proteins within these pathways.
Primary Method: Western Blotting for Phospho-Protein Analysis
Western blotting is the gold standard for assessing changes in protein phosphorylation status due to its specificity, semi-quantitative nature, and accessibility in most molecular biology laboratories. The core principle is to use antibodies that specifically recognize the phosphorylated form of a target protein, allowing for a direct comparison of phosphorylation levels between untreated and AEW-541-treated cells.
Selecting the Right Cellular Model
The choice of cell line is crucial for a successful target engagement study. An ideal cell line should exhibit:
-
High IGF-1R expression: This ensures a detectable signal for both total and phosphorylated IGF-1R.
-
Functional IGF-1 signaling: The downstream pathways (PI3K/Akt and MAPK) should be active and responsive to IGF-1 stimulation.
-
Sensitivity to AEW-541: The chosen cell line should demonstrate a growth inhibitory response to AEW-541, providing a phenotypic correlate to the target engagement data.
Cancer cell lines from various origins, such as breast cancer (e.g., MCF-7), rhabdomyosarcoma, and Ewing's sarcoma, have been shown to be responsive to AEW-541 and are suitable models.[1][2]
Key Western Blot Markers for AEW-541 Target Engagement
A well-designed Western blot experiment for AEW-541 target engagement should include a panel of markers to provide a comprehensive view of the signaling cascade.
Direct Target Engagement: p-IGF-1R
-
Rationale: The most direct evidence of AEW-541 target engagement is the inhibition of IGF-1R autophosphorylation. Upon ligand (IGF-1) binding, specific tyrosine residues in the cytoplasmic domain of IGF-1R are autophosphorylated, initiating the downstream signaling cascade. AEW-541 directly blocks this event.
-
Key Phosphorylation Sites: The primary autophosphorylation sites are tyrosines 1131, 1135, and 1136 in the activation loop of the kinase domain.
-
Recommended Antibody: An antibody that recognizes the phosphorylated form of IGF-1R at Tyr1135/1136 is an excellent choice. For instance, the Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit mAb from Cell Signaling Technology (#3024) is a well-validated antibody for this purpose.[5][6][7][8]
-
Control: It is essential to also probe for total IGF-1R to ensure that the observed decrease in the phospho-signal is due to inhibition of phosphorylation and not a decrease in the overall receptor protein levels.[3] Small molecule inhibitors like AEW-541 are expected to reduce IGF-1R activation without affecting its expression.[3]
Downstream PI3K/Akt Pathway Marker: p-Akt
-
Rationale: The PI3K/Akt pathway is a major downstream effector of IGF-1R signaling, promoting cell survival and proliferation. Activated IGF-1R recruits and phosphorylates Insulin Receptor Substrate 1 (IRS-1), which in turn activates PI3K. PI3K then generates PIP3, leading to the recruitment and phosphorylation of Akt. A reduction in Akt phosphorylation is a strong indicator of upstream IGF-1R inhibition.
-
Key Phosphorylation Site: Phosphorylation of Akt at Serine 473 (Ser473) is a key activation event.
-
Recommended Antibody: A widely used and validated antibody is the Phospho-Akt (Ser473) Antibody from Cell Signaling Technology (#9271).[9][10][11]
-
Control: Probing for total Akt is crucial to normalize the phospho-Akt signal and confirm that changes are not due to altered total Akt protein levels.
Downstream Ras/Raf/MAPK Pathway Marker: p-ERK1/2
-
Rationale: The Ras/Raf/MAPK pathway is another critical signaling cascade downstream of IGF-1R that regulates cell growth and differentiation. Activated IGF-1R can also lead to the activation of the Ras/Raf/MEK/ERK cascade. Inhibition of ERK1/2 phosphorylation provides further evidence of AEW-541's on-target activity.
-
Key Phosphorylation Sites: ERK1 and ERK2 (also known as p44/42 MAPK) are activated by dual phosphorylation at Threonine 202 and Tyrosine 204 (Thr202/Tyr204).
-
Recommended Antibody: The Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody from Cell Signaling Technology (#9101 or #4370) is a highly specific and sensitive reagent for detecting activated ERK.[12][13][14]
-
Control: As with other markers, probing for total ERK1/2 is necessary for accurate interpretation of the results.
Comparative Analysis of Target Engagement Strategies
| Strategy | Description | Advantages | Disadvantages |
| AEW-541 (Small Molecule TKI) | A cell-permeable small molecule that competitively inhibits the ATP-binding site of the IGF-1R kinase domain. | Orally bioavailable, can be used in vitro and in vivo.[1] | May have off-target effects at higher concentrations. Can be susceptible to resistance mechanisms. |
| Neutralizing Antibodies (e.g., αIR3) | Monoclonal antibodies that bind to the extracellular domain of IGF-1R, preventing ligand binding and receptor activation.[15] | Highly specific for IGF-1R. | Generally not cell-permeable, limited to extracellular targets. Can have a longer half-life in vivo. |
| Ligand-Trapping Fusion Proteins | Recombinant proteins that bind to and sequester IGF-1 and IGF-2, preventing them from activating the receptor. | Can inhibit signaling through both IGF-1R and the insulin receptor (IR) where IGF-2 can bind. | Does not directly inhibit the kinase activity of the receptor. |
For validating target engagement via Western blot, both AEW-541 and neutralizing antibodies would be expected to decrease p-IGF-1R, p-Akt, and p-ERK levels. A key difference is that neutralizing antibodies may also induce receptor downregulation (a decrease in total IGF-1R levels), whereas small molecule inhibitors like AEW-541 typically do not.[3]
Experimental Workflow and Protocol
A robust experimental design is crucial for obtaining reliable and reproducible data.
Detailed Step-by-Step Protocol
-
Cell Seeding and Serum Starvation:
-
Seed your chosen cell line in 6-well plates at a density that will result in 80-90% confluency at the time of lysis.
-
Once attached, replace the growth medium with a serum-free medium and incubate for 16-24 hours. This reduces basal signaling and enhances the response to IGF-1 stimulation.
-
-
AEW-541 Treatment and IGF-1 Stimulation:
-
Prepare a dose-response range of AEW-541 (e.g., 0, 0.1, 0.5, 1, 5 µM) in serum-free media.
-
Pre-treat the serum-starved cells with the different concentrations of AEW-541 for 1-2 hours.
-
Stimulate the cells with a final concentration of 50-100 ng/mL of recombinant human IGF-1 for 10-15 minutes. Include an unstimulated, untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microfuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: For phospho-antibodies, BSA is generally preferred over milk as a blocking agent to reduce background.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-p-IGF-1R, anti-p-Akt, anti-p-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To probe for total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with the antibody for the corresponding total protein. Alternatively, run parallel gels for the phospho and total proteins. It is also crucial to probe for a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
Data Interpretation and Expected Outcomes
A successful experiment will show a clear dose-dependent decrease in the phosphorylation of IGF-1R, Akt, and ERK in cells pre-treated with AEW-541 compared to the IGF-1 stimulated control. The total protein levels for each of these markers, as well as the loading control, should remain relatively constant across all conditions.
Conclusion: Ensuring Rigorous Validation
Validating the target engagement of AEW-541 is a non-negotiable step in preclinical drug development. Western blotting, when performed with the appropriate controls and a carefully selected panel of phospho-specific antibodies, provides a robust and reliable method for demonstrating the on-target activity of this IGF-1R inhibitor. By confirming the inhibition of IGF-1R autophosphorylation and the subsequent suppression of downstream PI3K/Akt and MAPK signaling, researchers can confidently establish the molecular mechanism of action of AEW-541, paving the way for further investigation into its therapeutic potential.
References
-
Lawlor, M. A., & Alessi, D. R. (2001). PKB/Akt: a key mediator of cell proliferation, survival and insulin responses? Journal of cell science, 114(Pt 16), 2903–2910. [Link]
-
Schöffski, P., Götze, T. O., & Reichardt, P. (2011). Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance. World journal of gastroenterology, 17(43), 4811–4821. [Link]
-
García-Echeverría, C., Pearson, M. A., Marti, A., Meyer, T., Mestan, J., Zimmermann, J., ... & Fabbro, D. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase. Cancer cell, 5(3), 231-239. [Link]
-
Biocompare. Phospho-Akt (Ser473) Antibody 9271S from Cell Signaling Technology. [Link]
-
Gualberto, A., & Pollak, M. (2009). Emerging role of the insulin-like growth factor receptor (IGF-1R) in cancer. Endocrine-related cancer, 16(3), 1-17. [Link]
-
Pollak, M. (2012). The insulin and insulin-like growth factor receptor family in neoplasia: an update. Nature reviews Cancer, 12(3), 159-169. [Link]
-
Biocompare. Phospho-Akt Western Blot Antibody Products. [Link]
-
Antibodies.com. Anti-IGF1 Receptor Antibody (A11131). [Link]
-
LeRoith, D., & Roberts Jr, C. T. (2003). The insulin-like growth factor system and cancer. Cancer letters, 195(2), 127-137. [Link]
-
Biocompare. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit mAb (Biotinylated) 2969S from Cell Signaling Technology. [Link]
-
Elabscience. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody. [Link]
-
Biocompare. Anti-IGF1R Western Blot Antibody Products. [Link]
-
ResearchGate. How to detect IGF-1R phosphorylation by western blot?. [Link]
-
Creighton, C. J., Casa, A., Lazard, Z., Huang, S., Tsimelzon, A., Hilsenbeck, S. G., ... & Lee, A. V. (2008). Targeting the insulin-like growth factor I receptor: developing biomarkers from gene expression profiling. Journal of clinical oncology, 26(25), 4097. [Link]
-
Biocompare. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit mAb 3024L from Cell Signaling Technology. [Link]
-
Sharma, A., et al. (2023). Stage-Specific miRNA Profiling Reveals Key Regulators of EMT and EGFR-TKI Resistance in Gallbladder Cancer. International Journal of Molecular Sciences, 24(15), 12269. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit Monoclonal Antibody (Biotinylated) | Cell Signaling Technology [cellsignal.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. biocompare.com [biocompare.com]
- 10. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Erk Antibody Comparison Table | Cell Signaling Technology [cellsignal.com]
- 14. Cell Signaling Technology Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Fisher Scientific [fishersci.com]
- 15. Therapeutic Targeting of the IGF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Selectivity: The Small Molecule Inhibitor AEW-541 versus Monoclonal Antibodies Targeting IGF-1R
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) has emerged as a critical node in tumor cell proliferation, survival, and resistance to treatment.[1] Consequently, a significant focus has been placed on developing therapeutic agents that can effectively and selectively inhibit this pathway. This guide provides an in-depth, objective comparison of two major classes of IGF-1R inhibitors: the small molecule tyrosine kinase inhibitor, AEW-541, and a panel of therapeutic monoclonal antibodies. By examining their distinct mechanisms of action, selectivity profiles, and the experimental methodologies used for their characterization, this document aims to equip researchers with the critical insights needed to make informed decisions in their drug discovery and development endeavors.
Introduction to IGF-1R and Its Therapeutic Targeting
The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligands IGF-1 and IGF-2, initiates a signaling cascade crucial for cell growth and survival.[1] Dysregulation of the IGF-1R pathway is a common feature in a multitude of cancers, making it a prime target for therapeutic intervention. Two principal strategies have been employed to disrupt this signaling axis: small molecule inhibitors that target the intracellular kinase domain and monoclonal antibodies that block the extracellular ligand-binding domain.
This guide will focus on a comparative analysis of AEW-541, a representative small molecule inhibitor, against a cohort of well-characterized anti-IGF-1R monoclonal antibodies, including Ganitumab (AMG 479) , Figitumumab (CP-751,871) , Cixutumumab (IMC-A12) , and Dalotuzumab (MK-0646) .
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between AEW-541 and monoclonal antibodies lies in their mechanism of inhibiting IGF-1R signaling. This distinction has profound implications for their biological activity and selectivity.
AEW-541: An Intracellular Gatekeeper
AEW-541 is a pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[2] By binding to the ATP-binding pocket of the kinase domain, AEW-541 prevents the autophosphorylation of the receptor, a critical step in initiating downstream signaling.[2] This blockade effectively halts the propagation of signals through key pathways such as the PI3K/Akt and MAPK pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on IGF-1R signaling.[3]
Figure 1: Mechanism of AEW-541 Inhibition.
Monoclonal Antibodies: Extracellular Guardians
In contrast, monoclonal antibodies exert their inhibitory effects at the cell surface. These large glycoprotein molecules bind with high affinity and specificity to the extracellular domain of IGF-1R, preventing the binding of its natural ligands, IGF-1 and IGF-2.[4][5][6] This ligand blockade is the primary mechanism of action for antibodies like ganitumab, figitumumab, cixutumumab, and dalotuzumab. Furthermore, many of these antibodies, particularly those of the IgG1 subclass like cixutumumab and dalotuzumab, can induce the internalization and subsequent degradation of the IGF-1R, leading to a reduction in the total number of receptors on the cell surface.[5][7][8] Some may also elicit antibody-dependent cell-mediated cytotoxicity (ADCC).[5]
Figure 2: Mechanism of Monoclonal Antibody Inhibition.
A Deep Dive into Selectivity: Precision in Action
Selectivity is a paramount consideration in drug development, as it directly influences both efficacy and safety. The distinct molecular nature of AEW-541 and monoclonal antibodies results in fundamentally different selectivity profiles.
AEW-541: Kinase Selectivity Profile
As a small molecule inhibitor targeting a conserved ATP-binding pocket, the selectivity of AEW-541 is a critical parameter. Its primary off-target concern is the highly homologous Insulin Receptor (IR), which shares significant sequence and structural similarity in its kinase domain.
Experimental data indicates that AEW-541 exhibits a notable degree of selectivity for IGF-1R over the Insulin Receptor. In cellular assays, NVP-AEW541 was found to be 27-fold more potent at inhibiting the native IGF-1R compared to the native InsR.[2]
| Target | IC50 (in cells) | Selectivity (over InsR) | Reference |
| IGF-1R | 0.086 µM | 27-fold | [2] |
| InsR | 2.3 µM | - | [2] |
Table 1: Cellular Selectivity of AEW-541
While this demonstrates good selectivity between these two closely related receptors, a comprehensive understanding of AEW-541's off-target effects would necessitate screening against a broad panel of kinases. Such data is crucial for predicting potential side effects and for interpreting cellular phenotypes. The lack of publicly available broad kinase panel data for AEW-541 represents a knowledge gap in its complete selectivity profile.
Monoclonal Antibodies: Exquisite Target Specificity
Monoclonal antibodies are renowned for their exceptional specificity, a direct consequence of their large, complex binding interfaces. The anti-IGF-1R antibodies discussed here are designed to recognize unique epitopes on the extracellular domain of IGF-1R, with minimal to no cross-reactivity with the Insulin Receptor. This high degree of specificity is a major advantage, as it significantly reduces the likelihood of off-target effects related to the inhibition of other receptors.
The binding affinities of these monoclonal antibodies for IGF-1R are typically in the sub-nanomolar to low nanomolar range, indicative of their high potency and specificity.
| Monoclonal Antibody | Binding Affinity (KD) | Reference |
| Ganitumab (AMG 479) | 0.22 nM | [9] |
| Cixutumumab (IMC-A12) | 0.04 nM | [7] |
| Figitumumab (CP-751,871) | Similar affinity to IGF-1 | [10] |
| Dalotuzumab (MK-0646) | High affinity | [8][11] |
Table 2: Binding Affinities of Anti-IGF-1R Monoclonal Antibodies
The exquisite selectivity of monoclonal antibodies is a key differentiator from small molecule inhibitors. Their mechanism of action, which does not involve the conserved ATP-binding pocket, inherently limits their potential for off-target kinase inhibition.
Experimental Protocols for Assessing Selectivity
The determination of inhibitor selectivity relies on a suite of robust and well-validated experimental techniques. Below are detailed protocols for key assays used to characterize both small molecule inhibitors and monoclonal antibodies.
In Vitro Kinase Assay for Small Molecule Inhibitors
This protocol outlines a radiometric assay to determine the IC50 of a small molecule inhibitor against a specific kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant kinase (e.g., IGF-1R)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test inhibitor (e.g., AEW-541) at various concentrations
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the inhibitor in the kinase reaction buffer.
-
In a microtiter plate, add the kinase, substrate, and inhibitor solution to each well.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: In Vitro Kinase Assay Workflow.
Western Blot for IGF-1R Phosphorylation
This protocol describes how to assess the ability of an inhibitor to block ligand-induced autophosphorylation of IGF-1R in a cellular context.
Objective: To qualitatively or semi-quantitatively measure the inhibition of IGF-1R phosphorylation in response to an inhibitor.
Materials:
-
Cancer cell line expressing IGF-1R (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor (AEW-541 or monoclonal antibody)
-
IGF-1 ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R, and anti-loading control (e.g., β-actin)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent or fluorescent detection reagents and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time.
-
Stimulate the cells with IGF-1 for a short period (e.g., 10-15 minutes) to induce IGF-1R phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Strip the membrane and re-probe with antibodies against total IGF-1R and a loading control to ensure equal protein loading.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol details the use of SPR to determine the binding kinetics (kon, koff) and affinity (KD) of a monoclonal antibody to its target receptor.
Objective: To quantitatively measure the association and dissociation rates of an antibody to its target, thereby determining its binding affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant purified IGF-1R extracellular domain (ligand)
-
Monoclonal antibody (analyte) at various concentrations
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Immobilize the IGF-1R ligand onto the sensor chip surface using amine coupling chemistry.
-
Inject a series of concentrations of the monoclonal antibody analyte over the ligand-immobilized surface and a reference surface (without ligand) to obtain sensorgrams.
-
After each analyte injection, inject the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between analyte injections using the appropriate regeneration solution to remove bound antibody.
-
Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Figure 4: Surface Plasmon Resonance (SPR) Workflow.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that a small molecule inhibitor binds to its intended target within intact cells.
Objective: To assess the target engagement of a small molecule inhibitor by measuring its effect on the thermal stability of the target protein.
Materials:
-
Cancer cell line expressing the target protein (IGF-1R)
-
Test inhibitor (e.g., AEW-541)
-
Cell culture medium
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot or ELISA reagents for detecting the target protein
Procedure:
-
Treat cultured cells with the inhibitor or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermocycler to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion: Choosing the Right Tool for the Job
The choice between a small molecule inhibitor like AEW-541 and a monoclonal antibody for targeting IGF-1R depends on a multitude of factors, including the specific research question, the desired therapeutic modality, and the acceptable risk-benefit profile.
AEW-541 offers the advantages of being a small molecule, which typically translates to oral bioavailability and the ability to penetrate cell membranes to access the intracellular kinase domain. Its selectivity for IGF-1R over the insulin receptor is a key feature, though a comprehensive off-target kinase profile is necessary for a complete understanding of its specificity.
Monoclonal antibodies , on the other hand, provide unparalleled specificity for the extracellular domain of IGF-1R, minimizing the risk of off-target kinase inhibition. Their mechanism of action, which includes ligand blockade and receptor downregulation, offers a distinct therapeutic approach. However, their large size necessitates intravenous administration and can limit their ability to penetrate dense tumor tissues.
Ultimately, both AEW-541 and anti-IGF-1R monoclonal antibodies are valuable tools in the arsenal of cancer researchers. A thorough understanding of their respective selectivity profiles, mechanisms of action, and the experimental methodologies used to characterize them is essential for advancing the development of effective and safe cancer therapies.
References
- Beltran, P. J., et al. (2011). IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice. Journal of Endocrinology, 211(3), 291-301.
- Le-Rademacher, J., et al. (2012). Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance. World Journal of Gastroenterology, 18(36), 5069–5080.
- Garcia-Echeverria, C., et al. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase. Cancer Cell, 5(3), 231-239.
- Beltran, P. J., et al. (2011). IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice. Journal of Endocrinology, 211(3), 291-301.
- Cohen, B. D., et al. (2013). Epitope-specific mechanisms of IGF1R inhibition by ganitumab. PLoS One, 8(2), e55135.
- Qu, X., et al. (2017). Update of IGF-1 receptor inhibitor (ganitumab, dalotuzumab, cixutumumab, teprotumumab and figitumumab) effects on cancer therapy. Oncotarget, 8(17), 29501–29518.
- Rich, R. L., & Myszka, D. G. (2000). Survey of the year 2000 commercial optical biosensor literature. Journal of Molecular Recognition, 14(5), 273-294.
- Villa-Morales, M., & Fernandez-Piqueras, J. (2012). Intrinsic resistance to cixutumumab is conferred by distinct isoforms of the insulin receptor. PLoS One, 7(3), e31743.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Qu, X., et al. (2017). Update of IGF-1 receptor inhibitor (ganitumab, dalotuzumab, cixutumumab, teprotumumab and figitumumab) effects on cancer therapy. Oncotarget, 8(17), 29501–29518.
- Krawczyk, P. A., & Kowalski, D. M. (2011). Assessing the inhibitory potential of kinase inhibitors in vitro: major pitfalls and suggestions for improving comparability of data using CK1 inhibitors as an example. International Journal of Molecular Sciences, 22(16), 8585.
- Gualberto, A., & Pollak, M. (2009). Inhibition of insulin-like growth factor receptor: end of a targeted therapy?. Journal of the National Cancer Institute, 101(21), 1446-1449.
-
ResearchGate. (2016). How to detect IGF-1R phosphorylation by western blot?. Retrieved from [Link]
- Juergens, H., et al. (2011). Preliminary efficacy of the anti-insulin–like growth factor type 1 receptor antibody figitumumab in patients with refractory Ewing sarcoma. Journal of Clinical Oncology, 29(32), 4290-4296.
- Haluska, P., et al. (2012). Cixutumumab.
- Vorobyeva, A., et al. (2018). Preclinical evaluation of a new format of 68Ga- and 111In-labeled Affibody molecule ZIGF-1R:4551 for the visualization of IGF-1R expression in malignant tumors using PET and SPECT. Molecules, 23(11), 2821.
- De Crescenzo, G., et al. (2006). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Methods in Molecular Biology, 340, 269-287.
-
Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
- Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Protein kinases as drug targets. John Wiley & Sons.
-
G-protein-coupled-receptor.com. (n.d.). IC50 values for NVP-AEW541, PI3K and MAPKK inhibitors in pancreatic... Retrieved from [Link]
-
Cytiva. (n.d.). Biacore SPR assay application guide. Retrieved from [Link]
- Macaulay, V. M., et al. (2023). IGF-1R targeting in cancer – does sub-cellular localization matter?. Journal of Experimental & Clinical Cancer Research, 42(1), 273.
- Cohen, B. D., et al. (2013). Epitope-specific mechanisms of IGF1R inhibition by ganitumab. PLoS One, 8(2), e55135.
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
- Higgins, B., et al. (2011). A phase I pharmacokinetic and pharmacodynamic study of dalotuzumab (MK-0646), an anti-insulin-like growth factor-1 receptor monoclonal antibody, in patients with advanced solid tumors. Clinical Cancer Research, 17(19), 6304-6312.
- Haluska, P., et al. (2009). Safety, tolerability, and pharmacokinetics of the anti-IGF-1R monoclonal antibody figitumumab in patients with refractory adrenocortical carcinoma. Cancer Chemotherapy and Pharmacology, 65(4), 765-773.
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Nicoya. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]
- Garon, E. B., et al. (2014). Combination of the mTOR inhibitor ridaforolimus and the anti-IGF1R monoclonal antibody dalotuzumab: preclinical characterization and phase I clinical trial. Clinical Cancer Research, 20(13), 3436-3446.
-
Creative Biolabs. (n.d.). Cixutumumab Overview. Retrieved from [Link]
-
Uniurb. (n.d.). Fluorescence‐Based Multiplex Western Blot to Simultaneously Detect the Insulin‐Like Growth Factor‐1 (IGF‐1) Isoforms. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
ResearchGate. (n.d.). (A) Western blot analysis of IGF-1R processing in WT and transgenic... Retrieved from [Link]
-
JoVE. (2023, February 9). Target Engagement in Adherent Cells Quantification | Protocol Preview [Video]. YouTube. [Link]
- Olmos, D., et al. (2010). Safety, pharmacokinetics, and preliminary activity of the anti-IGF-1R antibody figitumumab (CP-751,871) in patients with sarcoma and Ewing's sarcoma: a phase 1 expansion cohort study. The Lancet Oncology, 11(2), 129-135.
-
Wikipedia. (2023, November 29). Cixutumumab. In Wikipedia. [Link]
Sources
- 1. Update of IGF-1 receptor inhibitor (ganitumab, dalotuzumab, cixutumumab, teprotumumab and figitumumab) effects on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epitope-Specific Mechanisms of IGF1R Inhibition by Ganitumab | PLOS One [journals.plos.org]
- 5. Cixutumumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. Safety, pharmacokinetics, and preliminary activity of the anti-IGF-1R antibody figitumumab (CP-751,871) in patients with sarcoma and Ewing’s sarcoma: a phase 1 expansion cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cixutumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of the mTOR Inhibitor Ridaforolimus and the Anti-IGF1R Monoclonal Antibody Dalotuzumab: Preclinical Characterization and Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preliminary Efficacy of the Anti-Insulin–Like Growth Factor Type 1 Receptor Antibody Figitumumab in Patients With Refractory Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I pharmacokinetic and pharmacodynamic study of dalotuzumab (MK-0646), an anti-insulin-like growth factor-1 receptor monoclonal antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating p-IGF-1R Reduction Post-AEW-541 Treatment
Executive Summary
AEW-541 (NVP-AEW541) is a pyrrolo[2,3-d]pyrimidine derivative acting as a small-molecule tyrosine kinase inhibitor (TKI).[1][2][3][4] Unlike dual inhibitors (e.g., OSI-906) that equipotently block both Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR), AEW-541 distinguishes itself through a cellular selectivity window . It exhibits an IC50 of ~86 nM for IGF-1R versus ~2.3 µM for IR in cell-based assays.[1]
This guide outlines the rigorous validation of AEW-541 efficacy, focusing on the specific reduction of phosphorylated IGF-1R (p-IGF-1R) at the activation loop tyrosines (Tyr1131/1135/1136).
Part 1: Mechanistic Grounding & Comparative Analysis
Mechanism of Action
AEW-541 functions as an ATP-competitive inhibitor. It binds to the kinase domain of the IGF-1R beta-subunit, preventing the autophosphorylation required to recruit downstream effectors like IRS-1 and Shc.
Figure 1: IGF-1R Signaling & AEW-541 Inhibition Logic
Caption: AEW-541 competitively occupies the ATP-binding pocket, preventing the autophosphorylation cascade essential for downstream signaling.
Comparative Analysis: Why Choose AEW-541?
Researchers often select AEW-541 over OSI-906 when the specific contribution of IGF-1R (independent of Insulin Receptor) is the variable of interest.
| Feature | AEW-541 (NVP-AEW541) | OSI-906 (Linsitinib) | AG1024 |
| Primary Class | Selective IGF-1R TKI | Dual IGF-1R / IR TKI | Tyrphostin TKI |
| Cellular IC50 (IGF-1R) | ~86 nM | ~35 nM | ~7 µM |
| Cellular IC50 (IR) | ~2.3 µM | ~75 nM | > 50 µM |
| Selectivity Ratio | ~27-fold (IGF-1R > IR) | ~1:1 (Equipotent) | Moderate |
| Stability | High (Suitable for in vivo) | High (Clinical grade) | Low (Oxidizes rapidly) |
| Best Application | Dissecting IGF-1R vs. IR function | Total blockade of IGF/Insulin axis | Historical reference only |
Part 2: Experimental Validation Protocol
The "Self-Validating" Workflow
To prove AEW-541 is working, you cannot simply treat cells and blot. You must induce a signal spike (IGF-1 stimulation) and demonstrate that AEW-541 blunts this spike in a dose-dependent manner.
Figure 2: Validation Workflow
Caption: Sequential workflow ensuring basal signal suppression (Starvation) and capture of peak inhibition (Stimulation).
Detailed Step-by-Step Protocol
1. Cell Preparation & Starvation[5]
-
Rationale: Serum contains IGF-1 and Insulin. Without starvation, basal phosphorylation is high and variable, masking the inhibitory effect of AEW-541.
-
Protocol:
-
Seed cells to reach 70-80% confluence.
-
Wash 2x with PBS.
-
Incubate in serum-free media (e.g., DMEM + 0.1% BSA) for 12–24 hours.
-
2. Drug Treatment (The Selectivity Window)
-
Rationale: AEW-541 requires time to permeate the membrane and occupy the kinase pocket before the ligand arrives.
-
Dosing Strategy:
-
Low Dose (0.1 - 0.5 µM): Should inhibit IGF-1R but spare IR.
-
High Dose (> 5 µM): Will likely inhibit both (loss of selectivity).
-
-
Protocol: Add AEW-541 to the starvation media. Incubate for 1 to 3 hours at 37°C.
-
Control: DMSO vehicle control is mandatory.
-
3. Ligand Stimulation[6]
-
Rationale: You are measuring the prevention of phosphorylation. You must attempt to trigger the receptor to prove the drug blocked it.
-
Protocol:
-
Add Recombinant Human IGF-1 (final conc: 50–100 ng/mL) directly to the media containing the drug.
-
Incubate for exactly 10–15 minutes . (Phosphorylation peaks rapidly and then degrades via phosphatases or internalization).
-
4. Lysis & Protein Preservation
-
Rationale: Kinases are fast; phosphatases are faster. If you lyse without inhibition, p-IGF-1R signal will vanish in seconds.
-
Protocol:
-
Place plates on ice immediately. Aspirate media.
-
Wash 1x with ice-cold PBS (containing 1mM Sodium Orthovanadate).
-
Lyse in RIPA buffer supplemented with:
-
Protease Inhibitors: (e.g., Aprotinin, Leupeptin).
-
Phosphatase Inhibitors (Crucial): 1 mM Sodium Orthovanadate (Na3VO4) + 10 mM Sodium Fluoride (NaF).
-
-
5. Western Blot Detection[2][6][7][8]
-
Target: Phospho-IGF-1R β (Tyr1131) or (Tyr1135/1136).
-
Loading Control: Total IGF-1R β (Must demonstrate that protein levels didn't change, only phosphorylation did).
-
Secondary Control: GAPDH or Actin.
Part 3: Troubleshooting & Scientific Integrity (E-E-A-T)
The Antibody Cross-Reactivity Trap
Critical Insight: The kinase domains of IGF-1R and Insulin Receptor (IR) share ~84% homology. The phosphorylation sites (Tyr1131/1135/1136 in IGF-1R) are 100% homologous to the IR equivalents (Tyr1146/1150/1151).
-
The Problem: Most commercial "p-IGF-1R" antibodies also detect p-IR.
-
The Solution:
-
Dose Validation: If you see inhibition at 100 nM AEW-541, it is likely IGF-1R. If you only see inhibition at 5 µM, you may be observing IR inhibition or off-target effects.
-
IP-Western: Immunoprecipitate with an IGF-1R specific antibody first (which pulls down only IGF-1R), then blot with the generic anti-phospho-tyrosine (4G10) or the p-IGF-1R/IR antibody. This isolates the IGF-1R signal physically before detection.
-
Expected Results Table
When validating, your data should resemble this trend:
| Condition | IGF-1 Stimulation | AEW-541 (0.5 µM) | p-IGF-1R Signal | Total IGF-1R Signal |
| Basal | (-) | (-) | Low / None | High |
| Stimulated | (+) | (-) | High (Peak) | High |
| Treated | (+) | (+) | Reduced (>80%) | High |
| Vehicle | (+) | DMSO | High | High |
References
-
Garcia-Echeverria, C., et al. (2004). "In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase."[1][2][3] Cancer Cell.
- Seminal paper defining the IC50 and selectivity profile of AEW-541.
-
Mulvihill, M. J., et al. (2009). "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[4] Future Medicinal Chemistry.
- Provides comparative data for the dual inhibitor altern
-
Cell Signaling Technology. "Phospho-IGF-I Receptor β (Tyr1131)/Insulin Receptor β (Tyr1146) Antibody."
- Reference for antibody cross-reactivity and homology (Note: Search product #3021 or similar for specific
- Chong, C. R., et al. (2006). "IGF-1 receptor signaling is necessary for the biological effects of IGF-1 on vascular smooth muscle cells." Journal of Cellular Physiology.
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-IR/IGF1R beta (Tyr1135, Tyr1136, Tyr1150, Tyr1151) Recombinant Rabbit Monoclonal Antibody (S | Invitrogen (MA5-15148) [thermofisher.com]
- 8. biocompare.com [biocompare.com]
Technical Comparison: AEW-541 vs. Standard Cytotoxic Agents
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Cytotoxicity Benchmarks, Mechanistic Divergence, and Synergistic Protocols
Executive Summary: The Shift to Targeted Modulation
In the landscape of oncology drug development, AEW-541 represents a pivot from non-specific "sledgehammer" cytotoxicity to precision kinase inhibition. While standard chemotherapies like Doxorubicin (anthracycline) and Vincristine (vinca alkaloid) exhibit picomolar to nanomolar potency through direct DNA damage or microtubule destabilization, they lack selectivity, leading to high systemic toxicity.
AEW-541 is a pyrrolo[2,3-d]pyrimidine derivative designed to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) .[1][2] Unlike cytotoxic agents that kill rapidly dividing cells indiscriminately, AEW-541 functions primarily as a cytostatic modulator and sensitizer . Its value lies not in outperforming chemotherapy in absolute IC50 potency, but in dismantling the survival signaling (PI3K/AKT) that confers resistance to those chemotherapies.
Mechanistic Divergence
To understand the experimental data, one must first distinguish the targets. Standard agents strike the structural machinery of the cell; AEW-541 strikes the command center.
Comparative Mechanism Table
| Feature | AEW-541 | Doxorubicin | Vincristine |
| Primary Target | IGF-1R Tyrosine Kinase (ATP binding site) | Topoisomerase II / DNA | Tubulin (Microtubules) |
| Action | Inhibits autophosphorylation; blocks PI3K/AKT & MAPK | DNA intercalation; strand breaks | Inhibits mitotic spindle formation |
| Cell Cycle Effect | G1 Phase Arrest | G2/M Arrest (mostly) | M Phase Arrest |
| Selectivity | High (IGF-1R > InsR by ~27-fold) | Low (All dividing cells) | Low (All dividing cells) |
| Primary Outcome | Cytostasis / Apoptosis (context-dependent) | Apoptosis / Necrosis | Apoptosis (Mitotic catastrophe) |
Pathway Visualization: IGF-1R Blockade vs. Cytotoxic Entry
The following diagram illustrates where AEW-541 intercepts survival signaling compared to where standard chemotherapy inflicts damage.
Figure 1: Mechanism of Action. AEW-541 blocks the IGF-1R ATP binding pocket, preventing the activation of AKT. Crucially, AKT normally promotes DNA repair and survival; by inhibiting AKT, AEW-541 prevents the cell from repairing the damage caused by standard chemotherapy (Dox/Vin).
Quantitative Benchmarking
The following data aggregates IC50 values from key studies involving Ewing Sarcoma (a model for IGF-1R dependency) and Breast Cancer cell lines.
Critical Insight: Do not expect AEW-541 to have a lower IC50 than Vincristine. Its potency is in the micromolar range, whereas Vincristine is in the nanomolar range. The metric of success for AEW-541 is the Combination Index (CI) , not the single-agent IC50.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Tissue Origin | AEW-541 (Targeted) | Doxorubicin (Cytotoxic) | Vincristine (Cytotoxic) | Ref |
| SK-N-MC | Ewing Sarcoma | 0.4 - 0.8 µM | ~0.05 µM | ~0.002 µM | [1, 3] |
| TC-71 | Ewing Sarcoma | ~1.2 µM | ~0.15 µM | ~0.005 µM | [1] |
| MCF-7 | Breast Cancer | 0.162 µM | ~0.30 µM | N/A | [2] |
| A673 | Ewing Sarcoma | > 1.0 µM | 0.085 µM | 0.001 µM | [4] |
| Selectivity | High (IGF-1R specific) | None (General toxicity) | None (General toxicity) |
Table 2: Synergy Benchmarks (Combination Index)
CI < 1.0 indicates Synergy; CI = 1.0 is Additive; CI > 1.0 is Antagonistic.
| Combination | Cell Line | CI Value | Interpretation |
| AEW-541 + Vincristine | SK-N-MC | 0.3 - 0.6 | Strong Synergy |
| AEW-541 + Doxorubicin | TC-71 | 0.4 - 0.7 | Synergy |
| AEW-541 + Gemcitabine | Biliary Tract | < 0.8 | Synergy (Low conc.) |
Experimental Protocols
To replicate these benchmarks, precise experimental design is required. The following protocols are engineered for reproducibility and self-validation.
Protocol A: High-Throughput Cytotoxicity Screening (MTT/MTS)
Objective: Determine single-agent IC50 values.
-
Seeding Optimization (Day 0):
-
Seed cells (e.g., SK-N-MC) at 3,000–5,000 cells/well in 96-well plates.
-
Validation: Run a standard curve of cell number vs. absorbance to ensure the assay remains within the linear dynamic range at 72h (avoid over-confluence).
-
Incubate for 24 hours to allow attachment.
-
-
Drug Preparation (Day 1):
-
Treatment:
-
Add 100 µL of drug solution per well.
-
Include Vehicle Control (Media + 0.5% DMSO) and Blank (Media only).
-
-
Readout (Day 4 - 72h post-treatment):
-
Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours at 37°C.
-
Solubilize formazan crystals (DMSO or SDS/HCl).
-
Read absorbance at 570 nm (reference 630 nm).
-
-
Calculation:
-
Normalize to Vehicle Control (100% viability).
-
Fit data to a 4-parameter logistic (4PL) regression model to calculate IC50.
-
Protocol B: Synergy Assessment (Chou-Talalay Method)
Objective: Calculate Combination Index (CI) for AEW-541 + Chemo.
Workflow Visualization:
Figure 2: Synergy Workflow. The key to accurate CI values is treating cells at a constant ratio based on their individual IC50s (e.g., if IC50 of AEW is 1µM and Dox is 0.1µM, mix at 10:1 ratio).
Detailed Steps:
-
Matrix Design: Based on Protocol A, establish the IC50 for AEW-541 and the Chemotherapy agent.
-
Ratios: Prepare mixtures at equipotent ratios (e.g., IC50_A + IC50_B). Create a dilution series (0.25x, 0.5x, 1x, 2x, 4x of the IC50).
-
Execution: Treat cells with:
-
AEW-541 alone (dilution series).
-
Chemo alone (dilution series).
-
Combination (dilution series).[5]
-
-
Analysis: Use the median-effect equation:
Where is fraction affected, is dose, and is median-effect dose.-
Validation: A CI < 0.9 is statistically significant synergy. CI 0.9–1.1 is additive.
-
References
-
Scotlandi, K., et al. (2005). Antitumor activity of the insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 in musculoskeletal tumors. Cancer Research.
-
MedChemExpress. (n.d.). NVP-AEW541 Product Comparison and IC50 Data.
-
Garofalo, C., et al. (2011). Efficacy of and resistance to anti-IGF-1R therapies in Ewing's sarcoma is dependent on insulin receptor signaling. Oncogene.[6][7]
-
Selleck Chemicals. (n.d.). NVP-AEW541 Biological Activity and Cytotoxicity Benchmarks.[7]
-
Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.
Sources
- 1. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vincristine, Ifosfamide, and Doxorubicin for Initial Treatment of Ewing Sarcoma in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic growth inhibition of human pancreatic cancer cells following treatment with a combination of ErbB family blocker afatinib and IGF-IR inhibitor NVP-AEW541 - OAK Open Access Archive [oak.novartis.com]
Confirming In Vivo Tumor Regression with NVP-AEW541: A Comparative Guide for Preclinical Research
For researchers in oncology drug development, the ultimate validation of a therapeutic candidate lies in its ability to shrink tumors in a living organism. This guide provides an in-depth, technical comparison of NVP-AEW541, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), for confirming in vivo tumor regression. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and compare its performance with alternative therapeutic strategies, supported by preclinical data.
The Rationale: Targeting the IGF-1R Signaling Axis
The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and differentiation.[1][2][3] In a multitude of cancers, including sarcomas, breast cancer, and neuroblastoma, this pathway is often hijacked to drive malignant growth and metastasis.[2][3][4] Ligand binding (IGF-1 or IGF-2) to the IGF-1R triggers a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K-Akt and Ras-MAPK pathways.[2][3] These pathways, in turn, promote cell cycle progression and inhibit apoptosis, creating a favorable environment for tumor expansion.[2]
NVP-AEW541 is a small molecule inhibitor that selectively targets the ATP-binding pocket of the IGF-1R kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.[4][5] Its selectivity for IGF-1R over the closely related insulin receptor (InsR) is a key attribute, minimizing off-target effects.[4] The central hypothesis underpinning its use is that by disrupting this crucial signaling nexus, NVP-AEW541 can effectively induce tumor growth arrest and, in some cases, regression.
Figure 1: Simplified IGF-1R signaling pathway and the inhibitory action of NVP-AEW541.
Experimental Blueprint: A Step-by-Step Protocol for an In Vivo Xenograft Study
This protocol outlines a robust, self-validating workflow for assessing the in vivo efficacy of NVP-AEW541 using a subcutaneous xenograft model. The causality behind each step is explained to ensure experimental integrity.
Cell Line Selection and Preparation
-
Rationale: The choice of cell line is paramount and should be driven by evidence of IGF-1R pathway dependency. Cell lines with high IGF-1R expression and demonstrated sensitivity to NVP-AEW541 in vitro are ideal candidates.[6]
-
Protocol:
-
Culture a suitable cancer cell line (e.g., TC-71 for Ewing's sarcoma, HT29 for colorectal cancer) under standard conditions.[6][7]
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the final cell pellet in a 1:1 mixture of serum-free media and Matrigel or Cultrex BME at a concentration of 1-10 x 10^6 cells per 100 µL. The extracellular matrix helps to establish a supportive microenvironment for tumor growth.
-
Animal Model and Tumor Implantation
-
Rationale: Immunocompromised mice (e.g., athymic nude or NSG mice) are essential to prevent rejection of the human tumor xenograft.[8] Subcutaneous implantation in the flank is a common and easily measurable site.[8][9]
-
Protocol:
-
Acclimate 6-8 week old female athymic nude mice for at least one week.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 25-gauge needle.[9]
-
Tumor Growth Monitoring and Study Initiation
-
Rationale: Regular monitoring of tumor growth is crucial for randomizing animals into treatment groups and establishing a baseline.[9] Treatment should commence when tumors reach a palpable and measurable size to ensure the study is not initiated on microscopic disease.[8]
-
Protocol:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.[9]
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.[10]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
NVP-AEW541 Administration and Dosing Regimen
-
Rationale: NVP-AEW541 is orally bioavailable.[4] The dosing regimen should be based on prior pharmacokinetic and pharmacodynamic studies to maintain a therapeutic concentration. A twice-daily administration is often employed to sustain pathway inhibition.[11]
-
Protocol:
-
Prepare NVP-AEW541 in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose / 0.5% Tween 80 in water).
-
Administer NVP-AEW541 orally via gavage at a dose of 50 mg/kg twice daily.[11]
-
The control group should receive the vehicle only, following the same administration schedule.
-
Treat the animals for a predefined period, typically 14-21 days.
-
Efficacy Evaluation and Endpoint Analysis
-
Rationale: The primary endpoint is the inhibition of tumor growth, which can be assessed by comparing tumor volumes between treated and control groups. Secondary endpoints can include body weight monitoring for toxicity and pharmacodynamic analysis of tumor tissue to confirm target engagement.[12]
-
Protocol:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., snap-freezing for Western blotting, formalin-fixation for immunohistochemistry).[10]
-
Analyze tumor lysates by Western blot for phosphorylated IGF-1R and downstream effectors like Akt to confirm target inhibition.
-
Figure 2: Experimental workflow for an in vivo xenograft study with NVP-AEW541.
Comparative Analysis: NVP-AEW541 vs. Alternative Strategies
While NVP-AEW541 has demonstrated significant preclinical activity, it is important to consider its performance in the context of other therapeutic modalities targeting the IGF-1R pathway or alternative oncogenic drivers.
| Therapeutic Agent | Mechanism of Action | Key In Vivo Findings | Potential Advantages | Potential Disadvantages |
| NVP-AEW541 | Small molecule inhibitor of IGF-1R kinase | Significant tumor growth inhibition in fibrosarcoma, Ewing's sarcoma, and neuroblastoma xenografts.[4][6][11] Can induce apoptosis and cell cycle arrest.[6][13] | Oral bioavailability.[4] Selectivity for IGF-1R over InsR.[4] | Potential for off-target effects and toxicity at higher doses.[14] Development was not pursued for clinical use due to toxicity.[14] |
| Monoclonal Antibodies (e.g., Figitumumab, Ganitumab) | Bind to the extracellular domain of IGF-1R, blocking ligand binding and inducing receptor downregulation. | Demonstrated antitumor activity in preclinical models and some clinical efficacy in sarcoma patients.[1] | High specificity for IGF-1R. Long half-life allowing for less frequent dosing. | Intravenous administration required. Potential for development of neutralizing antibodies. |
| Dual IGF-1R/InsR Inhibitors (e.g., OSI-906) | Small molecule inhibitors targeting both IGF-1R and the insulin receptor. | Potent antitumor activity in various preclinical models. | May overcome resistance mediated by InsR signaling. | Increased risk of metabolic side effects such as hyperglycemia due to InsR inhibition. |
| Combination Therapy (e.g., NVP-AEW541 + Vincristine) | Targets both the IGF-1R pathway and another oncogenic process (e.g., microtubule dynamics). | Synergistic tumor growth inhibition observed in Ewing's sarcoma xenografts.[6][15] | Potential to overcome resistance and enhance efficacy. May allow for lower doses of each agent, reducing toxicity. | Increased complexity of dosing and potential for overlapping toxicities. |
Concluding Remarks for the Practicing Scientist
NVP-AEW541 has proven to be a valuable research tool for elucidating the role of the IGF-1R signaling pathway in cancer and for demonstrating the therapeutic potential of its inhibition. The in vivo experimental framework provided here offers a robust methodology for confirming tumor regression with this and similar compounds. While NVP-AEW541 itself did not progress to widespread clinical use, the insights gained from its preclinical evaluation continue to inform the development of next-generation IGF-1R inhibitors and combination strategies. The key to successful in vivo studies lies in a well-rationalized experimental design, meticulous execution, and a comprehensive analysis of both efficacy and pharmacodynamic endpoints.
References
-
García-Echeverría, C., Pearson, M. A., Marti, A., Meyer, T., Mestan, J., Zimmermann, J., Gao, J., Brueggen, J., Capraro, H. G., Cozens, R., Evans, D. B., Fabbro, D., Furet, P., Porta, D. G., Liebetanz, J., Martiny-Baron, G., Ruetz, S., & Hofmann, F. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase. Cancer Cell, 5(3), 231–239. [Link]
-
The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. (2022). International Journal of Molecular Sciences, 23(16), 9349. [Link]
-
NVP-AEW541 blocked IGF/IGF-IR signals of GI cancer cell lines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Arcaro, A. (2013). Targeting the insulin-like growth factor-1 receptor in human cancer. Frontiers in Pharmacology, 4, 30. [Link]
-
Lee, S. J., & Lee, J. S. (2016). IGF-1 Receptor and Adhesion Signaling: An Important Axis in Determining Cancer Cell Phenotype and Therapy Resistance. Journal of Cancer Prevention, 21(3), 131–137. [Link]
-
Le-ssmann, S., Finter, J., Scheithauer, H., & Schultze, J. L. (2010). Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance. World Journal of Gastroenterology, 16(24), 2986–2995. [Link]
-
Scotlandi, K., Manara, M. C., Nicoletti, G., Lollini, P. L., Lukas, S., Benini, S., Croci, S., Baldini, N., & Picci, P. (2005). Antitumor Activity of the Insulin-Like Growth Factor-I Receptor Kinase Inhibitor NVP-AEW541 in Musculoskeletal Tumors. Cancer Research, 65(9), 3868–3876. [Link]
-
Tanno, B., Cesi, V., Vitali, R., Zollo, M., & Raschellà, G. (2006). Down-Regulation of Insulin-Like Growth Factor I Receptor Activity by NVP-AEW541 Has an Antitumor Effect on Neuroblastoma Cells In vitro and In vivo. Clinical Cancer Research, 12(22), 6763–6771. [Link]
-
Claret, L., Gupta, M., & Bruno, R. (2009). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 36(4), 327–342. [Link]
-
Osher, E., & Macaulay, V. M. (2015). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research, 21(20), 4546–4553. [Link]
-
Manara, M. C., Nicoletti, G., Zambelli, D., Lollini, P. L., Maira, S. M., Garcia-Echeverria, C., & Scotlandi, K. (2007). Preclinical In vivo Study of New Insulin-Like Growth Factor-I Receptor–Specific Inhibitor in Ewing's Sarcoma. Clinical Cancer Research, 13(4), 1322–1330. [Link]
-
Samani, A. A., Yakar, S., LeRoith, D., & Brodt, P. (2007). The role of the IGF system in cancer growth and metastasis: from mouse models to human tumors. Trends in Endocrinology & Metabolism, 18(2), 65–72. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. Retrieved February 9, 2026, from [Link]
-
The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. (2022). MDPI. Retrieved February 9, 2026, from [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved February 9, 2026, from [Link]
-
Riedemann, J., & Macaulay, V. M. (2006). Targeting the insulin-like growth factor 1 receptor (IGF1R) signaling pathway for cancer therapy. Expert Opinion on Therapeutic Targets, 10(4), 589–605. [Link]
-
Haluska, P., & Adjei, A. A. (2005). Targeting the IGF1R signaling pathway: Clinical implications. Cancer Research, 65(9 Supplement), 2005–2005. [Link]
-
Xenograft Services and PDX Protocols. (n.d.). Altogen Labs. Retrieved February 9, 2026, from [Link]
-
Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. [Link]
Sources
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
Biomarkers for Monitoring AEW-541 Therapeutic Response: A Comparative Technical Guide
Core Directive: The Precision Medicine Context
AEW-541 (NVP-AEW541) represents a pivotal tool in the study of the Insulin-like Growth Factor 1 Receptor (IGF-1R) axis. Unlike dual inhibitors that equipotently target the Insulin Receptor (IR), AEW-541 is a pyrrolo[2,3-d]pyrimidine derivative engineered for selectivity . This selectivity profile creates a unique demand for biomarkers that can distinguish between anti-tumor efficacy (IGF-1R inhibition) and metabolic toxicity (IR inhibition).
This guide moves beyond basic "efficacy" to provide a rigorous framework for monitoring AEW-541 activity using a tiered biomarker strategy: Proximal (Target Engagement), Distal (Pathway Modulation), and Adaptive (Resistance Mechanisms).
Mechanism of Action & Signaling Architecture
AEW-541 functions as an ATP-competitive inhibitor of the IGF-1R kinase domain.[1] Upon binding, it prevents the autophosphorylation of tyrosine residues (Tyr1131, Tyr1135, Tyr1136) within the activation loop. This blockade severs the link to the IRS-1/2 adaptors, thereby silencing the PI3K/Akt (survival) and MAPK/ERK (proliferation) cascades.
Visualization: The AEW-541 Signaling Blockade
The following diagram maps the precise intervention point of AEW-541 and the downstream nodes that serve as validation biomarkers.
Caption: Schematic of AEW-541 intervention. Red line indicates inhibition of ATP binding, preventing downstream phosphorylation of Akt and ERK.
Biomarker Stratification & Comparative Performance
To validate AEW-541 efficacy, researchers must differentiate between on-target effects and off-target metabolic disruption. The following table compares AEW-541 against other standard IGF-1R inhibitors, highlighting the specific biomarkers relevant to each.
Table 1: Comparative Profile of IGF-1R Inhibitors
| Feature | NVP-AEW541 | OSI-906 (Linsitinib) | BMS-754807 |
| Class | Selective TKI (Pyrrolopyrimidine) | Dual Inhibitor (IGF-1R / IR) | Dual Inhibitor (IGF-1R / IR) |
| IGF-1R IC50 (Cell-free) | ~150 nM | ~35 nM | ~1.8 nM |
| Selectivity (IGF-1R vs IR) | High (~27-fold cellular selectivity) | Low (Equipotent) | Low (Equipotent) |
| Proximal Biomarker | p-IGF-1R (Tyr1131/1135/1136) | p-IGF-1R & p-IR | p-IGF-1R & p-IR |
| Distal Biomarker | p-Akt (Ser473) > p-ERK | p-Akt & p-ERK | p-Akt & p-ERK |
| Metabolic Biomarker | Blood Glucose (Mild/Transient perturbation) | Blood Glucose (Significantly Elevated) | Blood Glucose (Significantly Elevated) |
| Resistance Marker | IR-A Upregulation | Insulin/IGF-1 Hypersecretion | IR/IGF-1R Mutation |
Expert Insight: While OSI-906 and BMS-754807 are more potent in cell-free assays, AEW-541's cellular selectivity makes it a superior tool for dissecting IGF-1R specific biology without the immediate confounding factor of massive insulin receptor blockade. Therefore, hyperglycemia is a toxicity marker for AEW-541, whereas it is an efficacy marker for dual inhibitors like OSI-906.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems. They include mandatory controls to distinguish between total protein degradation and phosphorylation inhibition.
Protocol A: In Vitro Phospho-Signaling Validation (Western Blot)
Objective: Quantify the reduction in Proximal (p-IGF-1R) and Distal (p-Akt) biomarkers.
-
Cell Preparation:
-
Seed cells (e.g., TC-71, SK-N-MC) at 70% confluence.
-
Starvation Step (Critical): Serum-starve cells for 24 hours to reduce basal phosphorylation noise.
-
-
Drug Treatment:
-
Treat with AEW-541 (0.1 – 5.0 µM) for 1-2 hours .
-
Control: DMSO vehicle.
-
-
Stimulation (The "Trigger"):
-
Stimulate with exogenous IGF-1 (50 ng/mL) for 15 minutes.
-
Note: Without this trigger, basal p-IGF-1R levels may be too low to detect inhibition.
-
-
Lysis & Preservation:
-
Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma) and Protease Inhibitors.
-
Validation: Perform BCA assay to normalize protein loading (30-50 µ g/lane ).
-
-
Immunoblotting Targets:
-
Primary: p-IGF-1Rβ (Tyr1135/1136) – Expect >80% reduction.
-
Secondary: p-Akt (Ser473) – Expect dose-dependent reduction.
-
Loading Control: Total IGF-1Rβ and Total Akt (Must remain unchanged).
-
Protocol B: Monitoring Resistance (The "Escape" Biomarker)
Objective: Detect the shift from IGF-1R dependency to IR-A dependency, a common resistance mechanism to AEW-541.
-
Chronic Exposure: Culture cells in increasing concentrations of AEW-541 over 4-8 weeks until resistant clones emerge.
-
Isoform Analysis (RT-PCR):
-
Extract RNA and perform RT-PCR using primers specific for IR-A (lacking Exon 11) vs IR-B (containing Exon 11).
-
Biomarker: A shift in the ratio towards IR-A indicates resistance.[2]
-
-
Functional Cross-Check:
-
Treat resistant cells with AEW-541 (IGF-1R selective) vs. OSI-906 (Dual inhibitor).
-
Result: Resistant cells will show continued survival in AEW-541 but sensitivity to OSI-906.
-
Experimental Workflow Visualization
This diagram illustrates the logical flow of a biomarker validation study for AEW-541, from treatment to data interpretation.
Caption: Logical workflow for validating AEW-541 response. Note the divergence at "Resistance" where proximal target is hit, but distal pathway remains active.
References
-
García-Echeverría, C., et al. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[3][4] Cancer Cell.[2] Link
-
Scotlandi, K., et al. (2005). Antitumor Activity of the Insulin-Like Growth Factor-I Receptor Kinase Inhibitor NVP-AEW541 in Musculoskeletal Tumors. Cancer Research.[5] Link
-
Tárnoki-Zách, J., et al. (2022). The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction. International Journal of Molecular Sciences. Link
-
Mulvihill, M. J., et al. (2009). Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor.[4] Future Medicinal Chemistry.[4] Link
-
Garofalo, C., et al. (2011). Resistance to anti-IGF-1R therapies in Ewing's sarcoma is dependent on insulin receptor signaling. Oncogene.[6] Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IGF-1R Inhibitor NVP-AEW541 Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers for monitoring antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to the Pharmacokinetics of AEW541 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to AEW541 and the IGF-1R Signaling Axis
AEW541 is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class, which demonstrates high selectivity for the IGF-1R tyrosine kinase. The IGF-1R signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.
Upon ligand binding (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, activating downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. These pathways, in turn, promote cell growth and survival. AEW541 exerts its anti-tumor effects by blocking the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its activity and downstream signaling.
Figure 1: Simplified diagram of the IGF-1R signaling pathway and the inhibitory action of AEW541.
Pharmacokinetics of AEW541 in Mouse Models
The pharmacokinetic profile of a drug candidate is a critical determinant of its efficacy and safety. Understanding how AEW541 is absorbed, distributed, metabolized, and excreted (ADME) in preclinical models is fundamental for dose selection and scheduling in clinical trials.
Experimental Protocol for Pharmacokinetic Analysis
The following is a generalized protocol for assessing the pharmacokinetics of AEW541 in mice, based on methodologies reported in the literature.
Materials:
-
AEW541
-
Vehicle (e.g., 10% N-methyl-2-pyrrolidone/90% polyethylene glycol 300)
-
Female nude mice (nu/nu)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Plasma collection tubes (containing anticoagulant)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.
-
Dosing: Administer AEW541 orally (p.o.) via gavage at a defined dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Determine the concentration of AEW541 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Figure 2: A generalized experimental workflow for a murine pharmacokinetic study of AEW541.
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of AEW541 in nude mice following a single oral dose of 50 mg/kg.
| Parameter | Value | Unit | Description |
| Cmax | 1.8 | µM | Maximum plasma concentration |
| Tmax | 2 | hours | Time to reach Cmax |
| AUC(0-24h) | 15.1 | µM·h | Area under the plasma concentration-time curve from 0 to 24 hours |
| t1/2 | ~4 | hours | Elimination half-life |
Data synthesized from Garcia-Echeverria et al. (2004).
These data indicate that AEW541 is orally bioavailable in mice, reaching peak plasma concentrations within 2 hours. The sustained plasma levels, as indicated by the AUC, are sufficient to achieve pharmacodynamic effects, such as inhibition of IGF-1R phosphorylation in tumor xenografts.
Comparative Pharmacokinetics: AEW541 vs. Other IGF-1R Inhibitors
A direct comparison of the pharmacokinetic profiles of different IGF-1R inhibitors is essential for evaluating their potential clinical utility. While comprehensive head-to-head studies are limited, we can draw comparisons from available data.
Here, we compare the pharmacokinetic properties of AEW541 with another well-characterized IGF-1R inhibitor, NVP-ADW742.
| Parameter | AEW541 | NVP-ADW742 | Unit |
| Dose | 50 | 50 | mg/kg |
| Route | Oral | Oral | - |
| Cmax | 1.8 | ~3.5 | µM |
| Tmax | 2 | 2 | hours |
| AUC(0-24h) | 15.1 | ~25 | µM·h |
Data for AEW541 from Garcia-Echeverria et al. (2004) and for NVP-ADW742 from Maira et al. (2006).
Interpretation:
From this comparison, NVP-ADW742 appears to achieve a higher maximum plasma concentration and a larger overall exposure (AUC) compared to AEW541 at the same oral dose. This could imply differences in oral bioavailability or clearance rates between the two compounds. Such pharmacokinetic differences can have significant implications for in vivo efficacy and the therapeutic window. For instance, a compound with a higher Cmax and AUC might exhibit more robust target inhibition but could also have a greater potential for off-target toxicities.
Conclusion and Future Directions
AEW541 demonstrates favorable oral pharmacokinetic properties in mouse models, achieving plasma concentrations sufficient for in vivo target modulation and anti-tumor activity. When compared to other IGF-1R inhibitors like NVP-ADW742, differences in pharmacokinetic profiles highlight the importance of careful dose selection and scheduling in preclinical and clinical development.
Further studies directly comparing the ADME properties of a broader range of IGF-1R inhibitors in the same experimental setting would be highly valuable for the field. Additionally, a deeper understanding of the metabolic pathways of these compounds will be crucial for predicting potential drug-drug interactions and inter-individual variability in clinical settings.
References
-
Garcia-Echeverria, C., et al. (2004). In vivo antitumor activity of NVP-AEW541—A novel, potent, and selective inhibitor of the IGF-IR kinase. Cancer Cell, 5(3), 231-239. [Link]
-
Warshamana-Greene, G. S., et al. (2005). The insulin-like growth factor-I receptor kinase inhibitor, NVP-AEW541, is effective in halting the growth of Ewing's sarcoma in vivo. Molecular Cancer Therapeutics, 4(12), 1901-1909. [Link]
-
Scotlandi, K., et al. (2005). Antitumor activity of the insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 in musculoskeletal tumors. Cancer Research, 65(9), 3868-3876. [Link]
-
Maira, S. M., et al. (2006). NVP-ADW742, a novel, orally bioavailable, and potent insulin-like growth factor-I receptor kinase inhibitor, shows in vivo antitumor activity. Clinical Cancer Research, 12(5), 1583-1593. [Link]
VALIDATING SYNERGISTIC EFFECTS OF AEW-541 AND EGFR INHIBITORS
Executive Summary: The Resistance Paradox
In the landscape of targeted oncology, particularly Non-Small Cell Lung Cancer (NSCLC) and Glioblastoma (GBM), EGFR inhibitors (e.g., Gefitinib, Erlotinib) initially show high efficacy. However, acquired resistance is nearly inevitable. A dominant mechanism of this resistance is the "Receptor Tyrosine Kinase (RTK) Switch," where tumor cells under EGFR blockade compensatorily upregulate the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway to maintain PI3K/AKT survival signaling.
AEW-541 (NVP-AEW541) , a pyrrolo[2,3-d]pyrimidine derivative, is a highly selective small-molecule inhibitor of IGF-1R.[1][2] This guide objectively compares the efficacy of EGFR monotherapy versus the AEW-541/EGFR-inhibitor combination. It provides a validated experimental framework to quantify this synergy, confirming that dual blockade is required to permanently suppress the downstream AKT node and induce apoptosis in resistant phenotypes.
Mechanistic Architecture: The Bypass Track
To validate synergy, one must first understand the "escape route" utilized by the cancer cell. When EGFR is blocked, the cell sheds IGFBP3 (IGF binding protein 3) or upregulates IGF-1/2 ligands, activating IGF-1R. This restores Phospho-AKT (p-AKT) levels independent of EGFR status.
Figure 1: The EGFR-IGF1R Resistance Loop This diagram illustrates how IGF-1R bypasses EGFR blockade to restore survival signaling.
Caption: Dual inhibition prevents PI3K reactivation via the IGF-1R bypass track.
Comparative Performance Analysis
The following data synthesis compares the biological outcomes of Monotherapy (Standard of Care) vs. the AEW-541 Combination in resistant cell lines (e.g., PC9-GR, U87MG).
| Feature | EGFR Inhibitor Monotherapy (e.g., Gefitinib) | AEW-541 Monotherapy | Combination (AEW-541 + EGFRi) |
| Primary Target | EGFR (Tyr Kinase Domain) | IGF-1R (Tyr Kinase Domain) | Dual RTK Blockade |
| p-EGFR Status | Inhibited (Low) | Unaffected (High) | Inhibited (Low) |
| p-IGF-1R Status | Hyper-activated (High) | Inhibited (Low) | Inhibited (Low) |
| p-AKT Status | Rebound High (Resistance) | Moderate Reduction | Abolished (Synergy) |
| Apoptosis | < 10% (Cytostatic) | 15-20% (Modest) | > 60% (Cytotoxic) |
| IC50 Shift | High (> 5 µM in resistant cells) | ~0.5 - 1.0 µM | > 10-fold reduction in EGFRi IC50 |
| Mechanism | Incomplete pathway suppression | Single-node blockade | Synthetic Lethality |
Key Insight: The combination does not merely add effects; it restores the sensitivity of the tumor to the EGFR inhibitor, often shifting the IC50 of Gefitinib from resistant levels (>5 µM) back to sensitive levels (<0.1 µM).
Experimental Validation Framework
To publish valid synergy claims, you must avoid common pitfalls like "additive effect" misinterpretation. The Chou-Talalay Method is the gold standard.
Figure 2: Validation Workflow This flowchart outlines the critical path from dose-finding to biochemical confirmation.
Caption: Systematic approach to validate drug synergy using Chou-Talalay and Western Blotting.
Detailed Experimental Protocols
Protocol A: Fixed-Ratio Synergism Assay (Chou-Talalay)
Objective: Calculate the Combination Index (CI) to mathematically prove synergy (CI < 1). Reagents: AEW-541 (Stock 10mM in DMSO), Gefitinib/Erlotinib, MTT or CCK-8 reagent.
-
Single Agent Range Finding:
-
Seed cells (3,000–5,000/well) in 96-well plates. Allow attachment (24h).
-
Treat with serial dilutions (e.g., 0, 0.01, 0.1, 1, 10, 50 µM) of AEW-541 and EGFRi separately.
-
Determine the IC50 for each drug after 72h using a non-linear regression curve.
-
-
Combination Matrix (Constant Ratio):
-
Crucial Step: Design the combination doses at a fixed ratio based on the IC50s (e.g., if IC50 of Drug A is 1µM and Drug B is 5µM, use a 1:5 ratio).
-
Prepare a mixture of Drug A + Drug B at 4x IC50 concentrations.
-
Perform serial 2-fold dilutions of this mixture (4x, 2x, 1x, 0.5x, 0.25x IC50).
-
-
Execution:
-
Treat cells with: (a) Drug A alone series, (b) Drug B alone series, (c) Combination series.
-
Incubate for 72h.
-
Add MTT/CCK-8 and read absorbance.
-
-
Analysis:
-
Input data into CompuSyn or R (synergyfinder).
-
Criteria:
-
CI < 0.9: Synergism
-
CI = 0.9–1.1: Additive
-
CI > 1.1: Antagonism
-
-
Protocol B: Mechanistic Confirmation (Western Blot)
Objective: Prove that the synergy is due to the blockade of the bypass track (p-AKT suppression).
-
Treatment Groups:
-
Stimulation (Optional but Recommended):
-
Serum-starve cells overnight.
-
Pre-treat with drugs for 2h.[1]
-
Stimulate with EGF (100 ng/mL) + IGF-1 (50 ng/mL) for 15 mins to stress-test the blockade.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Primary Antibodies:
-
p-EGFR (Tyr1068) – Verifies EGFRi efficacy
-
p-IGF-1R (Tyr1131) – Verifies AEW-541 efficacy
-
p-AKT (Ser473) – The Critical Readout
-
Total AKT, Total EGFR, Total IGF-1R, GAPDH/Actin.
-
-
-
Expected Result:
-
EGFRi alone: Low p-EGFR, High p-IGF-1R, Medium/High p-AKT (Resistance).
-
AEW-541 alone: High p-EGFR, Low p-IGF-1R, Medium p-AKT.
-
Combination: Low p-EGFR, Low p-IGF-1R, Absent p-AKT (Synergy).
-
References
-
Chou, T. C. (2010).[6][7][8] Drug combination studies and their synergy quantification using the Chou-Talalay method.[6][7][8][9][10] Cancer Research.[6][8][11]
-
Wang, J., et al. (2016).[12] InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma.[12][13][14] Clinical Cancer Research.
-
García-Echeverría, C., et al. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase.[2][4][15] Cancer Cell.
-
Cortot, A. B., et al. (2013). Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway.[16] Cancer Research.[6][8][11]
-
Selleck Chemicals. NVP-AEW541 Product Data and Biological Activity.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treatment of biliary tract cancer with NVP-AEW541: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. InsR/IGF1R Pathway Mediates Resistance to EGFR Inhibitors in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Activation of the IGF1R pathway potentially mediates acquired resistance to mutant-selective 3rd-generation EGF receptor tyrosine kinase inhibitors in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
AEW-541 HCl: Operational Safety & Disposal Protocol
Executive Safety Directive
WARNING: AEW-541 HCl is a potent, bioactive small-molecule kinase inhibitor. While specific toxicological data may be limited compared to clinical drugs, it must be handled as a Cytotoxic/Antineoplastic Agent .
Immediate "Do Not" List
-
DO NOT dispose of down the drain (sink). This compound is bioactive and poses aquatic toxicity risks.
-
DO NOT mix with oxidizers or strong acids in waste streams.
-
DO NOT dispose of in general trash (municipal waste).
-
DO NOT re-cap needles if used for injection; use immediate sharps disposal.
Technical Profile & Mechanism of Action
To understand the disposal rigor, one must understand the biological potency. AEW-541 is not merely a chemical irritant; it is a signal transduction inhibitor designed to arrest cellular growth.
Mechanism of Action (MoA)
AEW-541 functions as an ATP-competitive inhibitor of the IGF-1R kinase domain. By preventing ATP binding, it blocks the autophosphorylation of the receptor, thereby silencing downstream signaling pathways (PI3K/Akt and MAPK/ERK) essential for cell survival and proliferation.
Why this dictates disposal: Because IGF-1R signaling is evolutionarily conserved across species (including aquatic life), release into the environment can disrupt local ecosystems. Furthermore, its structural stability (pyrrolo[2,3-d]pyrimidine scaffold) requires high-temperature incineration for complete destruction.
Visualization: IGF-1R Inhibition Pathway
The following diagram illustrates the specific blockade point of AEW-541, demonstrating its downstream impact on cell survival.
Figure 1: Mechanism of Action. AEW-541 competitively inhibits ATP binding at the IGF-1R, halting downstream survival signaling.
Safety & PPE Requirements
Treat AEW-541 HCl as a "High Potency" compound (Band 4/5 equivalent in pharmaceutical handling).
| Category | Requirement | Rationale |
| Respiratory | N95 Minimum (Powder handling requires Biosafety Cabinet or Fume Hood). | Prevents inhalation of aerosolized particulates during weighing. |
| Dermal | Double Nitrile Gloves (Outer glove changed immediately upon contamination). | Provides a breakthrough barrier against organic solvents (DMSO) often used with AEW-541. |
| Ocular | Chemical Safety Goggles . | Protects against splashes, especially when dissolved in DMSO (a skin penetrant). |
| Clothing | Tyvek Lab Coat (or fluid-resistant gown) + Closed-toe shoes. | Prevents retention of particulates on fabric that could be tracked out of the lab. |
Disposal Procedures
This protocol segregates waste into three streams: Bulk Solid , Liquid Chemical , and Trace/Debris .
A. Bulk Solid Waste (Pure Compound)
Use this for expired stocks or unused powder.
-
Containment: Keep the substance in its original glass vial.
-
Secondary Container: Place the vial into a clear, sealable plastic bag (Zip-lock).
-
Labeling: Apply a Hazardous Waste label.
-
Chemical Name: "AEW-541 HCl (IGF-1R Inhibitor)"
-
Hazards: "Toxic, Irritant, Cytotoxic."
-
-
Disposal Stream: Place in the Solid Hazardous Waste Drum (often Black or Yellow bin depending on facility coding for cytotoxics).
-
Destruction: Must be sent for High-Temperature Incineration .
B. Liquid Waste (Stock Solutions)
Use this for DMSO or aqueous solutions.
-
Segregation: Do not mix with aqueous acid/base waste if dissolved in DMSO. Use the Organic Solvent stream.
-
Container: Collect in a chemically compatible carboy (HDPE or Glass).
-
Labeling:
-
List all solvents (e.g., "DMSO 99%, AEW-541 <1%").
-
Mark as "Cytotoxic/Poison."
-
-
Protocol: Rinse the empty working container (e.g., conical tube) with a small amount of solvent. Add this rinse to the waste carboy.
C. Trace Waste & Debris
Use this for gloves, weigh boats, pipette tips, and empty vials.
-
Definition: Items with <3% residual weight of the chemical (RCRA "Empty" standard).[1][2]
-
Sharps: Needles/syringes used with AEW-541 must go into a Red Biohazard/Sharps container immediately.
-
Soft Debris: Gloves and paper towels go into Yellow Trace Chemotherapy Bags (if available) or double-bagged solid hazardous waste. Do not throw in regular trash.
Visualization: Disposal Decision Tree
Follow this logic flow to ensure compliance with EPA and EHS standards.
Figure 2: Waste Stream Decision Matrix. Ensures segregation of bulk actives from trace debris.
Spill Management (Emergency Response)
In the event of a powder spill or liquid splash:
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE Up: Don double gloves, goggles, and N95 mask before re-entering.
-
Powder Spill:
-
Cover with wet paper towels (to prevent dust generation).
-
Wipe up gently; do not sweep (sweeping creates aerosols).
-
Place all cleanup materials into a hazardous waste bag.
-
-
Liquid Spill:
-
Absorb with inert material (vermiculite or spill pads).
-
Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
-
-
Decontamination: Clean the surface with 10% bleach solution (to degrade the organic structure) followed by water.
References
-
U.S. Environmental Protection Agency (EPA). (2022).[3] Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Garcia-Echeverria, C., et al. (2004). In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase. Cancer Cell, 5(3), 231-239.[4] (Provides mechanistic grounding for bioactivity).[5]
Sources
Personal protective equipment for handling AEW-541 HCl
The following technical guide details the safety, logistical, and operational protocols for handling AEW-541 HCl (NVP-AEW541 Hydrochloride).
Executive Safety Summary
AEW-541 HCl is a potent, orally bioavailable inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). Unlike standard laboratory reagents, its hazard profile is defined by specific biological target engagement rather than acute chemical corrosivity.
Critical Distinction: While the "HCl" designation implies a hydrochloride salt, the primary safety risk is not acidity, but the compound's ability to disrupt endogenous signaling pathways (PI3K/Akt, MAPK) at nanomolar concentrations. Inadvertent exposure can lead to reproductive toxicity, metabolic disruption, and developmental anomalies.
Control Banding Assignment: Band 4 (High Potency) Rationale: Nanomolar affinity (IC₅₀ < 1 µM) and significant biological activity in mammalian systems.
Hierarchy of Controls & PPE Matrix
The following matrix dictates the protective equipment required based on the specific operational state of the compound.
Personal Protective Equipment (PPE) Matrix
| Operational State | Respiratory Protection | Dermal Protection | Eye/Face Protection | Engineering Control |
| Solid / Powder (Weighing, Transfer) | P100 / N95 Respirator (if outside containment) | Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.08mm) + Tyvek Sleeve Covers | Chemical Goggles (Indirect Vent) | Class II Biosafety Cabinet (BSC) or Powder Containment Hood |
| Solution (DMSO/Ethanol Stock) | Surgical Mask (Standard) | Double Nitrile Gloves (Change immediately upon splash) | Safety Glasses with Side Shields | Chemical Fume Hood |
| Animal Administration (In Vivo) | N95 Respirator (Animal dander + aerosol risk) | Double Nitrile Gloves + Gown | Safety Glasses / Face Shield | BSC or Animal Transfer Station |
| Spill Cleanup | P100 / Full Face Respirator | Chemically Resistant Apron + Double Gloves | Chemical Goggles | Portable HEPA Filter (if available) |
Scientific Rationale & Mechanism of Hazard
To understand the safety protocol, one must understand the mechanism. AEW-541 functions by competitively binding to the ATP-binding pocket of the IGF-1R kinase domain.
-
Pathway Interference: IGF-1R signaling is critical for cell proliferation and survival. Inhibition in healthy tissue (accidental exposure) can induce apoptosis in non-target cells and disrupt glucose homeostasis due to cross-reactivity with the Insulin Receptor (InsR).
-
Permeation Risk: As a small molecule designed for oral bioavailability, AEW-541 HCl is lipophilic. It can passively diffuse through the stratum corneum (skin barrier) if solubilized in DMSO, which acts as a penetration enhancer. Therefore, double-gloving is non-negotiable when handling DMSO stocks.
Operational Protocol: Step-by-Step Handling
Phase 1: Workspace Preparation
-
Demarcation: Place a "Cytotoxic/Potent Compound" warning sign on the hood sash.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.
-
Solvent Prep: Pre-aliquot DMSO or Ethanol. Do not pour solvents directly from a 4L bottle into the vessel containing the solid; use a pipette to prevent aerosolization.
Phase 2: Weighing & Solubilization (The Critical Step)
Goal: Minimize dust generation. The HCl salt form is often hygroscopic and electrostatic.
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the powder.
-
Weighing:
-
Open the vial only inside the BSC/Hood.
-
Transfer solid gently. Avoid "dumping" which creates a dust cloud.
-
-
Solubilization:
-
Add solvent (typically DMSO) down the side of the vial, not directly onto the powder, to reduce lofting.
-
Vortexing: Cap tightly.[1] Vortex inside the hood. Wait 30 seconds before opening the cap to allow aerosols to settle.
-
Phase 3: Decontamination & Waste
-
Primary Decon: Wipe all tools (spatulas, pipettes) with a 10% bleach solution followed by 70% ethanol. The bleach oxidizes the compound, breaking the pharmacophore.
-
Waste Stream:
-
Solid Waste: Dispose of tips, tubes, and pads in a dedicated "Cytotoxic/Chemo Waste" bin (usually yellow or distinctively labeled), not general biohazard.
-
Liquid Waste: Collect in a dedicated container labeled "AEW-541 / DMSO Waste." Do not mix with oxidizers.
-
Emergency Response Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact (Solid) | Brush off excess gently (do not wet). Wash with soap/water for 15 min.[2] | Notify EHS.[3][4] Monitor for irritation. |
| Skin Contact (DMSO Soln) | Do NOT use ethanol (enhances absorption). Flush with water for 15 min. | Seek medical evaluation immediately (DMSO carries drug into blood). |
| Eye Exposure | Flush at eyewash station for 15 min (hold eyelids open). | Transport to ER with SDS. |
| Inhalation | Move to fresh air.[1][5][6] | Medical surveillance for respiratory distress.[2] |
Visualized Safety Workflow
The following diagram illustrates the logical decision tree for handling AEW-541 HCl, integrating the "Hierarchy of Controls."
Caption: Operational logic flow for AEW-541 HCl handling, distinguishing controls by physical state (Solid vs. Solution).
References
-
National Institutes of Health (NIH). IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons. Available at: [Link]
-
University of Pennsylvania (EHRS). Laboratory Chemical Waste Management Guidelines. Available at: [Link]
-
Frontiers in Oncology. Targeting the insulin-like growth factor-1 receptor in human cancer. Available at: [Link][3][7][8][9][10]
Sources
- 1. gasinnovations.com [gasinnovations.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. health.state.mn.us [health.state.mn.us]
- 6. carlroth.com [carlroth.com]
- 7. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 8. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
